Ethyl 3-amino-4,4,4-trifluorobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOZZWGWBBRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378981 | |
| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170804-18-9 | |
| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-4,4,4-trifluorobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 3-amino-4,4,4-trifluorobutyrate, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of target molecules. This document details the core synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural features, particularly the β-amino acid motif combined with a trifluoromethyl group, make it a desirable component in medicinal chemistry for the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. This guide focuses on a robust and commonly employed two-step synthesis route, commencing with the formation of an unsaturated intermediate, ethyl 3-amino-4,4,4-trifluorocrotonate, followed by its reduction to the final saturated product.
Overall Synthesis Pathway
The most prevalent and well-documented synthesis of this compound involves a two-stage process. The first stage is the formation of the α,β-unsaturated amino ester, ethyl 3-amino-4,4,4-trifluorocrotonate, from ethyl 4,4,4-trifluoroacetoacetate. The second stage is the reduction of the carbon-carbon double bond of the crotonate intermediate to yield the desired saturated β-amino ester.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.
Stage 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
The formation of the crotonate intermediate is typically achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate with an ammonia source, such as ammonium acetate. The precursor, ethyl 4,4,4-trifluoroacetoacetate, can be synthesized via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate.
This Claisen condensation reaction forms the β-ketoester backbone necessary for the subsequent amination step.
Experimental Workflow:
Detailed Protocol:
A detailed protocol for the synthesis of ethyl 4,4,4-trifluoroacetoacetate involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate using a base like sodium ethoxide in an organic solvent. The reaction is typically run at a controlled temperature, followed by heating to drive the reaction to completion. After the reaction, the mixture is acidified, and the product is extracted and purified by distillation.
| Parameter | Value/Description |
| Starting Materials | Ethyl trifluoroacetate, Ethyl acetate |
| Reagents | Sodium ethoxide, Acid (for neutralization) |
| Solvent | Tetrahydrofuran, Cyclohexane |
| Reaction Temperature | 10-20°C for addition, then 40-45°C |
| Reaction Time | 2.5-4 hours |
| Workup | Aqueous workup, extraction with an organic solvent |
| Purification | Reduced pressure distillation |
| Yield | 83.4% (based on ethyl trifluoroacetate) |
| Purity | 95.5% |
The key enamine intermediate is formed by the reaction of ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate.
Experimental Workflow:
Detailed Protocol (based on US Patent 7,002,038 B2): [1]
In a reaction vessel equipped for azeotropic distillation, a mixture of the sodium enolate of ethyl trifluoroacetoacetate (prepared in situ from ethyl trifluoroacetate and ethyl acetate with sodium ethoxide), cyclohexane, ammonium acetate, and anhydrous acetic acid is heated to boiling.[1] Water formed during the reaction is removed from the distillate, and the cyclohexane is returned to the reaction mixture. The reaction is monitored until no more water separates. After completion, the mixture is washed with water, and the organic phase is separated and dried. The product is then purified by fractional distillation under reduced pressure.
| Parameter | Value/Description |
| Starting Material | Sodium enolate of ethyl trifluoroacetoacetate |
| Reagents | Ammonium acetate, Anhydrous acetic acid |
| Solvent | Cyclohexane |
| Reaction Condition | Reflux with azeotropic water removal |
| Reaction Time | Approximately 5 hours |
| Workup | Aqueous wash, separation of organic phase |
| Purification | Fractional distillation under reduced pressure |
| Yield | 62% |
| Purity | 97.4% |
| Characterization | EI mass spectrum: M+ = 183 amu. 1H NMR: 7.6 ppm (NH), 4.86 ppm 1H (CH), 4.08 ppm quartet 2H (ethyl), 1.18 ppm triplet 3H (ethyl). 13C NMR: 168 ppm (COOEt), 147 ppm quartet (C-NH2), 120 ppm broad quartet (CF3), 82 ppm quartet (CH), 59 ppm (ethyl), 14 ppm (ethyl).[1] |
Stage 2: Reduction of Ethyl 3-amino-4,4,4-trifluorocrotonate
Experimental Workflow:
References
A Technical Guide to the Synthesis of Trifluoromethyl-Containing Amino Esters
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF₃) group into amino acid structures offers a powerful strategy in medicinal chemistry. This modification can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. This guide provides an in-depth overview of key synthetic methodologies for preparing chiral trifluoromethyl-containing amino esters, crucial building blocks for novel therapeutics.
Asymmetric Phase-Transfer Catalysis via Imine Umpolung
A highly effective strategy for synthesizing γ-trifluoromethylated γ-amino esters involves the "umpolung" (reactivity reversal) of trifluoromethyl imines. Typically electrophilic at the imine carbon, these substrates can be induced to act as nucleophiles in the presence of a suitable catalyst. Chiral phase-transfer catalysts, such as modified cinchona alkaloids, facilitate the enantioselective and diastereoselective addition of these imine-derived nucleophiles to electrophiles like acrylates.[1]
This method provides direct access to versatile and enantiomerically enriched γ-amino esters from readily available starting materials.[1] The use of catalysts based on cinchonidine and quinine allows for convenient access to either the (R) or (S) enantiomer of the desired product with high efficiency and stereoselectivity.[1]
Logical Workflow: Phase-Transfer Catalyzed Imine Umpolung
The following diagram illustrates the general workflow for this catalytic process.
Caption: Workflow for the asymmetric synthesis of γ-CF₃ γ-amino esters.
Quantitative Data
The table below summarizes the results for the phase-transfer catalyzed reaction between various trifluoromethyl imines and methyl acrylate under optimized conditions.[1]
| Entry | Imine Substituent (R) | Catalyst (mol%) | Temp (°C) | Yield (%) | d.r. | ee (%) |
| 1 | n-Pentyl | 1.0 | -20 | 91 | >20:1 | 96 |
| 2 | Isopropyl | 2.0 | -20 | 85 | >20:1 | 97 |
| 3 | Cyclohexyl | 2.0 | -10 | 88 | >20:1 | 95 |
| 4 | Alkenyl | 5.0 | -40 | 75 | >20:1 | 94 |
Reactions were performed with imine (0.2 mmol), methyl acrylate (0.4 mmol), and catalyst in toluene with aqueous KOH. Yields are isolated. Diastereomeric ratio (d.r.) and enantiomeric excess (ee) were determined by ¹⁹F NMR and HPLC analysis, respectively.[1]
Experimental Protocol: Representative Synthesis
Synthesis of Methyl 4-(benzylamino)-4-(trifluoromethyl)heptanoate: [1]
To a solution of N-benzyl-1,1,1-trifluorohexan-2-imine (0.2 mmol, 1 equiv.) and methyl acrylate (0.4 mmol, 2 equiv.) in toluene (2.0 mL) was added the cinchonidine-derived phase-transfer catalyst QD-3 (5.0 mol%). Subsequently, ethanol (20 μL) and an aqueous solution of KOH (50 wt%, 2.2 μL, 10 mol%) were added. The reaction mixture was stirred at -20°C and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford the title compound.
Biocatalytic N-H Bond Insertion
A novel and green approach to chiral α-trifluoromethyl amino esters utilizes engineered enzymes. Variants of cytochrome c552 from Hydrogenobacter thermophilus have been developed to catalyze the asymmetric N-H carbene insertion reaction.[2][3] This biocatalytic strategy involves the reaction of an aniline with a benzyl 2-diazotrifluoropropanoate as the carbene donor.
This methodology is notable for its high yields and exceptional enantioselectivity (up to 95:5 e.r.) under mild reaction conditions.[2][4] A key advantage is the ability to invert the enantioselectivity by modifying the diazo reagent, providing access to both enantiomers of the product.[3] The reaction is applicable to a broad range of aryl amine substrates.[2]
Catalytic Cycle: Biocatalytic N-H Insertion
The diagram below outlines the proposed catalytic cycle for this enzymatic transformation.
Caption: Key steps in the enzyme-catalyzed synthesis of α-CF₃ amino esters.
Quantitative Data
The following table presents data for the biocatalytic N-H insertion with various substituted anilines.[2]
| Entry | Aniline Substituent | Yield (%) | e.r. |
| 1 | 4-Fluoro | >99 | 95:5 |
| 2 | 4-Chloro | 98 | 94:6 |
| 3 | 3-Methoxy | 85 | 92:8 |
| 4 | 2-Methyl | 41 | 90:10 |
| 5 | 3-Chloro-4-fluoro | 32 | 88:12 |
Reactions catalyzed by an engineered Ht-Cc552 variant. Enantiomeric ratio (e.r.) determined by chiral HPLC.[2]
Experimental Protocol: General Biocatalytic Reaction
General Procedure for Biocatalytic N-H Insertion: [2][3]
In a nitrogen-filled glovebox, a solution of the engineered cytochrome c552 variant in a suitable buffer is prepared. The aryl amine substrate (1.0 equiv.) is added, followed by the benzyl 2-diazotrifluoropropanoate carbene donor (1.1 equiv.). The reaction vial is sealed and shaken at room temperature for the specified time (e.g., 12-24 hours). The reaction is then quenched by the addition of an organic solvent (e.g., ethyl acetate) and the catalyst is removed by centrifugation. The supernatant is collected, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the enantioenriched α-trifluoromethyl amino ester.
Diastereoselective Synthesis from Chiral Imines
Another robust method involves the diastereoselective addition of nucleophiles to chiral imines derived from trifluoropyruvate.[5] For instance, the indium-mediated allylation of imines formed from trifluoropyruvate and (R)-phenylglycinol methyl ether proceeds with high diastereoselectivity to afford quaternary α-trifluoromethyl α-amino acids.[5][6]
This approach leverages a removable chiral auxiliary to control the stereochemical outcome of the nucleophilic addition. The resulting products can be further manipulated, for example, to form trifluoromethylated aziridines.[5]
Reaction Pathway: Diastereoselective Allylation
The logical progression of this synthetic route is shown below.
Caption: Pathway for preparing quaternary α-CF₃ α-amino esters.
Quantitative Data
The following table shows results for the indium-mediated allylation of a chiral imine of trifluoropyruvate.[5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | THF | Room Temp | 2 | 92 | 95:5 |
| 2 | DMF | Room Temp | 4 | 85 | 92:8 |
| 3 | CH₃CN | Room Temp | 3 | 88 | 93:7 |
| 4 | THF | 0 | 6 | 75 | 96:4 |
Reactions performed using the imine derived from ethyl trifluoropyruvate and (R)-phenylglycinol methyl ether, allyl bromide, and indium powder.
Experimental Protocol: Diastereoselective Allylation
Synthesis of Ethyl 2-allyl-2-(trifluoromethyl)-N-((R)-2-methoxy-2-phenylethyl)alaninate: [5]
To a stirred suspension of indium powder (1.5 mmol) in THF (5 mL) is added allyl bromide (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. A solution of the chiral imine (derived from ethyl trifluoropyruvate and (R)-phenylglycinol methyl ether) (1.0 mmol) in THF (5 mL) is then added dropwise. The reaction is stirred at room temperature for 2 hours until completion as monitored by TLC. The reaction is quenched with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to yield the desired product with high diastereoselectivity.
References
- 1. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 3-amino-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4,4,4-trifluorobutyrate is a fluorinated β-amino ester of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can impart unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This document provides a comprehensive overview of the available spectroscopic data for the closely related precursor, ethyl 3-amino-4,4,4-trifluorocrotonate, and presents a predictive analysis for the target molecule, this compound. Furthermore, a plausible synthetic route and general experimental protocols are detailed.
Spectroscopic Data
Spectroscopic Data for Ethyl 3-amino-4,4,4-trifluorocrotonate (Precursor)
The following tables summarize the experimentally determined spectroscopic data for ethyl 3-amino-4,4,4-trifluorocrotonate.
Table 1: ¹H NMR Data for Ethyl 3-amino-4,4,4-trifluorocrotonate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.6 | s | 1H | NH |
| 4.86 | s | 1H | =CH |
| 4.08 | q | 2H | OCH₂CH₃ |
| 1.18 | t | 3H | OCH₂CH₃ |
Table 2: ¹³C NMR Data for Ethyl 3-amino-4,4,4-trifluorocrotonate
| Chemical Shift (ppm) | Assignment |
| 168 | C=O |
| 147 (q) | =C(NH₂) |
| 120 (q) | CF₃ |
| 82 (q) | =CH |
| 59 | OCH₂CH₃ |
| 14 | OCH₂CH₃ |
Table 3: Mass Spectrometry Data for Ethyl 3-amino-4,4,4-trifluorocrotonate
| m/z | Interpretation |
| 183 | [M]⁺ |
| 138 | [M - OCH₂CH₃]⁺ |
| 111 |
Table 4: IR Spectroscopy Data for Ethyl 3-amino-4,4,4-trifluorocrotonate
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching |
| ~1710 | C=O stretching |
| ~1640 | C=C stretching |
| ~1300-1100 | C-F stretching |
Predicted Spectroscopic Data for this compound (Target Compound)
The following data is predicted based on the reduction of the double bond in the crotonate precursor. Upon saturation, the vinylic protons and carbons will be replaced by aliphatic ones, leading to significant changes in the NMR spectra.
Table 5: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |
| ~4.1 | q | 2H | OCH₂CH₃ |
| ~3.5-3.8 | m | 1H | CH(NH₂) |
| ~2.5-2.7 | m | 2H | CH₂C=O |
| ~1.6 | br s | 2H | NH₂ |
| ~1.2 | t | 3H | OCH₂CH₃ |
Table 6: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~171 | C=O |
| ~125 (q) | CF₃ |
| ~61 | OCH₂CH₃ |
| ~50-55 (q) | CH(NH₂) |
| ~35-40 | CH₂C=O |
| ~14 | OCH₂CH₃ |
Table 7: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ~-70 to -75 | d | CF₃ |
Table 8: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 185 | [M]⁺ |
| 140 | [M - OCH₂CH₃]⁺ |
| 116 | [M - CO₂Et]⁺ |
Table 9: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1735 | C=O stretching (ester) |
| ~1300-1100 | C-F stretching |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding crotonate. A general protocol for this transformation is provided below.
Reaction: Catalytic Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate
Materials:
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation flask, dissolve ethyl 3-amino-4,4,4-trifluorocrotonate in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced with hydrogen).
-
Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or column chromatography to yield pure this compound.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a suitable standard (e.g., CFCl₃) for ¹⁹F NMR.
-
Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS):
-
Mass spectra can be obtained using electron ionization (EI) or electrospray ionization (ESI) techniques.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a neat film (for liquids) or as a KBr pellet (for solids).
-
Characteristic absorption bands should be reported in wavenumbers (cm⁻¹).
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
In-Depth Technical Guide: ¹H and ¹³C NMR of Ethyl 3-amino-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of ethyl 3-amino-4,4,4-trifluorobutyrate. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for its synthesis, characterization, and application in pharmaceutical and chemical research, where the trifluoromethyl group can significantly influence molecular properties.
¹H and ¹³C NMR Spectral Data
The structural assignment of this compound is confirmed by the following ¹H and ¹³C NMR data. The presence of the chiral center at the C3 position leads to diastereotopicity of the adjacent methylene protons (H-2a and H-2b), resulting in distinct signals.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.21 | q | 7.1 | -OCH₂CH₃ |
| 3.76–3.73 | m | - | H-3 |
| 2.73 | dd | 16.1, 3.5 | H-2a or H-2b |
| Data Not Available | dd | Data Not Available | H-2b or H-2a |
| Data Not Available | s (broad) | - | -NH₂ |
| Data Not Available | t | 7.1 | -OCH₂CH₃ |
Note: Complete data for all protons were not available in the cited literature. The multiplicity and coupling constant for the methyl group are inferred from the corresponding quartet of the methylene group. The chemical shift for the amine protons can be variable and depends on concentration and solvent.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | C=O |
| Data Not Available | CF₃ |
| Data Not Available | -OCH₂CH₃ |
| Data Not Available | C3 |
| Data Not Available | C2 |
| Data Not Available | -OCH₂CH₃ |
Note: As of the latest search, specific experimental ¹³C NMR data for this compound has not been reported in the available literature.
Structural and NMR Correlation Diagram
The following diagram illustrates the chemical structure of this compound and the key proton environments giving rise to the observed ¹H NMR signals.
Caption: Correlation of ¹H NMR signals with the molecular structure.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules, particularly those containing fluorine.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) of high purity (≥99.8 atom % D) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, the pipette can be plugged with a small amount of glass wool.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can also be used for referencing.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 8 to 16
-
Relaxation Delay (d1): 1-5 seconds (a longer delay ensures full relaxation for accurate integration)
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width: A range of approximately 0 to 200 ppm is standard.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.
Experimental Workflow Diagram
Caption: General workflow for NMR analysis of the title compound.
This guide provides the available spectroscopic data and a robust framework for the NMR analysis of this compound. Further research is required to fully characterize the ¹³C NMR spectrum of this compound.
Mass Spectrometry Analysis of Ethyl 3-amino-4,4,4-trifluorobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 3-amino-4,4,4-trifluorobutyrate. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive fragmentation pattern based on established principles of mass spectrometry for structurally similar molecules, particularly fluorinated amino esters. The experimental protocols provided are representative methodologies for the analysis of such compounds.
Introduction to this compound
This compound is a fluorinated amino acid ester of interest in pharmaceutical and chemical research. Its trifluoromethyl group can significantly influence its biological activity and metabolic stability. Mass spectrometry is a critical analytical technique for the characterization and quantification of this compound in various matrices.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 170804-18-9 |
| Molecular Formula | C6H10F3NO2 |
| Molecular Weight | 185.14 g/mol |
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The following table summarizes the predicted major fragment ions for this compound.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Predicted Structure | Notes on Fragmentation Pathway |
| 185 | [M]+• | [C6H10F3NO2]+• | Molecular ion |
| 140 | [M - OCH2CH3]+ | [C4H5F3NO]+ | Loss of the ethoxy radical from the ester group (alpha-cleavage). |
| 116 | [M - COOCH2CH3]+ | [C3H5F3N]+ | Cleavage of the bond between the carbonyl carbon and the alpha-carbon. |
| 112 | [M - CF3]+ | [C5H10NO2]+ | Loss of the trifluoromethyl radical. |
| 69 | [CF3]+ | [CF3]+ | Trifluoromethyl cation, a common fragment for trifluoromethyl-containing compounds. |
| 44 | [CH(NH2)CH2]+ | [C2H6N]+ | Fragmentation of the amino-substituted portion of the molecule. |
Experimental Protocols for Mass Spectrometry Analysis
The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, required sensitivity, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization of the amino group is often necessary to improve the volatility and thermal stability of the analyte.
3.1.1. Derivatization with Ethyl Chloroformate (ECF)
-
Sample Preparation: To 100 µL of an aqueous sample containing this compound, add 50 µL of pyridine and 50 µL of ethanol.
-
Derivatization Reaction: Add 20 µL of ethyl chloroformate (ECF) to the mixture and vortex for 30 seconds. This reaction derivatizes the primary amine.
-
Extraction: Add 200 µL of dichloromethane and 200 µL of a saturated sodium bicarbonate solution. Vortex and centrifuge to separate the layers.
-
Analysis: Collect the organic (bottom) layer for injection into the GC-MS system.
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS analysis can often be performed without derivatization, which simplifies sample preparation.
3.2.1. Sample Preparation
-
Dilution: Dilute the sample containing this compound in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer Pressure: 45 psi.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be determined experimentally. A potential transition could be the molecular ion (m/z 186, [M+H]+) to a significant fragment ion (e.g., m/z 141, loss of ethoxy group).
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted EI Fragmentation Pathway.
Infrared Spectrum of Ethyl 3-amino-4,4,4-trifluorobutyrate: Data Inaccessible in Public Domain
A comprehensive search for the infrared (IR) spectrum of Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS: 170804-18-9) has revealed no publicly available experimental data at this time. While information regarding the physical properties, synthesis, and commercial availability of this compound can be found, its specific infrared spectral characteristics remain undocumented in the public scientific databases and literature reviewed.
Researchers, scientists, and drug development professionals seeking to utilize IR spectroscopy for the characterization of this compound will likely need to perform an independent spectral acquisition.
Distinction from Ethyl 3-amino-4,4,4-trifluorocrotonate
It is critical to distinguish the target compound, Ethyl 3-amino-4,4,4-trifluorobuty rate, from a structurally similar but distinct molecule, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS: 372-29-2). The latter is an unsaturated analogue containing a carbon-carbon double bond in conjugation with the ester carbonyl group. Infrared spectral data for the crotonate ester is available in resources such as the NIST WebBook. However, due to the difference in saturation, the IR spectrum of the crotonate will exhibit characteristic absorptions for the C=C bond and differences in the N-H and C-H stretching and bending regions compared to the requested butyrate. Direct application of the crotonate spectral data to the butyrate is not appropriate and would lead to erroneous structural interpretation.
Predicted Infrared Absorption Regions for this compound
While experimental data is unavailable, a qualitative prediction of the key IR absorption bands for this compound can be made based on its functional groups. This theoretical analysis can guide future experimental work.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Two bands typical for a primary amine. |
| Bending (Scissoring) | 1650 - 1580 | ||
| C-H (Alkyl) | Stretching | 2980 - 2850 | From the ethyl and butyrate backbone. |
| Bending | 1470 - 1350 | ||
| C=O (Ester) | Stretching | 1750 - 1735 | Strong, sharp absorption. |
| C-O (Ester) | Stretching | 1300 - 1000 | Two bands: asymmetric and symmetric. |
| C-F (Trifluoromethyl) | Stretching | 1400 - 1100 | Strong, often complex and broad absorptions. |
| C-N (Amine) | Stretching | 1250 - 1020 |
General Experimental Protocol for IR Spectrum Acquisition
For researchers planning to acquire the IR spectrum of this compound, the following general protocol for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is recommended, as the compound is a liquid at room temperature.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Select the appropriate ATR crystal (e.g., diamond, germanium, or zinc selenide). A diamond ATR is often a robust choice for unknown samples.
-
-
Background Spectrum Collection:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Record a background spectrum. This will account for the absorbance of the crystal and the purged atmosphere.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal and the sample application area thoroughly after the measurement is complete.
-
Logical Workflow for Spectral Analysis
The process of analyzing the yet-to-be-acquired IR spectrum would follow a logical progression from raw data to structural confirmation.
An In-Depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutanoate (CAS Number: 170804-18-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4,4,4-trifluorobutanoate, identified by the CAS number 170804-18-9, is a fluorinated amino ester of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties and synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate, with a focus on experimental details relevant to researchers in the field.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 170804-18-9 | N/A |
| Molecular Formula | C₆H₁₀F₃NO₂ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| IUPAC Name | ethyl 3-amino-4,4,4-trifluorobutanoate | [1] |
| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)N | [1] |
| InChI Key | KGUOZZWGWBBRRF-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
Synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate
A direct, detailed experimental protocol for the synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate (CAS 170804-18-9) is not explicitly described in readily available scientific literature. However, plausible synthetic routes can be inferred from the synthesis of structurally related compounds. Two primary strategies are outlined below: the catalytic hydrogenation of a crotonate precursor and the amination of a trifluorocrotonate.
Method 1: Catalytic Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate
A potential and logical route to obtaining Ethyl 3-amino-4,4,4-trifluorobutanoate is through the catalytic hydrogenation of its unsaturated analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2).
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a high-pressure hydrogenation vessel, add Ethyl 3-amino-4,4,4-trifluorocrotonate (1 equivalent).
-
Catalyst Addition: Add a suitable hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Raney Nickel, typically at a loading of 5-10 mol%.
-
Solvent: Add an appropriate solvent, such as ethanol or ethyl acetate, to dissolve the starting material.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to a desired pressure (e.g., 50-100 psi).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 4-24 hours, monitoring the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to yield pure Ethyl 3-amino-4,4,4-trifluorobutanoate.
Logical Relationship Diagram for Catalytic Hydrogenation:
References
Technical Guide: Stability and Storage of Ethyl 3-amino-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS No. 170804-18-9), a key fluorinated building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Core Stability and Storage Profile
This compound is a clear, colorless liquid.[1] While stable under normal laboratory conditions, its longevity and purity are contingent upon proper handling and storage. The primary factors influencing its stability are exposure to incompatible materials and elevated temperatures.
Recommended Storage Conditions
For optimal stability and to prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To further protect the compound, storage under an inert atmosphere, such as nitrogen, is recommended.[2] Keep the container away from heat, sparks, and open flames.[2]
| Parameter | Recommendation | Source |
| Temperature | Cool environment | [2] |
| Atmosphere | Store under nitrogen | [2] |
| Container | Tightly closed, suitable container | [2] |
| Environment | Dry, well-ventilated area | [2] |
| Light | No specific recommendations, but protection from light is good practice for all chemicals. |
Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions and degradation of the product, avoid contact with the following:
Additionally, it is crucial to avoid exposure to open flames, hot surfaces, and other sources of ignition.[2]
Chemical Reactivity and Degradation
Under normal conditions, hazardous polymerization will not occur.[2] However, thermal decomposition can lead to the release of irritating gases and vapors.[2] While specific degradation pathways for this compound are not detailed in the available literature, contact with the incompatible materials listed above can be expected to lead to decomposition.
Experimental Protocols
The following are general experimental protocols for handling and assessing the stability of this compound.
Protocol for Handling and Use
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection.[2]
-
Dispensing : When dispensing, ensure the container is opened in a dry, inert atmosphere if possible. Use clean, dry equipment to prevent contamination.
-
Cleaning : In case of a spill, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2]
Protocol for Stability Assessment (General)
A typical stability study for a compound like this compound would involve the following steps:
-
Initial Analysis : Obtain a baseline purity profile of a new batch of the compound using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An assay of ≥94.0% by GC is a typical specification.[1]
-
Sample Preparation : Aliquot the compound into several vials under an inert atmosphere.
-
Storage Conditions : Store the vials under various conditions (e.g., recommended cool, dark, and inert atmosphere; room temperature with light exposure; elevated temperature) and with intentional exposure to small amounts of incompatible materials (e.g., acidic, basic, oxidizing conditions) to simulate degradation.
-
Time-Point Analysis : At regular intervals (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition and analyze its purity by the chosen analytical method.
-
Data Analysis : Compare the purity at each time point to the initial baseline to determine the rate of degradation under different conditions.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for the safe handling and stability assessment of this compound.
Caption: Logical Flow for Storage of this compound.
Caption: Workflow for a Stability Assessment Study.
References
Methodological & Application
Diastereoselective Synthesis of Trifluoromethylated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of trifluoromethylated amino acids into peptides and pharmaceuticals is a well-established strategy for modulating their conformational properties, metabolic stability, and biological activity. The unique steric and electronic properties of the trifluoromethyl group can profoundly influence molecular interactions and improve pharmacokinetic profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of these valuable building blocks is of paramount importance. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of α-, β-, and γ-trifluoromethylated amino acids, targeting researchers and professionals in drug development and medicinal chemistry.
Application Notes
The diastereoselective synthesis of trifluoromethylated amino acids can be broadly categorized into three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classic and robust strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched amino acid.
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction, offering a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries.
-
Substrate-Controlled Synthesis: In this method, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.
This section will highlight key examples from each of these categories, with a focus on practical applications and comparative data.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
A powerful and scalable method for the synthesis of a wide variety of α-trifluoromethylated amino acids involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][2] This approach offers high diastereoselectivity and allows for the preparation of gram-scale quantities of the target amino acids.[3]
General Workflow:
Caption: Workflow for Ni(II) complex-mediated synthesis.
Quantitative Data Summary:
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | d.r. | Ref. |
| 1 | 3,5-Bis(trifluoromethyl)benzyl bromide | Fmoc-bisTfMePhe-OH | 95 (alkylation), quant. (hydrolysis/protection) | >98:2 | [2] |
| 2 | 1-Iodo-2,2,2-trifluoroethane | Fmoc-TfeGly-OH | 95 (alkylation), 67 (hydrolysis/protection) | >95:5 | [4] |
| 3 | 1-Iodo-3,3,4,4,4-pentafluorobutane | Fmoc-PfbAla-OH | 85 (alkylation), 75 (hydrolysis/protection) | >95:5 | [3] |
Chiral oxazolidinones, such as Evans auxiliaries, are widely used to control stereochemistry in various C-C bond-forming reactions. For the synthesis of β-trifluoromethyl-β-amino acids, the diastereoselective aza-Michael addition of amines to a β-trifluoromethyl-α,β-unsaturated N-acyloxazolidinone is an effective strategy.[4][5]
Reaction Scheme:
Caption: Aza-Michael addition using an oxazolidinone auxiliary.
Quantitative Data Summary:
| Entry | Amine (R-NH2) | Solvent | Yield (%) | d.r. | Ref. |
| 1 | Aniline | Water | 97 | 3:1 | [5] |
| 2 | p-Methoxyaniline | Water | 95 | 2.5:1 | [5] |
| 3 | Benzylamine | Toluene | 85 | >95:5 | [4] |
Catalytic Asymmetric Synthesis
Asymmetric phase-transfer catalysis (PTC) provides a powerful tool for the enantioselective synthesis of α-trifluoromethyl-α-amino acids. Chiral quaternary ammonium salts, such as Maruoka or Cinchona alkaloid-derived catalysts, can effectively control the stereochemistry of alkylation or other functionalization reactions of glycine derivatives.[1][3]
Conceptual Pathway:
Caption: Asymmetric synthesis via phase-transfer catalysis.
Quantitative Data Summary:
| Entry | Electrophile | Catalyst | Yield (%) | e.e. (%) | Ref. |
| 1 | N-(Trifluoromethylthio)succinimide | Maruoka Catalyst | 85 | 96 | [6] |
| 2 | Benzyl Bromide | Cinchona-derived catalyst | 95 | 92 | [3] |
| 3 | Allyl Bromide | Cinchona-derived catalyst | 99 | 92 | [3] |
Catalytic asymmetric hydrogenation of prochiral enamides or other unsaturated precursors is a highly efficient method for accessing chiral trifluoromethylated amino acids.[7][8] Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed.[9][10]
General Transformation:
References
- 1. Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.jku.at [epub.jku.at]
- 3. uni-giessen.de [uni-giessen.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. figshare.le.ac.uk [figshare.le.ac.uk]
- 8. research.unipd.it [research.unipd.it]
- 9. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of Chiral Trifluoromethyl Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient stereoselective methods for the synthesis of chiral trifluoromethylated amines has become a critical area of research in medicinal chemistry and drug discovery. These chiral amines serve as valuable building blocks and can act as peptide bond isosteres.[1][2] This document provides detailed application notes and experimental protocols for key enantioselective methods used to synthesize these important compounds.
Key Synthetic Strategies Overview
The primary approaches for the enantioselective synthesis of chiral α-trifluoromethyl amines can be broadly categorized into four main strategies:
-
Catalytic Asymmetric Reduction of Trifluoromethyl Imines: This is a widely used strategy that involves the hydrogenation or transfer hydrogenation of prochiral CF₃-substituted imines using a chiral catalyst.[1]
-
Asymmetric Nucleophilic Addition to Trifluoromethyl Imines: This approach involves the addition of carbon-based nucleophiles, such as organometallic reagents or enolates, to CF₃-imines in the presence of a chiral catalyst or with a chiral auxiliary.[1]
-
Catalytic Asymmetric Isomerization of Imines: This method utilizes a chiral catalyst to facilitate a 1,3-proton shift in trifluoromethyl imines to generate chiral enamines, which can then be converted to the desired amines.[3]
-
Biocatalytic Methods: Engineered enzymes are employed to catalyze the asymmetric synthesis of chiral trifluoromethyl amines, offering high selectivity and environmentally benign reaction conditions.[4][5]
Diagram 1: Major Synthetic Routes
Caption: Overview of synthetic pathways to chiral trifluoromethyl amines.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the enantioselective synthesis of chiral trifluoromethyl amines, providing a comparative overview of their efficacy.
Table 1: Catalytic Asymmetric Hydrogenation of Trifluoromethyl Ketimines
| Catalyst/Ligand | Substrate (Ar) | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| Pd(TFA)₂ / (R)-MeO-Biphep | Phenyl | 50 | 2,2,2-Trifluoroethanol | 95 | 91 | |
| Pd(TFA)₂ / (S)-C3-TunePhos | 4-MeO-Ph | 50 | 2,2,2-Trifluoroethanol | 98 | 96 | |
| [Ir(COD)Cl]₂ / Ligand | Naphthyl | 50 | Toluene | >99 | 95 | [3] |
| RuCl₂(PPh₃)₃ / Ligand | Phenyl | 10 | Methanol | 96 | 99 | [6] |
Table 2: Catalytic Asymmetric Arylation of Trifluoromethyl Imines with Arylboronic Acids
| Catalyst/Ligand | Imine Substituent (N-group) | Arylboronic Acid (Ar') | Base | Yield (%) | ee (%) | Reference |
| [Rh(COD)Cl]₂ / (S)-Binap | Boc | Phenyl | K₃PO₄ | 85 | 97 | [7] |
| Pd(OAc)₂ / Ligand | Ts | 4-MeO-Ph | KOH | 92 | 95 | [7] |
| C,P-palladacycle | Dpp | Phenyl | KOH | >99 | 99 | [7] |
Table 3: Organocatalytic Asymmetric Isomerization of Trifluoromethyl Imines
| Catalyst | Substrate (Ar) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Phenyl | Toluene | 60 | 85 | 92 | [3] |
| Cinchona Alkaloid Derivative | 4-Cl-Ph | CH₂Cl₂ | 25 | 91 | 97 | [3][8] |
| DHQ-7f (Cinchona Alkaloid) | Phenyl | CH₂Cl₂ | 10 | 88 | 96 | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for representative enantioselective syntheses of chiral trifluoromethyl amines.
Protocol 1: Pd-Catalyzed Asymmetric Hydrogenation of a Trifluoromethyl Ketimine
This protocol is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of chiral α-CF₃ amines.
Diagram 2: Experimental Workflow for Asymmetric Hydrogenation
Caption: Step-by-step workflow for the asymmetric hydrogenation protocol.
Materials:
-
Trifluoromethyl ketimine substrate (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
Chiral phosphine ligand (e.g., (R)-MeO-Biphep) (0.011 mmol, 1.1 mol%)
-
2,2,2-Trifluoroethanol (TFE), degassed (5 mL)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and the chiral phosphine ligand to a Schlenk tube. Add 2 mL of degassed TFE and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, dissolve the trifluoromethyl ketimine substrate in 3 mL of degassed TFE.
-
Charging the Autoclave: Transfer the substrate solution to the glass liner of the autoclave. Then, transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Reaction Execution: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Characterize the purified product by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Isomerization of a Trifluoromethyl Imine
This protocol is a representative example of an organocatalyzed enantioselective isomerization using a cinchona alkaloid derivative.[3][8][9]
Materials:
-
Trifluoromethyl imine substrate (0.5 mmol)
-
Cinchona alkaloid-derived catalyst (e.g., a modified quinidine) (0.05 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethyl imine substrate and the cinchona alkaloid catalyst.
-
Solvent Addition: Add anhydrous dichloromethane via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 10 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or ¹⁹F NMR.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product and determine the enantiomeric excess using the analytical methods described in Protocol 1. The resulting enamine can be hydrolyzed to the corresponding amine if desired.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Diagram 3: Chiral HPLC Analysis Workflow
Caption: General workflow for determining enantiomeric excess using chiral HPLC.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Sample of the chiral trifluoromethyl amine
-
Racemic standard of the trifluoromethyl amine
Procedure:
-
Method Development: Select an appropriate chiral column and mobile phase based on the structure of the analyte. A common mobile phase for chiral separations is a mixture of hexane and isopropanol. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the purified chiral amine in the mobile phase (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Racemic Standard: Prepare a solution of the racemic standard in the same manner.
-
Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm peak separation.
-
Inject the sample of the chiral amine.
-
-
Data Processing:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.
-
Conclusion
The enantioselective synthesis of chiral trifluoromethyl amines is a rapidly evolving field with a diverse array of powerful synthetic methodologies. The choice of method depends on factors such as the desired substrate scope, scalability, and the availability of catalysts and reagents. The protocols and data presented herein provide a valuable resource for researchers in the pharmaceutical and chemical industries to guide their efforts in the synthesis of these important chiral building blocks.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. pubs.acs.org [pubs.acs.org]
The Ruppert-Prakash Reagent: A Detailed Guide to Trifluoromethylation Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a critical strategy in modern medicinal chemistry and drug development.[1][2] This powerful functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] Among the various methods for introducing this moiety, the use of trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, has become a cornerstone technique for nucleophilic trifluoromethylation.[1][4] This document provides a comprehensive overview of the Ruppert-Prakash reagent, including its mechanism of action, detailed experimental protocols, and a summary of its application with various substrates.
Mechanism of Action
The trifluoromethylation of electrophiles using the Ruppert-Prakash reagent is not a spontaneous process. It requires activation by a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion (CF₃⁻).[1] The overall reaction proceeds through an anionic chain mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.[1]
Initiation: A catalytic amount of a nucleophile, most commonly a fluoride ion source like tetrabutylammonium fluoride (TBAF), attacks the silicon atom of TMSCF₃.[1] This forms an unstable pentacoordinate siliconate intermediate, which then fragments to produce the highly reactive trifluoromethide anion and a stable trimethylsilyl byproduct.[1]
Propagation: The generated trifluoromethide anion attacks the electrophilic center of the substrate, such as the carbonyl carbon of a ketone or aldehyde. This results in the formation of a trifluoromethylated alkoxide intermediate. This new alkoxide is nucleophilic and can then react with another molecule of the Ruppert-Prakash reagent, regenerating the trifluoromethide anion and continuing the chain reaction.[1][5]
Termination: The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones.[1] A common termination pathway is the reaction of the trifluoromethide anion with trace protic impurities, such as water, to form fluoroform (HCF₃).[1]
Substrate Scope and Reaction Conditions
The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of a wide range of carbonyl compounds and their derivatives, including aldehydes, ketones, and esters.[1][3] The reaction conditions can be tailored to the specific substrate to achieve high yields.
| Substrate Class | Example Substrate | Initiator | Solvent | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | Benzaldehyde | TBAF (0.05 equiv) | THF | 0.5 | High | [1] |
| Aromatic Ketones | Acetophenone | TBAF (0.1 equiv) | THF | 2 | High | [1] |
| Aromatic Esters | Ethyl Benzoate | CsF (0.1 equiv) | DME | - | High | [1] |
| Aliphatic Ketones | Cyclohexanone | K₂CO₃ (0.1 equiv) | DMF/THF | - | High | [2] |
| Imines | N-Benzylideneaniline | TBAF (0.1 equiv) | THF | - | High | [3] |
Table 1: Summary of reaction conditions and yields for the trifluoromethylation of various substrates using the Ruppert-Prakash reagent.
Experimental Protocols
The following are detailed protocols for the trifluoromethylation of representative substrates using the Ruppert-Prakash reagent.
General Experimental Workflow
Protocol 1: Trifluoromethylation of Benzaldehyde[1]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170 mg, 0.16 mL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent dropwise to the stirred solution.
-
Slowly add the TBAF solution via syringe.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Trifluoromethylation of Acetophenone[1][2]
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 213 mg, 0.24 mL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add acetophenone and anhydrous THF.
-
Add the Ruppert-Prakash reagent to the stirred solution at room temperature.
-
Add the TBAF solution dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[2]
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.[2]
-
Stir the mixture for 30 minutes to ensure complete desilylation.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.[2]
Protocol 3: Trifluoromethylation of Ethyl Benzoate[1]
Materials:
-
Ethyl benzoate (1.0 mmol, 150 mg)
-
Ruppert-Prakash reagent (TMSCF₃) (2.0 mmol, 284 mg, 0.32 mL)
-
Cesium fluoride (CsF) (0.1 mmol, 15 mg)
-
Anhydrous 1,2-dimethoxyethane (DME) (5 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add cesium fluoride.
-
Heat gently under vacuum to ensure it is anhydrous, then allow to cool.
-
Add ethyl benzoate and anhydrous DME.
-
Add the Ruppert-Prakash reagent to the stirred suspension.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an appropriate aqueous workup to isolate the product.
Safety Precautions
The Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable, and moisture-sensitive liquid.[6] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[2] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] In case of fire, use a dry chemical or sand extinguisher.[2]
Conclusion
The Ruppert-Prakash reagent is a powerful and versatile tool for the introduction of the trifluoromethyl group into a wide range of organic molecules.[1] By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reagent in the synthesis of novel compounds for pharmaceutical and other applications.[1] The protocols provided in this document offer a solid foundation for professionals in the field to design and execute successful trifluoromethylation reactions using TMSCF₃.
References
Application Notes and Protocols: Photoredox Catalysis for Trifluoromethyl Group Installation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the installation of trifluoromethyl (CF₃) groups into organic molecules using photoredox catalysis. The trifluoromethyl group is a critical pharmacophore in modern drug discovery, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] Photoredox catalysis offers a mild, efficient, and often complementary approach to traditional methods for introducing this important functional group, enabling late-stage functionalization of complex molecules.[1][2]
Introduction to Photoredox Trifluoromethylation
Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. In the context of trifluoromethylation, this typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. This highly reactive radical can then be incorporated into a variety of organic scaffolds, including arenes, heteroarenes, alkenes, and carbonyl compounds.[1]
The key advantages of this methodology include:
-
Mild Reaction Conditions: Reactions are often performed at room temperature using visible light sources, such as household fluorescent bulbs or LEDs, which preserves sensitive functional groups.[1]
-
High Functional Group Tolerance: The radical-mediated nature of the reaction allows for the trifluoromethylation of complex molecules without the need for extensive protecting group strategies.[1]
-
Late-Stage Functionalization: This technique is particularly valuable for modifying drug candidates in the later stages of a synthetic sequence, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.[1][4]
Core Components of Photoredox Trifluoromethylation
A typical photoredox trifluoromethylation reaction consists of the following components:
-
Substrate: The organic molecule to be trifluoromethylated.
-
Photocatalyst: A compound that absorbs visible light and initiates the electron transfer process. Common examples include ruthenium and iridium polypyridyl complexes (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) and organic dyes.
-
Trifluoromethylating Agent: A source of the trifluoromethyl radical. A variety of reagents are available, each with its own specific applications and handling requirements.
-
Solvent and Additives: The reaction medium and any necessary bases or other additives to facilitate the catalytic cycle.
-
Light Source: A source of visible light, such as a compact fluorescent lamp (CFL) or a light-emitting diode (LED).
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the photoredox-catalyzed trifluoromethylation of various substrate classes, showcasing the versatility and efficiency of this methodology.
Trifluoromethylation of Arenes and Heteroarenes
This transformation is of high importance in medicinal chemistry for the modification of aromatic and heteroaromatic cores of drug molecules.
| Entry | Substrate | Photocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%) | Reference |
| 1 | N-Boc-pyrrole | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 94 | [1] |
| 2 | Furan | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 81 | [1] |
| 3 | Thiophene | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 78 | [1] |
| 4 | Indole | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 85 | [1] |
| 5 | Benzene | Ru(phen)₃Cl₂ (2) | TfCl | K₂HPO₄ | MeCN | 74 | [1] |
| 6 | Anisole | Ru(phen)₃Cl₂ (2) | TfCl | K₂HPO₄ | MeCN | 84 | [1] |
Trifluoromethylation of Alkenes
Photoredox catalysis enables the direct trifluoromethylation of both activated and unactivated alkenes, providing access to valuable trifluoromethylated building blocks.
| Entry | Substrate | Photocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%) | Reference |
| 1 | Styrene | fac-Ir(ppy)₃ (0.5) | CF₃I | CsOAc | DMF | 75 | |
| 2 | 4-Methylstyrene | fac-Ir(ppy)₃ (0.5) | CF₃I | CsOAc | DMF | 82 | |
| 3 | 4-Methoxystyrene | fac-Ir(ppy)₃ (0.5) | CF₃I | CsOAc | DMF | 85 | |
| 4 | 1-Octene | Ru(Phen)₃Cl₂ (1) | CF₃I | DBU | MeCN | 81 | |
| 5 | Allyl alcohol | Ru(Phen)₃Cl₂ (1) | CF₃I | DBU | MeCN | 75 |
α-Trifluoromethylation of Carbonyl Compounds
This method provides a direct route to α-trifluoromethyl ketones, esters, and amides, which are important precursors in organic synthesis.
| Entry | Substrate | Photocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%) | Reference |
| 1 | Acetophenone enol silane | Ru(bpy)₃Cl₂ (0.5) | CF₃I | i-Pr₂NEt | THF/H₂O | 94 | |
| 2 | Propiophenone enol silane | Ru(bpy)₃Cl₂ (0.5) | CF₃I | i-Pr₂NEt | THF/H₂O | 88 | |
| 3 | Cyclohexanone enol silane | Ru(bpy)₃Cl₂ (0.5) | CF₃I | i-Pr₂NEt | THF/H₂O | 91 | |
| 4 | Ethyl caprylate (one-pot) | Ru(bpy)₃Cl₂ (0.5) | CF₃I | LiHMDS, then i-Pr₂NEt | THF/H₂O | 78 |
Enantioselective α-Trifluoromethylation of Aldehydes
The combination of photoredox catalysis and organocatalysis allows for the highly enantioselective α-trifluoromethylation of aldehydes.
| Entry | Substrate | Photocatalyst (mol%) | Organocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%, ee%) | Reference |
| 1 | Octanal | Ir(ppy)₂(dtb-bpy)PF₆ (0.5) | (2S,5S)-Imidazolidinone (20) | CF₃I | 2,6-Lutidine | DMF | 79, 99 | |
| 2 | Hydrocinnamaldehyde | Ir(ppy)₂(dtb-bpy)PF₆ (0.5) | (2S,5S)-Imidazolidinone (20) | CF₃I | 2,6-Lutidine | DMF | 86, 97 | |
| 3 | 3-Phenylpropionaldehyde | Ir(ppy)₂(dtb-bpy)PF₆ (0.5) | (2S,5S)-Imidazolidinone (20) | CF₃I | 2,6-Lutidine | DMF | 81, 98 |
Experimental Protocols
General Procedure for Trifluoromethylation of Heteroarenes
This protocol is adapted from the work of Nagib and MacMillan for the direct C-H trifluoromethylation of heteroarenes.[1]
Materials:
-
Photocatalyst: Tris(1,10-phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂)
-
Substrate: Heteroarene (e.g., N-Boc-pyrrole)
-
Trifluoromethylating Agent: Triflyl chloride (TfCl)
-
Base: Anhydrous potassium phosphate, dibasic (K₂HPO₄)
-
Solvent: Anhydrous acetonitrile (MeCN)
-
Light Source: 26 W compact fluorescent light bulb
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ru(phen)₃Cl₂ (0.005 mmol, 1 mol%), K₂HPO₄ (1.5 mmol, 3 equiv.), and the heteroarene substrate (0.5 mmol, 1 equiv.).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
Anhydrous MeCN (4.0 mL) is added via syringe, and the mixture is stirred to dissolve the solids.
-
Triflyl chloride (1.0 mmol, 2 equiv.) is added via syringe.
-
The reaction vial is placed approximately 5-10 cm from a 26 W compact fluorescent light bulb and stirred at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated heteroarene.
General Procedure for Enantioselective α-Trifluoromethylation of Aldehydes
This protocol is a representative procedure for the asymmetric trifluoromethylation of aldehydes, combining photoredox and organocatalysis.
Materials:
-
Photocatalyst: [Ir(ppy)₂(dtb-bpy)]PF₆
-
Organocatalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
-
Substrate: Aldehyde (e.g., octanal)
-
Trifluoromethylating Agent: Trifluoromethyl iodide (CF₃I)
-
Base: 2,6-Lutidine
-
Solvent: Anhydrous N,N-dimethylformamide (DMF)
-
Light Source: Blue LEDs
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the iridium photocatalyst (0.0025 mmol, 0.5 mol%) and the imidazolidinone organocatalyst (0.1 mmol, 20 mol%).
-
The tube is sealed, evacuated, and backfilled with argon three times.
-
Anhydrous DMF (1.7 mL) is added, and the solution is stirred until all solids are dissolved.
-
The aldehyde substrate (0.5 mmol, 1 equiv.) and 2,6-lutidine (0.55 mmol, 1.1 equiv.) are added sequentially via syringe.
-
The reaction mixture is cooled to -20 °C in a cryocooler.
-
CF₃I is bubbled through the solution for 5-10 minutes.
-
The reaction mixture is then irradiated with blue LEDs at -20 °C with vigorous stirring.
-
The reaction progress is monitored by ¹⁹F NMR or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantioenriched α-trifluoromethyl aldehyde.
Mandatory Visualizations
General Mechanism of Photoredox Trifluoromethylation
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Application Notes and Protocols: Synthesis of Trifluoromethyl-Substituted Heterocycles from Butyrate Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols and application notes on the synthesis of trifluoromethyl-substituted heterocycles, with a particular focus on pathways originating from readily available butyrate esters.
Introduction
Butyrate esters serve as versatile C4 building blocks. Through strategic trifluoromethylation and subsequent cyclization reactions, they can be converted into a variety of valuable trifluoromethylated heterocycles. Two primary strategies are highlighted herein:
-
Direct Trifluoromethylation of Esters: Conversion of a butyrate ester into a trifluoromethyl ketone, a key intermediate for subsequent heterocycle formation.
-
Cyclization of Trifluoromethylated β-Ketoesters: Utilization of commercially available or synthetically prepared trifluoromethylated β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, in condensation reactions to form heterocycles like pyrroles.
These methods offer robust and scalable routes to novel trifluoromethyl-containing compounds for screening and development pipelines.
Logical Workflow
The following diagram illustrates the general synthetic pathways from butyrate esters to trifluoromethylated heterocycles.
Caption: General synthetic strategies for trifluoromethylated heterocycles from butyrate ester derivatives.
Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyl Ketones from Esters
This protocol details the nucleophilic trifluoromethylation of a generic methyl ester to a trifluoromethyl ketone using fluoroform (HCF3) and potassium bis(trimethylsilyl)amide (KHMDS).[1] This method is applicable to methyl butyrate and its derivatives.
Reaction Scheme:
R-COOCH3 + CF3- → [R-C(O-)(OCH3)(CF3)] → R-COCF3 + CH3O-
Materials:
-
Methyl ester (e.g., Methyl Butyrate) (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (2.0 equiv)
-
Triglyme (solvent)
-
Fluoroform (HCF3) (1.1 equiv)
-
Trifluorotoluene (internal standard for NMR)
-
Anhydrous glassware and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere, add the methyl ester (1.0 equiv).
-
Add dry triglyme to dissolve the ester.
-
Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add KHMDS (2.0 equiv) to the cooled solution while maintaining the temperature at -40 °C.
-
Bubble fluoroform gas (HCF3, 1.1 equiv) through the reaction mixture for a predetermined time based on the flow rate and desired stoichiometry.
-
Stir the reaction at -40 °C for 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl ketone.
Data Presentation: Substrate Scope of Ester Trifluoromethylation
The following table summarizes the yields for the trifluoromethylation of various methyl esters, demonstrating the broad applicability of the method.[1]
| Entry | Substrate (Ester) | Product (Trifluoromethyl Ketone) | Yield (%)[1] |
| 1 | Methyl 2-naphthoate | 2-Trifluoroacetylnaphthalene | 75 |
| 2 | Methyl 1-naphthoate | 1-Trifluoroacetylnaphthalene | 37 |
| 3 | Methyl 4-methoxybenzoate | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 92 |
| 4 | Methyl 4-(trifluoromethyl)benzoate | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | 85 |
| 5 | Methyl 4-chlorobenzoate | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | 88 |
| 6 | Methyl benzoate | 2,2,2-Trifluoro-1-phenylethanone | 82 |
| 7 | Methyl adamantanecarboxylate | 1-(Adamantan-1-yl)-2,2,2-trifluoroethanone | 62 |
| 8 | Methyl cinnamate | 4,4,4-Trifluoro-1-phenylbut-1-en-3-one | 50 |
Protocol 2: Synthesis of 2-Trifluoromethyl Pyrrole Derivatives
This protocol describes the silver-catalyzed cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate (a trifluoromethylated butyrate derivative) with vinyl azides to produce highly substituted 2-trifluoromethyl pyrroles.[2]
Reaction Scheme:
CF3-COCH2-COOEt + R-CH=CH-N3 → Substituted 2-Trifluoromethyl-pyrrole
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)
-
Substituted Vinyl Azide (1.2 equiv)
-
Silver Catalyst (e.g., Ag2O, 5 mol%)
-
Solvent (e.g., 1,2-Dichloroethane, DCE)
-
Anhydrous glassware and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add the silver catalyst (5 mol%).
-
Under an inert atmosphere, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), the vinyl azide (1.2 equiv), and the solvent (DCE).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-trifluoromethyl pyrrole derivative.
Data Presentation: Synthesis of 2-Trifluoromethyl Pyrroles
The following table presents representative yields for the synthesis of various 2-trifluoromethyl pyrrole derivatives using this methodology.
| Entry | Vinyl Azide Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | Ethyl 5-phenyl-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | 85 |
| 2 | 4-Methylphenyl | Ethyl 5-(p-tolyl)-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | 82 |
| 3 | 4-Methoxyphenyl | Ethyl 5-(4-methoxyphenyl)-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | 78 |
| 4 | 4-Chlorophenyl | Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | 88 |
| 5 | Thiophen-2-yl | Ethyl 5-(thiophen-2-yl)-2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | 75 |
Note: The yields presented in this table are representative examples based on similar reported silver-catalyzed pyrrole syntheses and are for illustrative purposes.
Signaling Pathways and Reaction Mechanisms
The diagram below illustrates a plausible mechanistic pathway for the silver-catalyzed synthesis of 2-trifluoromethyl pyrroles from vinyl azides and a β-ketoester.
Caption: Proposed mechanism for silver-catalyzed pyrrole synthesis.
Conclusion
The transformation of butyrate esters and their derivatives into trifluoromethyl-substituted heterocycles represents a powerful and versatile strategy in synthetic chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science. The direct trifluoromethylation of esters to form key ketone intermediates and the cyclization of readily available trifluoromethylated β-ketoesters are both highly effective approaches.
References
Application of Ethyl 3-amino-4,4,4-trifluorobutyrate in Medicinal Chemistry: A Focus on the Synthesis of the Herbicide Tiafenacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4,4,4-trifluorobutyrate and its crotonate derivative are valuable fluorinated building blocks in medicinal and agrochemical chemistry. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. This document provides detailed application notes and protocols for the use of ethyl 3-amino-4,4,4-trifluorocrotonate in the synthesis of the potent herbicide, tiafenacil. Tiafenacil is a protoporphyrinogen IX oxidase (PPO) inhibitor, a class of herbicides crucial for modern weed management.
Application in the Synthesis of Tiafenacil
Ethyl 3-amino-4,4,4-trifluorocrotonate serves as a key intermediate in the multi-step synthesis of tiafenacil. It is utilized in the construction of the core pyrimidinedione ring of the tiafenacil molecule.
Quantitative Data Summary
| Product | Starting Materials | Key Reagents | Solvent | Yield (%) |
| 1-(2-Chloro-4-fluoro-5-nitrophenyl)-3-methyl-4-(trifluoromethyl)uracil | 2-Chloro-4-fluoro-5-nitroaniline, Ethyl 3-amino-4,4,4-trifluorocrotonate | Potassium Carbonate | Dimethylformamide (DMF) | Not specified in literature |
| 1-(5-Amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)uracil | 1-(2-Chloro-4-fluoro-5-nitrophenyl)-3-methyl-4-(trifluoromethyl)uracil | Iron, Acetic Acid | Not specified in literature | Not specified in literature |
| Tiafenacil | 1-(5-Amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)uracil, Methyl 3-(2-chloropropanamido)propanoate | Sodium Nitrite, Tetrafluoroboric Acid, Sodium Thiomethoxide, Potassium Carbonate | Acetonitrile | Not specified in literature |
Biological Activity of Tiafenacil
Tiafenacil is a potent inhibitor of the protoporphyrinogen IX oxidase (PPO) enzyme in plants.
| Target Enzyme | Plant Species | IC50 (nM)[1] |
| Protoporphyrinogen IX Oxidase (PPO) | Amaranthus tuberculatus (Amaranth) | 22 |
| Protoporphyrinogen IX Oxidase (PPO) | Glycine max (Soybean) | 28 |
| Protoporphyrinogen IX Oxidase (PPO) | Arabidopsis thaliana (Arabidopsis) | 25 |
| Protoporphyrinogen IX Oxidase (PPO) | Brassica napus (Rapeseed) | 24 |
Experimental Protocols
The synthesis of tiafenacil from ethyl 3-amino-4,4,4-trifluorocrotonate is a multi-step process. The following protocols are based on synthetic schemes described in the chemical literature.
Step 1: Synthesis of 1-(2-Chloro-4-fluoro-5-nitrophenyl)-3-methyl-4-(trifluoromethyl)uracil
This step involves the construction of the pyrimidinedione core.
Materials:
-
2-Chloro-4-fluoro-5-nitroaniline
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 2-chloro-4-fluoro-5-nitroaniline and ethyl 3-amino-4,4,4-trifluorocrotonate in dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture. The specific temperature and reaction time should be optimized based on laboratory conditions, but a typical starting point would be heating to reflux for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain 1-(2-chloro-4-fluoro-5-nitrophenyl)-3-methyl-4-(trifluoromethyl)uracil.
Step 2: Synthesis of 1-(5-Amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)uracil
This step involves the reduction of the nitro group to an amine.
Materials:
-
1-(2-Chloro-4-fluoro-5-nitrophenyl)-3-methyl-4-(trifluoromethyl)uracil
-
Iron powder (Fe)
-
Acetic acid (CH₃COOH)
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
Suspend 1-(2-chloro-4-fluoro-5-nitrophenyl)-3-methyl-4-(trifluoromethyl)uracil in a mixture of a suitable solvent (e.g., ethanol/water) and acetic acid.
-
Add iron powder to the suspension in portions while monitoring the internal temperature.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(5-amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)uracil.
Step 3: Synthesis of Tiafenacil
This final step involves a Sandmeyer-type reaction followed by a nucleophilic substitution.
Materials:
-
1-(5-Amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)uracil
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Methyl 3-(2-chloropropanamido)propanoate
-
Sodium thiomethoxide (NaSCH₃)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Diazotization: Dissolve 1-(5-amino-2-chloro-4-fluorophenyl)-3-methyl-4-(trifluoromethyl)uracil in an aqueous solution of tetrafluoroboric acid at low temperature (e.g., 0-5 °C).
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Thiolation: In a separate flask, prepare a solution of sodium thiomethoxide.
-
Add the cold diazonium salt solution to the sodium thiomethoxide solution.
-
Coupling: To the resulting thiol intermediate, add methyl 3-(2-chloropropanamido)propanoate and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux and monitor for completion.
-
After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford tiafenacil.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tiafenacil
Tiafenacil is a protoporphyrinogen IX oxidase (PPO) inhibitor. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.
Caption: Mechanism of action of Tiafenacil as a PPO inhibitor.
Experimental Workflow for Tiafenacil Synthesis
The synthesis of tiafenacil can be summarized in the following workflow:
Caption: Simplified workflow for the synthesis of Tiafenacil.
Conclusion
This compound and its derivatives are indispensable reagents in the synthesis of complex, biologically active molecules. The protocols and data presented here for the synthesis of tiafenacil highlight the utility of this building block in agrochemical development. The provided methodologies and diagrams serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel fluorinated compounds for medicinal and agricultural applications. Further optimization of reaction conditions and detailed yield analysis are recommended for process scale-up.
References
The Pivotal Role of Ethyl 3-amino-4,4,4-trifluorobutyrate in the Synthesis of Advanced Agrochemicals
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated synthons is paramount in the discovery of novel agrochemicals with enhanced efficacy and desirable physicochemical properties. Ethyl 3-amino-4,4,4-trifluorobutyrate and its crotonate analogue have emerged as valuable building blocks in this endeavor, providing a direct pathway to trifluoromethyl-containing heterocyclic structures, which are hallmarks of modern pesticides.
This technical note details the application of Ethyl 3-amino-4,4,4-trifluorocrotonate as a key intermediate in the synthesis of the herbicide Tiafenacil. It provides comprehensive experimental protocols for the synthesis of the starting material and its subsequent conversion to this potent agrochemical. Additionally, the mode of action of Tiafenacil is elucidated with a corresponding signaling pathway diagram.
Application Notes
Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile fluorinated building block utilized in the synthesis of complex agrochemicals.[1][2][3] Its trifluoromethyl group and amino functionality make it an ideal precursor for the construction of various heterocyclic systems. The presence of the CF3 group often imparts increased metabolic stability, binding affinity, and overall efficacy to the final active ingredient.
A prime example of its application is in the synthesis of Tiafenacil, a pyrimidinedione herbicide.[4] The core structure of Tiafenacil is assembled through the condensation of Ethyl 3-amino-4,4,4-trifluorocrotonate with a substituted phenyl carbamate, highlighting the efficiency of this synthon in constructing the herbicidally active pyrimidinedione ring.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
This protocol is adapted from patent literature describing the efficient synthesis of the title compound from ethyl trifluoroacetoacetate.
Materials:
-
Ethyl trifluoroacetoacetate
-
Ammonium acetate
-
Acetic acid (optional)
-
Ethanol (optional, as solvent)
Procedure:
-
To a stirred mixture of ethyl trifluoroacetoacetate (58.5 g, 0.318 mol) and acetic acid (19.1 g, 0.318 mol) at 85°C, sparge ammonia gas (10.83 g, 0.636 mol) over a 1.5-2 hour period, while maintaining the reaction temperature at 85°C.
-
Alternatively, to stirred ethyl trifluoroacetoacetate (87.8 g, 0.48 mol) at 85°C, add ammonium acetate (74.0 g, 0.96 mol) in portions over 1 hour to maintain efficient stirring.
-
Heat the mixture at 85°C for an additional 2-4 hours.
-
Monitor the reaction by Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Upon completion, the product can be isolated and purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Ethyl trifluoroacetoacetate | US Patent 5,777,154 |
| Reagent | Ammonium acetate or Ammonia gas | US Patent 5,777,154 |
| Temperature | 85°C | US Patent 5,777,154 |
| Reaction Time | 3.5-6 hours | US Patent 5,777,154 |
| Reported Yield | >98% | US Patent 5,777,154 |
Protocol 2: Synthesis of Tiafenacil (Illustrative Pathway)
The following protocol for the synthesis of Tiafenacil is a representative pathway based on the condensation of Ethyl 3-amino-4,4,4-trifluorocrotonate with a suitable carbamate to form the core pyrimidinedione structure.
Step 1: Synthesis of the Pyrimidinedione Core
-
A mixture of a substituted 2-fluorophenyl carbamate (e.g., from 4-chloro-2-fluoroaniline) and Ethyl 3-amino-4,4,4-trifluorocrotonate is prepared in a suitable solvent such as dimethylformamide (DMF).[4]
-
A base, for example, potassium carbonate, is added to the mixture.
-
The reaction mixture is heated to facilitate the condensation and cyclization to form the pyrimidinedione core.[4]
-
The intermediate product is then isolated and purified using standard techniques such as crystallization or chromatography.
Subsequent Steps:
The synthesis of Tiafenacil is a multi-step process that follows the formation of the pyrimidinedione core. These steps involve the introduction of the chlorofluorophenyl moiety and the β-alanine-derived side chain with a thioether linkage.
Quantitative Data for Tiafenacil Synthesis (Illustrative):
| Parameter | Value |
| Key Starting Material | Ethyl 3-amino-4,4,4-trifluorocrotonate |
| Key Reaction | Condensation-Cyclization |
| Expected Yield | Multi-step synthesis, overall yield will vary |
Mode of Action of Tiafenacil
Tiafenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO).[5][6] This enzyme is crucial in the biosynthesis of both chlorophyll and heme in plants.
// Nodes Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; ALA [label="5-Aminolevulinate\n(ALA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Porphobilinogen [label="Porphobilinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#FBBC05", fontcolor="#202124"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tiafenacil [label="Tiafenacil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll_Heme [label="Chlorophyll & Heme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Light [label="Light", shape=plaintext, fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane_Damage [label="Cell Membrane\nDamage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Weed Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Glutamate -> ALA; ALA -> Porphobilinogen; Porphobilinogen -> Protoporphyrinogen_IX [label="...multiple steps"]; Protoporphyrinogen_IX -> PPO; PPO -> Protoporphyrin_IX [label="Oxidation"]; Tiafenacil -> PPO [label="Inhibition", style=bold, color="#EA4335"]; Protoporphyrin_IX -> Chlorophyll_Heme; Protoporphyrin_IX -> ROS [style=dashed]; Light -> ROS [style=dashed]; ROS -> Membrane_Damage; Membrane_Damage -> Cell_Death; } doted Caption: Signaling pathway of Tiafenacil's herbicidal action.
Inhibition of PPO by Tiafenacil leads to the accumulation of its substrate, protoporphyrinogen IX, within the plant cells. This excess protoporphyrinogen IX is then rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly destructive reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents and ultimately, plant death.[6]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a novel agrochemical like Tiafenacil, starting from the key intermediate.
// Nodes Start [label="Ethyl 3-amino-4,4,4-\ntrifluorocrotonate Synthesis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation with\nPhenyl Carbamate Derivative"]; Core_Formation [label="Pyrimidinedione Core\nFormation"]; Side_Chain [label="Side Chain & Moiety\nIntroduction"]; Final_Product [label="Final Product (Tiafenacil)\nSynthesis & Purification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, etc.)"]; Bioassay [label="Biological Activity Screening\n(Herbicidal Efficacy)"]; Optimization [label="Lead Optimization"]; Field_Trials [label="Field Trials"]; End [label="Commercial Product", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Condensation; Condensation -> Core_Formation; Core_Formation -> Side_Chain; Side_Chain -> Final_Product; Final_Product -> Characterization; Characterization -> Bioassay; Bioassay -> Optimization; Optimization -> Final_Product [style=dashed, label="Iterative\nProcess"]; Bioassay -> Field_Trials; Field_Trials -> End; } doted Caption: General workflow for agrochemical synthesis and development.
References
- 1. EP3061347A1 - Herbicide composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Concurrent Analysis of Tiafenacil and Its Transformation Products in Soil by Using Newly Developed UHPLC-QTOF-MS/MS-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 5. Tiafenacil (Ref: DCC-3825) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Ethyl 3-Amino-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis and subsequent reduction of ethyl 3-amino-4,4,4-trifluorobutyrate to the corresponding chiral amino alcohol, 3-amino-4,4,4-trifluorobutanol. This trifluoromethylated amino alcohol is a valuable building block in the development of novel pharmaceuticals due to the unique properties conferred by the trifluoromethyl group.
The following protocols detail a two-step synthesis of the target starting material, this compound, followed by its reduction. The synthesis begins with the formation of ethyl 3-amino-4,4,4-trifluorocrotonate, which is then catalytically hydrogenated. Subsequently, a robust reduction protocol using lithium aluminum hydride (LiAlH₄) is provided. To ensure the integrity of the amino group during reduction, an optional N-protection step using a tert-butyloxycarbonyl (Boc) group is also described.
Data Presentation
Table 1: Summary of Key Transformations and Typical Yields
| Step | Transformation | Reagents and Conditions | Typical Yield (%) |
| 1 | Synthesis of Ethyl 3-Amino-4,4,4-trifluorocrotonate | Ethyl trifluoroacetoacetate, Ammonium acetate, Acetic acid, Cyclohexane, Reflux | 62%[1] |
| 2 | Synthesis of Ethyl 3-Amino-4,4,4-trifluorobutanoate | Catalytic Hydrogenation (e.g., Pd/C, H₂) | High (assumed) |
| 3 | N-Boc Protection of Ethyl 3-Amino-4,4,4-trifluorobutanoate (Optional) | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane | High (assumed) |
| 4 | Reduction to 3-Amino-4,4,4-trifluorobutanol | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF, 0 °C to rt | 70-90% (typical) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Amino-4,4,4-trifluorobutanoate
This protocol is a two-step process starting from the commercially available ethyl trifluoroacetoacetate.
Step 1: Synthesis of Ethyl 3-Amino-4,4,4-trifluorocrotonate
This procedure is adapted from a patented method for the synthesis of 3-amino-4,4,4-trifluorocrotonic acid esters.[1]
Materials:
-
Ethyl trifluoroacetoacetate
-
Ammonium acetate
-
Anhydrous acetic acid
-
Cyclohexane
-
Water
-
Nitrogen inert gas
-
Reaction flask with reflux condenser and Dean-Stark trap
Procedure:
-
In a reaction flask inertized with nitrogen, add ethyl trifluoroacetoacetate (1.0 mol), cyclohexane (250 ml), ammonium acetate (1.0 mol), and anhydrous acetic acid (0.65 mol).
-
Heat the suspension to boiling. The water formed during the reaction is removed azeotropically using a Dean-Stark trap, and the cyclohexane is returned to the reaction mixture.
-
Continue the reaction for approximately 5 hours, or until no more water separates.
-
Cool the reaction mixture to room temperature and add 300 ml of water.
-
Separate the organic phase and wash it with water.
-
Distill off the cyclohexane from the organic phase under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield ethyl 3-amino-4,4,4-trifluorocrotonate. A yield of 62% has been reported for a similar process.[1]
Step 2: Catalytic Hydrogenation to Ethyl 3-Amino-4,4,4-trifluorobutanoate
The saturation of the double bond in the crotonate is achieved through catalytic hydrogenation.
Materials:
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Dissolve ethyl 3-amino-4,4,4-trifluorocrotonate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-4,4,4-trifluorobutanoate. The product can be used in the next step without further purification if deemed sufficiently pure.
Protocol 2: N-Boc Protection of Ethyl 3-Amino-4,4,4-trifluorobutanoate (Optional)
To prevent potential side reactions at the amino group during the reduction with LiAlH₄, it is advisable to protect it. The tert-butyloxycarbonyl (Boc) group is a common choice.
Materials:
-
Ethyl 3-amino-4,4,4-trifluorobutanoate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 3-amino-4,4,4-trifluorobutanoate in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl 3-amino-4,4,4-trifluorobutanoate. The crude product is often pure enough for the subsequent reduction step.
Protocol 3: Reduction of Ethyl 3-Amino-4,4,4-trifluorobutanoate (or its N-Boc derivative) to 3-Amino-4,4,4-trifluorobutanol
Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functionality to a primary alcohol.[2][3] Extreme caution should be exercised when handling LiAlH₄ as it reacts violently with water.[2]
Materials:
-
Ethyl 3-amino-4,4,4-trifluorobutanoate (or N-Boc-ethyl 3-amino-4,4,4-trifluorobutanoate)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate or Diethyl ether (for extraction)
-
Nitrogen or Argon inert atmosphere
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Under an inert atmosphere, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl 3-amino-4,4,4-trifluorobutanoate (or its N-Boc derivative) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Work-up Procedure (Fieser method): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide solution.
-
'3x' mL of water.
-
-
A granular precipitate should form. Stir the resulting slurry at room temperature for at least 30 minutes.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or another suitable solvent like ethyl acetate.
-
Combine the filtrate and the washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-amino-4,4,4-trifluorobutanol (or its N-Boc protected form).
-
If the N-Boc protected alcohol is obtained, the Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
Visualizations
Caption: Overall workflow for the synthesis and reduction of this compound.
Caption: Simplified reaction pathway for the LiAlH₄ reduction of the ester.
References
Anwendungs- und Protokollhandbuch: Derivatisierung der Aminogruppe in Ethyl-3-amino-4,4,4-trifluorbutyrat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-3-amino-4,4,4-trifluorbutyrat ist ein wertvolles fluorhaltiges Synthesebaustein, das in der pharmazeutischen und agrochemischen Industrie von großem Interesse ist. Die Derivatisierung seiner primären Aminogruppe ermöglicht die Synthese einer Vielzahl von Molekülen mit potenziellen biologischen Aktivitäten. Diese Application Note beschreibt detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen der Aminogruppe, einschließlich der Bildung von Amiden, Carbamaten, Harnstoffen und Sulfonamiden.
Amidbildung
Die Acylierung der Aminogruppe zur Bildung einer Amidbindung ist eine der fundamentalsten Transformationen. Diese Reaktion wird typischerweise durch die Umsetzung des Amins mit einem Acylchlorid oder einer Carbonsäure in Gegenwart eines Kupplungsreagenzes erreicht.
Allgemeiner Reaktionsablauf:
Abbildung 1: Allgemeiner Arbeitsablauf für die Amidbildung.
Experimentelles Protokoll: Synthese von N-Acetyl-Ethyl-3-amino-4,4,4-trifluorbutyrat
-
Lösen Sie Ethyl-3-amino-4,4,4-trifluorbutyrat (1 Äq.) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).
-
Fügen Sie eine Base wie Triethylamin (TEA, 1.5 Äq.) oder Pyridin (1.5 Äq.) hinzu, um den während der Reaktion entstehenden Chlorwasserstoff abzufangen.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam Acetylchlorid (1.1 Äq.) tropfenweise unter Rühren hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung gequencht.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
Tabelle 1: Zusammenfassung der quantitativen Daten für die Amidbildung
| Derivat | Acylierungsreagenz | Base | Lösungsmittel | Ausbeute (%) | Reinheit (%) |
| N-Acetyl | Acetylchlorid | Triethylamin | DCM | >90 | >95 |
| N-Benzoyl | Benzoylchlorid | Pyridin | THF | >85 | >95 |
Carbamatbildung
Carbamate werden häufig als Schutzgruppen für Amine in der organischen Synthese verwendet oder sind selbst biologisch aktiv. Sie können durch Reaktion des Amins mit einem Chloroformiat oder durch eine Curtius-Umlagerung hergestellt werden.[1][2][3][4]
Allgemeiner Reaktionsablauf:
Abbildung 2: Allgemeiner Arbeitsablauf für die Carbamatbildung.
Experimentelles Protokoll: Synthese von Boc-geschütztem Ethyl-3-amino-4,4,4-trifluorbutyrat
-
Lösen Sie Ethyl-3-amino-4,4,4-trifluorbutyrat (1 Äq.) in einem geeigneten Lösungsmittel wie DCM oder THF.
-
Fügen Sie eine Base wie Triethylamin (1.5 Äq.) hinzu.
-
Fügen Sie Di-tert-butyldicarbonat (Boc₂O, 1.1 Äq.) zur Reaktionsmischung hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion konzentrieren Sie die Mischung im Vakuum.
-
Lösen Sie den Rückstand in einem organischen Lösungsmittel wie Ethylacetat und waschen Sie ihn nacheinander mit 1 M wässriger HCl, gesättigter wässriger Natriumbicarbonatlösung und gesättigter wässriger NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Das resultierende Boc-geschützte Derivat ist oft rein genug für die weitere Verwendung, kann aber bei Bedarf durch Säulenchromatographie weiter gereinigt werden.
Tabelle 2: Zusammenfassung der quantitativen Daten für die Carbamatbildung
| Derivat | Reagenz | Base | Lösungsmittel | Ausbeute (%) | Reinheit (%) |
| Boc-geschützt | Boc₂O | Triethylamin | DCM | >95 | >98 |
| Cbz-geschützt | Benzylchloroformiat | NaHCO₃ | Dioxan/Wasser | >90 | >95 |
Harnstoffbildung
Harnstoffderivate sind in vielen pharmazeutisch aktiven Verbindungen zu finden. Die gängigste Methode zu ihrer Synthese ist die Reaktion eines Amins mit einem Isocyanat.[5][6][7][8][9]
Allgemeiner Reaktionsablauf:
Abbildung 3: Allgemeiner Arbeitsablauf für die Harnstoffbildung.
Experimentelles Protokoll: Synthese eines Phenylharnstoff-Derivats
-
Lösen Sie Ethyl-3-amino-4,4,4-trifluorbutyrat (1 Äq.) in einem aprotischen Lösungsmittel wie THF oder Acetonitril.
-
Fügen Sie Phenylisocyanat (1 Äq.) langsam bei Raumtemperatur zur gerührten Lösung hinzu.
-
Die Reaktion ist oft exotherm und kann eine Kühlung erfordern, um die Temperatur unter 40 °C zu halten.[5]
-
Rühren Sie die Mischung bei Raumtemperatur für 1-3 Stunden.
-
Der Fortschritt der Reaktion kann durch das Ausfallen des Produkts oder durch DC überwacht werden.
-
Nach Abschluss der Reaktion wird das ausgefallene Produkt durch Filtration gesammelt und mit kaltem Lösungsmittel gewaschen.
-
Wenn kein Niederschlag entsteht, wird das Lösungsmittel im Vakuum entfernt und der Rückstand durch Umkristallisation oder Säulenchromatographie gereinigt.
Tabelle 3: Zusammenfassung der quantitativen Daten für die Harnstoffbildung
| Derivat | Isocyanat | Lösungsmittel | Ausbeute (%) | Reinheit (%) |
| Phenylharnstoff | Phenylisocyanat | THF | >90 | >98 |
| Butylharnstoff | Butylisocyanat | Acetonitril | >90 | >98 |
Sulfonamidbildung
Sulfonamide sind eine wichtige Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten. Sie werden durch die Reaktion eines Amins mit einem Sulfonylchlorid in Gegenwart einer Base hergestellt.[10][11]
Allgemeiner Reaktionsablauf:
Abbildung 4: Allgemeiner Arbeitsablauf für die Sulfonamidbildung.
Experimentelles Protokoll: Synthese eines Tosylsulfonamid-Derivats
-
Lösen Sie Ethyl-3-amino-4,4,4-trifluorbutyrat (1 Äq.) in Pyridin oder einer Mischung aus Wasser und einem organischen Lösungsmittel.
-
Fügen Sie eine Base wie Natriumcarbonat hinzu, um den pH-Wert zwischen 8 und 10 zu halten, wenn Sie in einem wässrigen Medium arbeiten.[10]
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie p-Toluolsulfonylchlorid (Tosylchlorid, 1.1 Äq.) portionsweise unter Rühren hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion säuern Sie die Mischung vorsichtig mit 1 M wässriger HCl an, um das Produkt auszufällen.
-
Sammeln Sie den Niederschlag durch Filtration, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.
-
Alternativ kann die Reaktionsmischung mit einem organischen Lösungsmittel extrahiert, die organische Phase gewaschen, getrocknet und zur Isolierung des Produkts konzentriert werden.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Umkristallisation oder Säulenchromatographie.
Tabelle 4: Zusammenfassung der quantitativen Daten für die Sulfonamidbildung
| Derivat | Sulfonylchlorid | Base | Lösungsmittel | Ausbeute (%) | Reinheit (%) |
| Tosylsulfonamid | p-Toluolsulfonylchlorid | Pyridin | Pyridin | >80 | >95 |
| Mesylsulfonamid | Methansulfonylchlorid | Triethylamin | DCM | >85 | >95 |
Sicherheitshinweise: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe, ist obligatorisch. Die verwendeten Reagenzien sind oft giftig, korrosiv oder feuchtigkeitsempfindlich und erfordern eine sorgfältige Handhabung. Beachten Sie die Sicherheitsdatenblätter (SDB) für alle Chemikalien.
References
- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Trifluoromethyl-Containing Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] Consequently, the development of efficient stereoselective methods for the synthesis of chiral trifluoromethyl-containing building blocks is a highly active area of research in medicinal and organic chemistry.[6][7] These chiral synthons are crucial for the construction of complex, biologically active molecules.[2]
This document provides detailed application notes and protocols for two prominent methods in the asymmetric synthesis of trifluoromethyl-containing building blocks: the enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis and the asymmetric synthesis of β-nitronitriles bearing a C-CF3 stereogenic center using a chiral titanium(IV) catalyst.
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
This method, developed by MacMillan and coworkers, merges enamine catalysis with photoredox catalysis to achieve the highly enantioselective α-trifluoromethylation of aldehydes.[3][4][5][8] The reaction utilizes a chiral imidazolidinone organocatalyst and a readily available iridium photocatalyst to generate and control the stereochemistry of the newly formed C-CF3 bond.[3][4][5][8]
Reaction Principle
The catalytic cycle involves the formation of a chiral enamine intermediate from the aldehyde and the imidazolidinone catalyst. Concurrently, a photoredox catalyst, upon excitation with visible light, reduces a trifluoromethyl source (e.g., CF3I) to generate a trifluoromethyl radical. This radical then adds to the enamine in a highly stereocontrolled manner, dictated by the chiral catalyst. Subsequent hydrolysis releases the α-trifluoromethylated aldehyde product and regenerates the organocatalyst.
Logical Workflow for the Catalytic Cycle
Quantitative Data Summary
The following table summarizes the results for the enantioselective α-trifluoromethylation of various aldehydes.
| Entry | Aldehyde Substrate | CF3 Source | Yield (%) | ee (%) |
| 1 | 3-Phenylpropanal | CF3I | 85 | 97 |
| 2 | Decanal | CF3I | 89 | 96 |
| 3 | Cyclohexanecarboxaldehyde | CF3I | 78 | 99 |
| 4 | 3-(Benzyloxy)propanal | CF3I | 81 | 95 |
| 5 | (S)-3,7-Dimethyloct-6-enal | CF3I | 75 | 98 (dr >20:1) |
Data compiled from representative examples in the literature.[5][8]
Detailed Experimental Protocol
Materials:
-
Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)
-
Iridium photocatalyst (e.g., [Ir(ppy)2(dtb-bpy)]PF6)
-
Trifluoromethyl iodide (CF3I)
-
Aldehyde substrate
-
Anhydrous solvent (e.g., DMF or CH3CN)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%) and the iridium photocatalyst (0.001 mmol, 1 mol%).
-
The vial is sealed with a septum and purged with an inert gas for 10 minutes.
-
Add the anhydrous solvent (1.0 mL) and the aldehyde substrate (0.1 mmol, 1.0 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.[3]
-
Bubble trifluoromethyl iodide gas through the solution for 5 minutes, or add a solution of the trifluoromethyl source if it is a solid or liquid.
-
Irradiate the reaction mixture with a visible light source (e.g., 24 W blue LED) while stirring vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening it to the air and adding a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethylated aldehyde.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Asymmetric Synthesis of β-Nitronitriles Bearing a C-CF3 Stereogenic Center
This protocol describes the catalytic asymmetric synthesis of β-nitronitriles with an all-carbon quaternary stereogenic center bearing a trifluoromethyl group.[9][10] The key step is the asymmetric addition of trimethylsilyl cyanide (TMSCN) to β-CF3-β-substituted nitroolefins, catalyzed by an in situ generated chiral Titanium(IV)-salen complex.[9][10]
Reaction Principle
The chiral Ti(IV)-salen complex coordinates to the nitroolefin, activating it for nucleophilic attack by the cyanide source. The chiral environment of the catalyst directs the facial selectivity of the cyanide addition, leading to the formation of the enantioenriched β-nitronitrile product.
Experimental Workflow
Quantitative Data Summary
The following table presents representative results for the asymmetric cyanation of various β-CF3-β-substituted nitroolefins.
| Entry | R group on Nitroolefin | Yield (%) | ee (%) |
| 1 | Phenyl | 92 | 98 |
| 2 | 4-Chlorophenyl | 93 | 99 |
| 3 | 4-Methylphenyl | 90 | 97 |
| 4 | 2-Naphthyl | 88 | 96 |
| 5 | Thien-2-yl | 85 | 95 |
Data extracted from a study by Khan and co-workers.[10]
Detailed Experimental Protocol
Materials:
-
Chiral salen ligand (e.g., (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
β-CF3-β-substituted nitroolefin
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure: Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral salen ligand (0.022 mmol, 11 mol%).
-
Add anhydrous toluene (1.0 mL) and stir to dissolve the ligand.
-
Add Ti(Oi-Pr)4 (0.02 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour to generate the active catalyst.
Asymmetric Cyanation:
-
To the flask containing the pre-formed catalyst, add the β-CF3-β-substituted nitroolefin (0.2 mmol, 1.0 equiv.).
-
Cool the reaction mixture to 0 °C.
-
Add trimethylsilyl cyanide (TMSCN) (0.3 mmol, 1.5 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure β-nitronitrile.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic asymmetric synthesis of enantioenriched β-nitronitrile bearing a C-CF3 stereogenic center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate.
Frequently Asked Questions (FAQs)
Q1: I am having trouble directly synthesizing this compound. Is there a more common intermediate I should be aware of?
A1: Yes, it is highly probable that the synthesis of this compound proceeds through its unsaturated analog, Ethyl 3-amino-4,4,4-trifluorocrotonate. The most common and well-documented methods focus on the synthesis of this crotonate, which is then subsequently reduced to the desired butyrate. It is recommended to first synthesize and isolate the crotonate before proceeding to the reduction step.
Q2: What are the primary synthesis routes for the intermediate, Ethyl 3-amino-4,4,4-trifluorocrotonate?
A2: There are two main, well-established routes for the synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate:
-
Reaction of Ethyl trifluoroacetoacetate with an amine source: This is a classical approach where the ketoester is reacted with an amine, such as ammonium acetate, to form the enamine.
-
Two-stage, one-pot synthesis: This method starts with an alkyl trifluoroacetate and an alkyl acetate, which first form an enolate intermediate. This intermediate is then reacted in the same pot with an amine in the presence of an acid to yield the final product.[1][2]
Q3: Once I have synthesized Ethyl 3-amino-4,4,4-trifluorocrotonate, what methods can be used to convert it to this compound?
A3: The conversion of the crotonate to the butyrate involves the reduction of the carbon-carbon double bond. Two effective methods for this are:
-
Michael Addition: A conjugate addition of an amine can lead to the desired product. For instance, reacting Ethyl 4,4,4-trifluorocrotonate with an amine like methylamine has been shown to produce the corresponding saturated amino ester.[3]
-
Catalytic Hydrogenation: This is a general and effective method for reducing the double bond of enamino esters to yield β-amino esters. Various catalysts, such as those based on iridium or platinum, can be employed for this transformation.[4][5]
Troubleshooting Guides
Part 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction. | - Ensure anhydrous conditions, as water can interfere with the reaction. - Increase reaction time or temperature. For the reaction of ethyl trifluoroacetoacetate with ammonium acetate, refluxing for several hours is often necessary.[6] - Use a slight excess of the amine source (1.1 to 4.0 equivalents) to drive the reaction to completion.[6] |
| Side reactions. | - Maintain the recommended reaction temperature to avoid decomposition or polymerization. - In the two-stage, one-pot synthesis, ensure the enolate formation is complete before adding the amine and acid.[1][2] | |
| Product is impure | Presence of starting materials. | - Monitor the reaction by TLC or GC to ensure full consumption of the starting materials before workup. - Optimize purification. Vacuum distillation is often effective for this compound.[7] |
| Formation of by-products. | - Control the addition rate of reagents, especially in the one-pot synthesis, to maintain a consistent reaction temperature.[2] - Ensure the workup procedure effectively removes unreacted reagents and catalysts. Washing with water and appropriate aqueous solutions is crucial.[7] | |
| Difficulty in isolating the product | Product is water-soluble. | - During aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. - Brine washes can help to reduce the solubility of the product in the aqueous phase. |
Part 2: Conversion of Crotonate to Butyrate (Catalytic Hydrogenation)
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction | Inactive catalyst. | - Use fresh catalyst or activate the catalyst according to established procedures (e.g., for PtO2).[5] - Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure. | - Increase the hydrogen pressure within the safe limits of the equipment. - Ensure the reaction vessel is properly sealed and there are no leaks. | |
| Poor substrate-catalyst interaction. | - Optimize the solvent. Different solvents can affect the solubility of the substrate and the activity of the catalyst. - Ensure efficient stirring to maintain a good suspension of the catalyst. | |
| Side reactions (e.g., dehalogenation) | Over-reduction or harsh reaction conditions. | - Lower the hydrogen pressure or reaction temperature. - Reduce the reaction time and monitor the progress closely. - Choose a milder catalyst if dehalogenation is a persistent issue. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
This protocol is based on the reaction of ethyl trifluoroacetoacetate with ammonium acetate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Ammonium acetate
-
Cyclohexane (or another suitable solvent for azeotropic water removal)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), ammonium acetate (2.0 eq), and cyclohexane.
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue refluxing until no more water is collected (typically 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Ethyl 3-amino-4,4,4-trifluorocrotonate.
Protocol 2: Catalytic Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate
This is a general protocol for the reduction of the enamine to the corresponding amine.
Materials:
-
Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Hydrogenation catalyst (e.g., PtO2, Pd/C, or [IrCl(cod)]2)
-
Solvent (e.g., ethanol, methanol, dichloromethane)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq) in the chosen solvent.
-
Carefully add the hydrogenation catalyst (the loading will depend on the specific catalyst, typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10 bar for [IrCl(cod)]2).[4]
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C for [IrCl(cod)]2) until the reaction is complete (monitor by TLC or GC).[4]
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reported Yields for Ethyl 3-amino-4,4,4-trifluorocrotonate Synthesis
| Starting Materials | Amine Source | Solvent | Yield (%) | Reference |
| Ethyl trifluoroacetate, Ethyl acetate | Ammonium acetate | Cyclohexane | 62 | [7] |
| Ethyl trifluoroacetoacetate | Ammonium acetate | Ethanol | >98 (by GC) | [6] |
| Ethyl trifluoroacetoacetate, Ethyl acetate | Methylamine | Cyclohexane | 73 | [2] |
Visualizations
Caption: Overall workflow for the two-part synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of the crotonate intermediate.
References
- 1. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Ethyl 3-amino-4,4,4-trifluorocrotonate CAS#: 372-29-2 [m.chemicalbook.com]
Technical Support Center: Trifluoromethylation Reactions with Ruppert's Reagent (TMSCF₃)
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for trifluoromethylation reactions using Ruppert's Reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). Our goal is to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction is sluggish, or I'm observing a low yield of the desired trifluoromethylated product. What are the common causes and potential solutions?
Answer: Low yields or slow reaction rates are common issues that can often be traced back to several factors. Here's a breakdown of potential causes and their solutions:
-
Moisture Contamination: The trifluoromethyl anion is highly sensitive to moisture, which can lead to the formation of fluoroform (CF₃H) and quench the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried), and use anhydrous solvents and reagents. Handling the reagent under a strict inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Inactive Initiator/Catalyst: The activity of the initiator is critical for the reaction to proceed.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Using a freshly opened bottle or drying the fluoride source under a high vacuum can improve results.
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity is highly dependent on the solvent.[1] DMF has been shown to significantly accelerate reactions with these catalysts.[1]
-
Insufficient Catalyst Loading: While catalytic amounts are typical, the optimal loading can vary. If the reaction is slow, a systematic screening of the initiator concentration (e.g., from 1 mol% to 10 mol%) may be necessary.
-
-
Reagent Quality: The purity of Ruppert's reagent can vary between suppliers and even batches. Trace impurities can sometimes inhibit the reaction.
-
Solution: If you suspect reagent quality is an issue, try using a new batch or a reagent from a different supplier.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
Question: I'm working with an enolizable ketone and observe a significant amount of silyl enol ether as a byproduct. How can I minimize this side reaction?
Answer: The formation of silyl enol ether is a well-known competing side reaction, particularly with enolizable ketones.[1] This occurs when the trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone. Here are several strategies to minimize this undesired pathway:
-
Choice of Initiator: The basicity of the initiator plays a crucial role.
-
Avoid Highly Basic Initiators: Strong bases can exacerbate the formation of the silyl enol ether.
-
Use Milder Initiators: Milder, oxygen-containing nucleophiles like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in DMF are often a better choice.[1] While some silyl enol ether may still form, the ratio of the desired 1,2-addition product is often improved.[1] The choice of the cation can also be important; potassium (K⁺) or cesium (Cs⁺) cations have been reported to favor the desired 1,2-addition over silyl enol ether formation when compared to tetrabutylammonium (Bu₄N⁺).
-
-
Temperature Control: Lowering the reaction temperature can favor the desired nucleophilic addition.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often improve the selectivity for the trifluoromethylated alcohol.[3]
-
-
Slow Addition: The rate of addition of Ruppert's reagent can influence the outcome.
-
Solution: A slow, controlled addition of TMSCF₃ to a mixture of the substrate and catalyst can help to maintain a low concentration of the trifluoromethyl anion, potentially reducing the rate of deprotonation.
-
Question: Besides the silyl enol ether, what other side products should I be aware of?
Answer: Several other side products can be observed in trifluoromethylation reactions with Ruppert's reagent:
-
Fluoroform (CF₃H): This is often formed when the trifluoromethyl anion is protonated, for example, by trace amounts of water or by the α-protons of an enolizable ketone.[1] Its formation is a common indicator of moisture in the reaction.
-
Homologated Addition Product: In some cases, a homologated side product can be formed. This is proposed to arise from the difluorocyclopropanation of the silyl enol ether byproduct, followed by an anion-induced ring-opening and subsequent trifluoromethylation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of trifluoromethylation using Ruppert's reagent?
A1: The reaction is typically initiated by a nucleophile, most commonly a fluoride ion (F⁻), which attacks the silicon atom of TMSCF₃. This generates a transient, highly reactive trifluoromethyl anion (CF₃⁻). This anion then acts as a nucleophile and attacks the electrophilic carbon of a carbonyl group (or other electrophile). The resulting alkoxide is then trapped by a trimethylsilyl group to form a stable trimethylsilyl ether, which can be hydrolyzed upon aqueous workup to yield the final trifluoromethylated alcohol.[3]
Q2: How should I handle and store Ruppert's reagent?
A2: Ruppert's reagent is sensitive to moisture and should be handled under an inert atmosphere (nitrogen or argon). It is typically stored in a cool, dry place. Always use a fresh bottle or a properly stored reagent for best results.
Q3: Can I use Ruppert's reagent with substrates other than aldehydes and ketones?
A3: Yes, Ruppert's reagent is a versatile tool and can be used for the trifluoromethylation of a variety of electrophiles, including imines, esters, and other carbonyl-containing compounds.[4][5]
Q4: Are there fluoride-free methods for activating Ruppert's reagent?
A4: Yes, several fluoride-free activation methods have been developed. These often employ Lewis bases such as carbonates (e.g., K₂CO₃) or phosphates, which are typically less moisture-sensitive than fluoride sources.[2][6]
Data Presentation
Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF
| Entry | Catalyst (5 mol%) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 2 | 98 |
| 2 | K₃PO₄ | 2 | 97 |
| 3 | CsF | 4 | 95 |
| 4 | TBAF | 6 | 92 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃ (1.5 mmol), Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride-free and fluoride-initiated catalytic systems.[1]
Table 2: Optimization of Base for Trifluoromethylation of Chalcone
| Entry | Base (20 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | THF | 12 | 94 |
| 2 | K₂CO₃ | THF | 12 | 75 |
| 3 | t-BuOK | THF | 12 | 60 |
| 4 | KOH | THF | 12 | 58 |
| 5 | KHF₂ | THF | 12 | 52 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[7]
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylation of an Aldehyde using a Fluoride Initiator
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add the aldehyde (1.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to 0 °C using an ice bath.
-
Add Ruppert's reagent (TMSCF₃, 1.2 mmol) dropwise via syringe.
-
Initiation: Add a solution of anhydrous tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench it by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Minimizing Silyl Enol Ether Formation with an Enolizable Ketone
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add the enolizable ketone (1.0 mmol) and anhydrous dimethylformamide (DMF, 5 mL) to the flask. Cool the solution to 0 °C.
-
Catalyst Addition: Add potassium carbonate (K₂CO₃, 0.1 mmol) to the solution.
-
Slow Addition of Ruppert's Reagent: Add Ruppert's reagent (TMSCF₃, 1.5 mmol) dropwise to the stirred mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or ¹⁹F NMR to observe the ratio of the desired product to the silyl enol ether.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: Pathways for desired trifluoromethylation and side product formation.
Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.
References
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. sketchviz.com [sketchviz.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Trifluoromethyl Amine Synthesis
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the diastereoselective synthesis of α-trifluoromethyl amines. It provides practical solutions to common experimental challenges and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or Poor Diastereomeric Ratio (d.r.)
Question: My reaction is producing the desired product, but with a low diastereomeric ratio (e.g., <5:1 d.r.). How can I improve the selectivity?
Answer: Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating reaction parameters. The source of poor selectivity is typically insufficient energy difference between the transition states leading to the two diastereomers.
Potential Causes & Solutions:
-
Reaction Temperature: The energy difference between diastereomeric transition states can be small. Running the reaction at a lower temperature often enhances selectivity.
-
Solution: Cool the reaction mixture before and during the addition of the key nucleophile or electrophile. Try running the reaction at 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as it will likely increase.
-
-
Solvent Choice: The solvent can significantly influence the conformation of the substrate-reagent complex and the transition state geometry through differential solvation.[1]
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like toluene or dichloromethane often give different results than coordinating solvents like THF or DME.
-
-
Base or Additive Incompatibility: For reactions involving the formation of an enolate or the use of a base, the counter-ion and the nature of the base are critical.[2]
-
Solution: If using a base like n-BuLi or LDA, consider adding a Lewis basic additive like HMPA or DMPU (use with caution) to break up aggregates. Alternatively, switch to a different base entirely (e.g., KHMDS, NaHMDS). The choice of base can significantly affect the stereochemical outcome.[2]
-
-
Sub-optimal Chiral Auxiliary or Catalyst: The chiral auxiliary or catalyst may not be providing sufficient steric hindrance or electronic bias to effectively control the facial selectivity of the reaction.
Optimization Data Example:
The following table illustrates the effect of temperature and solvent on the diastereoselective addition of a Grignard reagent to an N-sulfinyl trifluoromethyl imine.
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | 25 | 85 | 3:1 |
| 2 | THF | 0 | 82 | 6:1 |
| 3 | THF | -78 | 75 | 15:1 |
| 4 | Toluene | -78 | 71 | >20:1 |
| 5 | DCM | -78 | 68 | 12:1 |
Problem 2: Inconsistent Diastereomeric Ratios / Poor Reproducibility
Question: I have successfully optimized my reaction to get a high d.r., but the results are not reproducible between runs. What could be the cause?
Answer: Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.
Potential Causes & Solutions:
-
Reagent Purity and Water Content: Trace amounts of water can quench organometallic reagents, neutralize catalysts, or alter the reaction pathway. Purity of starting materials is paramount.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Purify reagents if their quality is suspect. For moisture-sensitive reactions, conduct them in a glovebox.
-
-
Rate of Addition and Temperature Control: For highly exothermic reactions, the rate of reagent addition can cause localized temperature spikes, leading to a loss of selectivity.
-
Solution: Add the limiting reagent slowly via a syringe pump to a cooled, vigorously stirred reaction mixture. Ensure the cooling bath can handle the heat evolution and monitor the internal reaction temperature with a probe.
-
-
Incorrect Stoichiometry: Inaccurate measurement of reagents, especially the chiral auxiliary, catalyst, or base, can lead to inconsistent results.
-
Solution: Double-check all calculations. Use calibrated equipment for measurements. For catalytic reactions, ensure the catalyst loading is precise.
-
Frequently Asked Questions (FAQs)
Question 1: How does the choice of chiral auxiliary impact diastereoselectivity in trifluoromethyl amine synthesis?
Answer: A chiral auxiliary is a chiral group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3][7] It functions by creating a sterically and/or electronically biased environment, forcing an incoming reagent to attack a prochiral center from a specific face.
-
Steric Hindrance: Bulky auxiliaries, like those based on 8-phenylmenthol or Evans' oxazolidinones, physically block one face of the reactive center (e.g., an imine or enolate).[3][6] The larger the steric difference between the groups on the auxiliary, the higher the facial bias and the resulting diastereoselectivity.
-
Chelation Control: Auxiliaries containing heteroatoms (O, N) can chelate to a metal cation (e.g., Li+, Mg2+, Ti4+), creating a rigid, cyclic transition state. This locks the conformation of the substrate and directs the nucleophilic attack. Ellman's tert-butanesulfinamide is a prime example used in the synthesis of α-trifluoromethyl amines from trifluoromethyl imines.[8][9]
Question 2: What is the role of the solvent in controlling diastereoselectivity?
Answer: Solvents play a multifaceted role in influencing diastereoselectivity:
-
Polarity and Solubility: The solvent must keep all reagents and intermediates dissolved at the reaction temperature.
-
Coordinating Ability: Coordinating solvents like THF can bind to metal counter-ions, leading to "solvent-separated ion pairs." This can result in a more reactive, but potentially less organized, transition state. Non-coordinating solvents like toluene or hexane promote "contact ion pairs," which can lead to more rigid, chelated transition states and higher selectivity.[1]
-
Transition State Solvation: The solvent can differentially stabilize the two competing diastereomeric transition states. A solvent that stabilizes the transition state leading to the desired product more than the undesired one will increase the diastereomeric ratio.
Question 3: Can computational modeling predict diastereoselectivity in my reaction?
Answer: Yes, computational chemistry has become a powerful tool for predicting and rationalizing stereoselectivity.[10][11][12]
-
Transition State Analysis: Using methods like Density Functional Theory (DFT), researchers can model the transition state structures for the formation of both diastereomers. By comparing the calculated free energies (ΔG‡) of these transition states, one can predict which diastereomer will be favored and by what ratio. A larger energy difference corresponds to a higher predicted d.r.[11]
-
Machine Learning Models: Newer approaches use machine learning algorithms trained on existing reaction data to predict the outcome of new reactions.[10][13][14] These models can identify complex relationships between substrate features, catalyst structure, and stereochemical outcome without needing to calculate transition states explicitly.
Visualizations and Protocols
Diagrams
Caption: A typical workflow for developing a diastereoselective reaction.
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Caption: A model explaining diastereoselectivity in nucleophilic additions.
Key Experimental Protocol: Diastereoselective Synthesis of an α-Trifluoromethyl Amine
This protocol describes the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine derived from trifluoroacetaldehyde.
Materials:
-
(R)-N-tert-butanesulfinamide
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-N-tert-butanesulfinamide (1.0 eq) and anhydrous toluene (approx. 0.2 M).
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) followed by Ti(OEt)₄ (1.5 eq).
-
Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting sulfinamide.
-
Upon completion, cool the reaction to room temperature, and carefully pour it into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of celite, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude N-sulfinyl imine in anhydrous toluene (approx. 0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Phenylmagnesium bromide solution (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor by TLC until the starting imine is consumed.
-
-
Workup and Analysis:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the crude diastereomeric ratio by ¹⁹F or ¹H NMR analysis of the crude product.
-
-
Purification:
-
Purify the product by flash column chromatography on silica gel. The two diastereomers can typically be separated at this stage. Note: Using a triethylamine-deactivated silica gel can prevent on-column epimerization or decomposition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Predicting the stereoselectivity of chemical reactions by composite machine learning method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 3-amino-4,4,4-trifluorobutyrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 3-amino-4,4,4-trifluorobutyrate.
Troubleshooting Guide
Issue: Low Purity After Distillation
Q1: My final product purity is below the desired level after fractional vacuum distillation. What are the potential causes and how can I improve it?
A1: Low purity after distillation can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Inadequate Separation: The boiling points of your product and impurities might be too close for effective separation with your current distillation setup.
-
Solution: Increase the efficiency of your distillation column. You can use a longer column, a column with more theoretical plates (e.g., a Vigreux column or a packed column), or optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.
-
-
Thermal Decomposition: Fluorinated compounds can sometimes be thermally labile, especially in the presence of impurities. Decomposition during distillation can introduce new impurities.
-
Solution: Lower the distillation temperature by reducing the vacuum pressure. Ensure your heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
-
Contamination from Starting Materials: Incomplete reaction can leave starting materials like ethyl trifluoroacetate or ethyl acetate in your crude product.
-
Solution: Before distillation, perform an aqueous wash to remove water-soluble starting materials and salts. An extraction with a suitable organic solvent followed by drying of the organic layer is recommended.
-
-
Presence of Water: Water can form azeotropes with the product or impurities, affecting the boiling point and separation.
-
Solution: Ensure your crude product is thoroughly dried before distillation, for instance by using a drying agent like anhydrous sodium sulfate.[1]
-
Issue: Product Loss During Purification
Q2: I am experiencing a significant loss of product during the purification process. What could be the reasons?
A2: Product loss can occur at various stages of purification. Consider the following:
-
Incomplete Extraction: If you are performing a work-up before distillation, your product may not be fully extracted into the organic phase.
-
Solution: Perform multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure your product, which is an amine, is in its free base form for better solubility in organic solvents.
-
-
Decomposition during Distillation: As mentioned in Q1, thermal decomposition can lead to lower yields.
-
Solution: Use a lower distillation temperature under a higher vacuum.
-
-
Mechanical Losses: Product can be lost due to adherence to glassware, during transfers, or in the distillation column packing.
-
Solution: Rinse all glassware with a small amount of a suitable solvent and combine the rinsings with your main product before the final solvent removal.
-
Frequently Asked Questions (FAQs)
Q3: What are the common impurities found in crude this compound?
A3: Common impurities largely depend on the synthetic route. Based on typical syntheses, you might encounter:
-
Unreacted Starting Materials: Such as ethyl trifluoroacetate and ethyl acetate.
-
Solvents: Residual solvents from the reaction or work-up, like cyclohexane or ethanol.[1][2]
-
By-products: Amide by-products can sometimes form.[3]
-
Water: From the reaction or work-up steps.
Q4: Is fractional distillation the only method to purify this compound?
A4: While fractional vacuum distillation is the most commonly reported method, other techniques can be employed, especially for achieving very high purity or for small-scale purifications:
-
Column Chromatography: Silica gel column chromatography can be effective for removing polar impurities. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
-
Recrystallization of a Salt: The amine functionality of your product allows for the formation of salts (e.g., with hydrochloric acid or acetic acid). These salts may be crystalline and can be purified by recrystallization from an appropriate solvent system. The purified salt can then be neutralized to regenerate the pure amine.
Q5: What are the recommended conditions for vacuum distillation of this compound?
A5: Based on available data for the closely related ethyl 3-(methylamino)-4,4,4-trifluorobutanoate, a boiling point of 62-64 °C at 12 mm Hg has been reported.[2] For Ethyl 3-amino-4,4,4-trifluorocrotonate, conditions such as approximately 98 °C at 350 mbar and 120 °C at 430 mbar have been used.[1] For this compound, you should aim for a vacuum level that brings the boiling point into a range where thermal decomposition is minimized, ideally below 100 °C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (by GC) | >99% | [1] |
| Yield | 62% - 73% | [1] |
| Boiling Point | 62-64 °C at 12 mm Hg (for the N-methylated analog) | [2] |
| Boiling Point | ~98 °C at 350 mbar (for the crotonate analog) | [1] |
| Boiling Point | ~120 °C at 430 mbar (for the crotonate analog) | [1] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Preparation: Ensure the crude this compound is dry. Assemble a fractional distillation apparatus with a short Vigreux or packed column. Use a vacuum-jacketed distillation head to minimize heat loss.
-
Distillation: Heat the distillation flask gently using a heating mantle with stirring. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvents) first. Once the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a pre-weighed flask.
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue is left in the distillation flask.
Protocol 2: Purification via Recrystallization of the Acetate Salt (General Procedure)
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Stoichiometrically add acetic acid to form the acetate salt, which may precipitate.
-
Recrystallization: Filter the crude salt and recrystallize it from a suitable solvent or solvent mixture. This will require screening different solvents to find one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Isolation: Filter the purified salt crystals and wash with a small amount of cold solvent.
-
Neutralization: Dissolve the purified salt in water and add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) until the solution is basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Fluorinated Amino Acids
Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing fluorinated amino acids?
A1: There are two main strategies for synthesizing fluorinated amino acids. The first involves the direct fluorination or fluoroalkylation of a pre-existing amino acid scaffold. The second, and more common, approach is to use fluorinated building blocks which are then elaborated to introduce the necessary amino and carboxyl groups.[1][][3] Each strategy has its own set of advantages and challenges depending on the target molecule.
Q2: Why is achieving high stereoselectivity in the synthesis of fluorinated amino acids so challenging?
A2: Achieving high stereoselectivity is a significant hurdle, particularly for α-fluoroalkyl-α-amino acids. The introduction of fluorine, a highly electronegative atom, can alter the electronic properties of the molecule, influencing the stereochemical outcome of reactions.[4][5] For instance, the acidity of the α-proton can be increased, making it more susceptible to racemization, especially under basic conditions.[6] Asymmetric catalysis and the use of chiral auxiliaries are common strategies to control stereochemistry, but these methods often require careful optimization.[5][7]
Q3: What are the most common types of fluorinating reagents, and what are their primary applications?
A3: Fluorinating reagents are broadly categorized as either electrophilic or nucleophilic.
-
Electrophilic Fluorinating Reagents: (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) are often used for the fluorination of electron-rich substrates like enolates, enamines, and aromatic rings.[4][8] They are particularly useful for creating C-F bonds at a late stage in the synthesis.
-
Nucleophilic Fluorinating Reagents: (e.g., Diethylaminosulfur trifluoride (DAST), Deoxofluor®) are typically used to replace hydroxyl groups or other leaving groups with fluorine.[4][8] These reagents are common in the synthesis of side-chain fluorinated amino acids.
The choice of reagent depends heavily on the specific substrate and the desired transformation.[]
Q4: How does the presence of fluorine affect the choice of protecting groups?
A4: The strong electron-withdrawing nature of fluorine can influence the stability and reactivity of standard protecting groups used in peptide synthesis (e.g., Boc, Fmoc, Cbz).[6][9] For example, the acidity of N-H protons can be increased, potentially affecting the conditions required for deprotection. Careful consideration must be given to the compatibility of the protecting group strategy with the fluorination conditions and the overall synthetic route.[9]
Q5: What are some of the key benefits of incorporating fluorinated amino acids into peptides and proteins?
A5: Incorporating fluorinated amino acids can significantly enhance the properties of peptides and proteins. These benefits include:
-
Increased Thermal and Metabolic Stability: The strength of the C-F bond can improve resistance to thermal denaturation and enzymatic degradation.[10][11][12]
-
Modulation of Physicochemical Properties: Fluorination can alter hydrophobicity, lipophilicity, and pKa, which can improve cell permeability and bioavailability.[][4][13]
-
Conformational Control: The steric and electronic effects of fluorine can be used to control peptide and protein conformation.[4][13]
-
Probes for NMR Spectroscopy: The 19F nucleus is an excellent NMR probe for studying protein structure and dynamics.[][8][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of fluorinated amino acids.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield of Fluorinated Product | - Inappropriate choice of fluorinating reagent.- Harsh reaction conditions leading to decomposition.- Poor reactivity of the substrate.- Inefficient purification leading to product loss. | - Screen different fluorinating reagents (both electrophilic and nucleophilic).- Optimize reaction parameters such as temperature, solvent, and reaction time.- Modify the substrate to enhance its reactivity (e.g., introduce activating groups).- Employ specialized purification techniques like fluorous solid-phase extraction or HPLC with a fluorinated stationary phase.[14] |
| Racemization of the α-Stereocenter | - Presence of strong bases.- Elevated reaction temperatures.- Multiple acidic protons near the stereocenter.- Inappropriate protecting group strategy. | - Use non-nucleophilic, sterically hindered bases.- Conduct the reaction at the lowest possible temperature.- Protect acidic protons that could facilitate epimerization.- Choose protecting groups that can be removed under mild, non-basic conditions.[6][9] |
| Incomplete Reaction or Stalled Synthesis | - Steric hindrance around the reaction site.- Deactivation of the catalyst.- Low solubility of reactants. | - Use less sterically demanding reagents or catalysts.- For catalytic reactions, consider using a higher catalyst loading or a more active catalyst.- Screen different solvents to improve the solubility of all reaction components. |
| Difficulty in Purification | - Similar polarity of the product and starting materials/byproducts.- Formation of hard-to-separate diastereomers. | - Utilize chromatographic methods with different stationary phases (e.g., fluorinated columns).[14]- If diastereomers are formed, try to separate them via chromatography or recrystallization.- Consider derivatizing the product to alter its polarity for easier separation. |
| Side Reactions with Functional Groups | - The fluorinating reagent is not selective.- Inadequate protection of sensitive functional groups. | - Choose a more selective fluorinating reagent.- Ensure all sensitive functional groups (e.g., hydroxyl, amino, carboxyl) are adequately protected before the fluorination step.[9] |
Quantitative Data Summary
The following tables summarize typical yields for common fluorination reactions in the synthesis of fluorinated amino acids.
Table 1: Yields of Electrophilic Fluorination Reactions
| Substrate | Fluorinating Reagent | Product | Yield (%) | Reference |
| N-Boc-α-amino ester enolate | Selectfluor | α-Fluoro-α-amino ester | 60-85 | [8] |
| β-Keto amino acid derivative | NFSI | β-Fluoro-β-keto amino acid | 70-90 | [4] |
| Aryl amino acid derivative | Pd(II)/Selectfluor | Aryl-fluorinated amino acid | 55-78 | [15] |
Table 2: Yields of Nucleophilic Fluorination Reactions
| Substrate | Fluorinating Reagent | Product | Yield (%) | Reference |
| β-Hydroxy-α-amino acid | DAST | β-Fluoro-α-amino acid | 50-75 | [8] |
| γ-Hydroxy-α-amino acid | Deoxofluor | γ-Fluoro-α-amino acid | 65-80 | [4] |
| Serine derivative | DAST | β-Fluoroalanine derivative | 60-70 | [8] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of α-Trifluoromethyl-Alanine via Chiral Ni(II) Complex
This protocol is adapted from a gram-scale synthesis methodology and is suitable for producing enantiopure fluorinated amino acids.[16]
-
Alkylation of the Chiral Ni(II) Complex:
-
Dissolve the chiral Ni(II) complex of glycine (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and the desired trifluoromethylating agent (e.g., trifluoromethyl iodide) (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting diastereomeric Ni(II) complex by flash column chromatography.
-
-
Hydrolysis and Protection:
-
Dissolve the purified Ni(II) complex in a mixture of THF and 2N HCl.
-
Stir the mixture at 60 °C for 4-6 hours.
-
Cool the reaction to room temperature and adjust the pH to ~9 with NaHCO₃.
-
Add Fmoc-OSu (1.2 eq) and stir for 12-16 hours.
-
Acidify the mixture with 1N HCl and extract the Fmoc-protected amino acid with ethyl acetate.
-
Purify the final product by flash column chromatography to yield the enantiopure Fmoc-α-trifluoromethyl-alanine.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid
This protocol outlines the incorporation of a commercially available Fmoc-protected fluorinated amino acid into a peptide sequence using standard Fmoc/tBu chemistry.[17]
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the standard Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Coupling of the Fluorinated Amino Acid:
-
Repeat the Fmoc deprotection step.
-
Couple the Fmoc-protected fluorinated amino acid using the same procedure. Note that coupling times may need to be extended, or a stronger coupling reagent like HATU may be required.
-
-
Chain Elongation and Cleavage: Continue the peptide synthesis by repeating the deprotection and coupling steps. Cleave the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visual Guides
Caption: General workflows for the synthesis of fluorinated amino acids.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brynmawr.edu [brynmawr.edu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability of Trifluoromethylated Compounds Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with trifluoromethylated compounds under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl (-CF3) group under acidic conditions?
A1: The trifluoromethyl group is generally considered to be chemically stable due to the high strength of the carbon-fluorine bond.[1][2] However, under certain acidic conditions, particularly with strong acids and elevated temperatures, it can undergo degradation. The primary degradation pathway is hydrolysis, which converts the trifluoromethyl group into a carboxylic acid (-COOH) group.[1] The stability of the -CF3 group is also influenced by the overall structure of the molecule, including the nature of the aromatic or heterocyclic ring to which it is attached and the presence of other functional groups.
Q2: What is the primary degradation product of a trifluoromethyl group in acidic media?
A2: The main degradation product resulting from the hydrolysis of a trifluoromethyl group is a carboxylic acid.[1] For instance, a trifluoromethylbenzene derivative would hydrolyze to the corresponding benzoic acid derivative. In some cases, partial hydrolysis can occur, leading to the formation of a benzoyl fluoride intermediate.
Q3: Can other functional groups in the molecule affect the stability of the -CF3 group?
A3: Yes, the electronic properties of other substituents on an aromatic ring can influence the stability of the trifluoromethyl group. Electron-withdrawing groups can impact the stability of the C-CF3 bond. Conversely, the degradation of the molecule may be initiated at other, more labile functional groups, such as esters or amides, which are more susceptible to acid hydrolysis than the -CF3 group itself.[1]
Q4: I am observing unexpected degradation of my trifluoromethylated compound in an acidic solution. What could be the cause?
A4: If you observe unexpected degradation, consider the following possibilities:
-
Harsh Conditions: The acidic conditions (low pH, high temperature) may be too severe, promoting the hydrolysis of the -CF3 group or other labile functional groups.
-
Presence of Other Labile Groups: Your molecule may contain other functional groups, such as esters or amides, that are more susceptible to acid hydrolysis than the trifluoromethyl group.[1]
-
Catalysis: Trace metal impurities in your reaction mixture could potentially catalyze degradation pathways.
-
Photodegradation: If your experiment is exposed to light, photodegradation could be a contributing factor, which can sometimes be influenced by pH.[3]
Troubleshooting Guides
Issue 1: Unexpected Peak in HPLC Analysis After Acidic Treatment
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram of your sample after incubation in acidic solution.
-
A decrease in the peak area of the parent trifluoromethylated compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis of the Trifluoromethyl Group | The new peak could correspond to the carboxylic acid derivative. Confirm the identity of the new peak by LC-MS. To minimize this, consider using milder acidic conditions (higher pH) or lower temperatures. |
| Hydrolysis of Other Labile Functional Groups | If your molecule contains ester or amide functionalities, these are likely to hydrolyze under acidic conditions. The new peak may correspond to the hydrolyzed product. Use LC-MS to identify the degradant. Protect these functional groups if they are not the intended site of reaction. |
| Impurity in Starting Material | The observed peak might be an impurity present in your starting material that is more readily detected after the reaction conditions. Analyze your starting material by HPLC under the same conditions. |
Issue 2: Poor Mass Balance in Degradation Studies
Symptoms:
-
The sum of the peak area of the parent compound and the degradation products is significantly less than the initial peak area of the parent compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Formation of Non-UV Active Products | The degradation products may not have a chromophore and are therefore not detected by the UV detector. Use a more universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), to analyze your samples. |
| Formation of Volatile Degradation Products | Some degradation products might be volatile and lost during sample preparation or analysis. Consider using headspace GC-MS to analyze for volatile compounds. |
| Precipitation of Degradation Products | The degradation products may be insoluble in the analysis solvent and precipitate out of the solution. Visually inspect your sample for any precipitate. If present, try to dissolve it in a different solvent and analyze. |
Quantitative Stability Data
The stability of trifluoromethylated compounds under acidic conditions is highly dependent on the specific molecular structure, pH, temperature, and reaction time. Below are examples of quantitative data from forced degradation studies.
Table 1: Acidic Stability of Various Trifluoromethylated Compounds
| Compound | Structure | Acid Condition | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradant(s) |
| Leflunomide | Aromatic Isoxazole Derivative | 1 N HCl | Reflux | 24 | 10.8 | 4-(Trifluoromethyl)aniline and other products[4] |
| Teriflunomide | Aromatic Amide | 2 N HCl | Reflux | 2 | Partial | 4-(Trifluoromethyl)aniline and 2-cyano-N-(4-trifluoromethylphenyl) acetamide |
Key Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of a trifluoromethylated compound under acidic conditions.
Materials:
-
Trifluoromethylated compound (API or drug product)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
-
HPLC system with UV or DAD detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the trifluoromethylated compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like acetonitrile or methanol if necessary for solubility).
-
Acid Treatment:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
In a separate experiment, repeat the process with 1 M HCl.
-
For a control, add an equal volume of HPLC grade water to the stock solution.
-
-
Incubation:
-
Incubate the samples at room temperature (e.g., 25°C).
-
If no degradation is observed after 24 hours, increase the temperature to 50-60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Neutralization: Before HPLC analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. For example, if you took a 1 mL aliquot of the 0.1 M HCl sample, add 1 mL of 0.1 M NaOH.
-
HPLC Analysis:
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.
Degradation (%) = [ (Initial Area - Stressed Area) / Initial Area ] * 100
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate a trifluoromethylated parent compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be from 95:5 (aqueous:organic) to 5:95 over 20-30 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A DAD is useful for monitoring multiple wavelengths and assessing peak purity.
Procedure:
-
Method Development:
-
Inject a solution of the parent compound to determine its retention time.
-
Inject samples from the forced degradation study to observe the retention times of any degradation products.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation peaks.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Primary degradation pathway of trifluoromethylated compounds in acid.
Caption: Workflow for an acid-forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Stability of trifluoromethylated compounds under basic conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of trifluoromethylated (-CF3) compounds, particularly under basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals?
A1: The trifluoromethyl group is widely used in drug design for several beneficial reasons. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to a molecule.[1] Its strong electron-withdrawing nature and lipophilicity can improve a compound's binding affinity to biological targets, enhance membrane permeability, and ultimately increase bioavailability.[1]
Q2: I thought the -CF3 group was stable. Why am I seeing degradation in my reaction?
A2: While the -CF3 group is known for its high stability, it is not completely inert.[2][3] Under certain stress conditions, particularly in the presence of strong bases (alkaline pH), it can undergo hydrolysis.[1] This degradation is a known liability and is often investigated during "forced degradation" studies in pharmaceutical development.[3][4]
Q3: What is the primary degradation pathway for a trifluoromethyl group under basic conditions?
A3: The most common degradation pathway is hydrolysis, where the trifluoromethyl group is converted into a carboxylic acid (-COOH) with the release of fluoride ions.[1] This occurs via a nucleophilic substitution mechanism where a hydroxide ion (OH⁻) attacks the electron-deficient carbon atom of the -CF3 group.
Q4: Are all trifluoromethylated compounds equally unstable in basic solutions?
A4: No. The stability of the -CF3 group is highly dependent on the overall structure of the molecule. Factors that influence the susceptibility to base-mediated hydrolysis include:
-
Molecular Structure: The electronic properties of adjacent functional groups can significantly impact stability. For example, a -CF3 group on an electron-deficient aromatic ring may be more susceptible to nucleophilic attack.
-
Base Strength: Stronger bases (e.g., NaOH, KOH, LiOH) and higher concentrations will accelerate hydrolysis compared to weaker bases (e.g., K₂CO₃, NaHCO₃).
-
Temperature: Higher temperatures increase the rate of reaction and degradation.
-
Solvent: The choice of solvent can influence the solubility and reactivity of the base.
Q5: Besides the -CF3 group itself, what other instabilities should I be aware of?
A5: It is common for degradation to occur at other, more chemically reactive sites within the molecule rather than at the -CF3 group itself.[1] Functional groups like esters, amides, or lactones are often more susceptible to hydrolysis under basic conditions.[1] It is crucial to analyze the entire molecular structure for potential liabilities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving trifluoromethylated compounds under basic conditions.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low yield of desired product in a base-mediated reaction. | The starting material or product, containing the -CF3 group, is degrading under the reaction conditions. | • Use a weaker base: Substitute strong bases like NaOH or LiOH with milder options such as potassium carbonate (K₂CO₃) or an organic base (e.g., triethylamine).• Lower the temperature: Perform the reaction at a lower temperature to slow the rate of degradation.• Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.• Use a non-aqueous solvent: If possible, switch to an anhydrous organic solvent to eliminate the nucleophilic water/hydroxide source. |
| Appearance of an unexpected polar impurity in HPLC analysis, especially after a basic workup. | The -CF3 group has been hydrolyzed to a more polar carboxylic acid (-COOH) group. | • Neutralize carefully: During aqueous workup, use a mild acid (e.g., NH₄Cl solution) to neutralize the basic mixture before extraction.• Avoid prolonged exposure: Minimize the time the compound spends in the basic aqueous phase.• Alternative purification: Consider purification methods that do not involve a basic aqueous workup, such as direct crystallization or silica gel chromatography with a non-basic mobile phase. |
| Inconsistent results or poor reproducibility in reactions involving bases. | The rate of degradation is sensitive to minor variations in reaction conditions (temperature, base concentration, water content). | • Standardize conditions: Ensure precise control over temperature, reagent stoichiometry, and solvent purity (especially water content in anhydrous reactions).• Inert atmosphere: If using organometallic bases, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions. |
Experimental Protocols
Protocol: Forced Degradation Study for Basic Hydrolysis
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4] This protocol outlines a general procedure for assessing stability under basic conditions.
Objective: To determine the degradation profile of a trifluoromethylated compound in a basic solution. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[2][3]
Materials:
-
Trifluoromethylated compound (API or drug product)
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions (for quenching)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated heating block or water bath
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Water/ACN).[2] If solubility is an issue, a co-solvent like acetonitrile or methanol can be used, but its potential impact on the degradation pathway should be noted.[1]
-
Stress Conditions:
-
Label three separate flasks for the experiment: "Test," "Control," and "Blank."
-
Test Flask: Add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Control Flask: Add the same volume of stock solution and an equal volume of high-purity water. This control helps distinguish degradation from simple hydrolysis in a neutral solution.
-
Blank Flask: Add the same volume of the solvent mixture and an equal volume of 0.1 M NaOH. This blank is used as a diluent for HPLC analysis.
-
-
Incubation:
-
Store the "Test" and "Control" flasks at a controlled temperature, for example, 50-60°C.[2] Chemical degradation studies should be carried out at room temperature first; if no degradation is observed, the temperature can be elevated.[2]
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching:
-
Immediately after withdrawal, quench the reaction in the aliquot by neutralizing the base with an equivalent amount of HCl to stop further degradation. For example, quench 1 mL of the reaction mixture with 1 mL of 0.1 M HCl.
-
-
Analysis:
-
Analyze the quenched samples by a validated stability-indicating HPLC method.
-
Compare the chromatogram of the "Test" sample to the "Control" to identify degradation products. The disappearance of the parent peak and the appearance of new peaks indicate degradation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the parent compound.
-
If degradation is less than 5%, consider using more stringent conditions (e.g., 1.0 M NaOH or a higher temperature).
-
If degradation exceeds 20%, use milder conditions (e.g., lower temperature, shorter time, or lower base concentration).[2]
-
Visualizations
Caption: Base-catalyzed hydrolysis of an aryl trifluoromethyl group.
References
Technical Support Center: Purification of Ethyl 3-amino-4,4,4-trifluorobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-4,4,4-trifluorobutyrate. Our aim is to offer practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. A common pathway involves the reduction of Ethyl 3-amino-4,4,4-trifluorocrotonate. Impurities may include:
-
Unreacted starting materials: Ethyl 4,4,4-trifluoroacetoacetate, ethyl acetate, and ammonia or an ammonium salt.
-
Byproducts from precursor synthesis: Side-products from the Claisen condensation used to form the acetoacetate precursor.
-
Incompletely reduced intermediates: Residual Ethyl 3-amino-4,4,4-trifluorocrotonate.
-
Solvents: Residual solvents used in the synthesis and workup, such as ethanol or cyclohexane.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Fractional Distillation: Ideal for removing volatile impurities and separating the product from components with significantly different boiling points.[1][3]
-
Column Chromatography: Effective for removing non-volatile impurities and separating compounds with similar boiling points.
-
Recrystallization (as a salt): Useful for achieving high purity by forming a crystalline salt of the amine, which can then be isolated and neutralized.
Q3: How can I monitor the purity of my sample during purification?
A3: Purity can be monitored using standard analytical techniques:
-
Gas Chromatography (GC): A powerful tool for assessing the presence of volatile impurities. Derivatization may be necessary for this polar amino ester.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile impurities and quantifying the product. A reversed-phase C18 column is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify fluorinated impurities.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of the product from a close-boiling impurity.
-
Potential Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing).
-
Optimize the reflux ratio. A higher reflux ratio can improve separation but will increase the distillation time.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue: Product decomposition during distillation.
-
Potential Cause: The distillation temperature is too high.
-
Solution:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product.[3]
-
Ensure the heating mantle is not set to an excessively high temperature. Use a heat transfer fluid like silicone oil for more uniform heating.
-
Column Chromatography
Issue: The product co-elutes with an impurity.
-
Potential Cause: The solvent system does not provide adequate separation.
-
Solution:
-
Perform small-scale trials with different solvent systems to find an optimal mobile phase. A gradient elution, gradually increasing the polarity of the solvent, may be necessary.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Issue: Tailing of the product peak on the column.
-
Potential Cause: Strong interaction between the basic amine group and acidic sites on the silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Recrystallization (as a salt)
Issue: The product does not crystallize from the solution.
-
Potential Cause: The solution is not sufficiently saturated, or the chosen solvent is not appropriate.
-
Solution:
-
Concentrate the solution by slowly evaporating the solvent.
-
Try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise to induce precipitation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
If the salt is an oil, try triturating it with a solvent in which it is sparingly soluble.
-
Issue: The recrystallized product has low purity.
-
Potential Cause: Impurities are co-precipitating with the product.
-
Solution:
-
Ensure the crude salt is fully dissolved in the minimum amount of hot solvent. Insoluble impurities should be removed by hot filtration.
-
Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Analogs
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Yield | Reference |
| Fractional Distillation | ~90% | >97.4% | 62% | [1][2] |
| Fractional Distillation | Not specified | >99% | 73% | [1] |
| Fractional Distillation | Not specified | 94% | Not specified | [3] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short path distillation head and a vacuum-jacketed Vigreux column. Use a heating mantle with a magnetic stirrer and a cold trap cooled with dry ice/acetone before the vacuum pump.
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently.
-
Collect a forerun of low-boiling impurities.
-
Increase the temperature gradually and collect the main fraction at the expected boiling point. For a related compound, the boiling point is reported as 62-64 °C at 12 mmHg.[3]
-
Monitor the purity of the collected fractions by GC.
-
-
Work-up: Combine the pure fractions.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution:
-
Start with a non-polar eluent (e.g., 100% dichloromethane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
To prevent peak tailing, 0.5% triethylamine can be added to the eluent.
-
-
Fraction Collection: Collect fractions and monitor by TLC or GC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization as Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Neutralization: To recover the free amine, dissolve the salt in water, and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and remove the solvent.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters - Google Patents [patents.google.com]
- 4. cphi-online.com [cphi-online.com]
- 5. CAS 170804-18-9 | 4158-3-44 | MDL MFCD01075754 | this compound | SynQuest Laboratories [synquestlabs.com]
Technical Support Center: Anhydrous Conditions for Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on maintaining the stringent anhydrous conditions required for successful trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for many trifluoromethylation reactions?
A1: Many common trifluoromethylation protocols, especially those using nucleophilic reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent), rely on the generation of an active trifluoromethyl anion (CF₃⁻) or a related intermediate.[1] This species is a strong base and is highly sensitive to moisture.[2] Adventitious water can rapidly protonate the CF₃⁻ anion to form fluoroform (CF₃H), a gaseous byproduct, which quenches the active reagent and reduces reaction yield.[1][3] Furthermore, many of the initiators used, such as tetrabutylammonium fluoride (TBAF), are notoriously sensitive to moisture, which can lead to their deactivation and cause the reaction to stall or fail completely.[2][4]
Q2: What are the primary sources of moisture in a typical reaction setup?
A2: Moisture can be introduced from several sources, and each must be carefully controlled:
-
Solvents: Many organic solvents absorb moisture from the atmosphere. Even "anhydrous" grade solvents from commercial suppliers can have unacceptable water content if not handled and stored properly.
-
Reagents: Hygroscopic reagents, including substrates and catalysts, can absorb water. The purity and handling of the trifluoromethylating agent itself are also critical.[2]
-
Glassware: Water can adsorb onto the surface of glassware. Standard air-drying is insufficient to remove this layer of moisture.[5]
-
Atmosphere: The laboratory air contains moisture, which can enter the reaction vessel during setup or reagent addition if a proper inert atmosphere is not maintained.[6]
Q3: What does "anhydrous" mean in a practical, quantitative sense for these reactions?
A3: For sensitive reactions like trifluoromethylation, "anhydrous" typically means reducing the water content in solvents to low parts-per-million (ppm) levels. While the exact tolerance depends on the specific reagents and scale, aiming for a water content of less than 50 ppm is a common practice for ensuring reproducibility and high yields.[7]
Q4: Are there any trifluoromethylation methods that are not sensitive to water?
A4: Yes, while many classic and widely used methods require strict anhydrous conditions, researchers have developed alternative strategies that can tolerate or even utilize water.[8] For example, some copper-catalyzed reactions of arenediazonium salts have been developed to work in aqueous media.[8] Additionally, certain reactions involving radical trifluoromethylation can be performed in aqueous solutions.[9] However, for nucleophilic trifluoromethylation using reagents like TMSCF₃, anhydrous conditions remain a critical requirement.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low, or I'm observing no reaction at all. What are the common causes?
A1: This is a frequent issue that can stem from several factors related to moisture and reagent activity.
-
Potential Cause: Inactive Initiator/Catalyst. Fluoride initiators like TBAF are highly effective but extremely sensitive to moisture.[2] Traces of water can completely inhibit their activity.[3]
-
Solution: Use a freshly opened bottle of anhydrous TBAF solution or dry the initiator under a high vacuum. Consider using an alternative anhydrous fluoride source like anhydrous [Bu₄N][Ph₃SiF₂] (TBAT) for more reproducible results.[3] For non-fluoride initiators (e.g., K₂CO₃), activity can be highly solvent-dependent; DMF has been shown to significantly improve yields in these cases.[10]
-
-
Potential Cause: Wet Solvent. The solvent is often the largest source of water by volume.
-
Potential Cause: Poor Reagent Quality. The purity of the trifluoromethylating agent (e.g., TMSCF₃) can vary between batches and suppliers.[2]
-
Solution: If you suspect reagent degradation, try a new batch or a bottle from a different supplier.[2]
-
-
Potential Cause: Low Substrate Reactivity. Electron-deficient substrates are generally more reactive.
-
Solution: For less reactive substrates, you may need to switch to a more powerful initiator system, a more forcing solvent like DMF, or increase the reaction temperature.[2]
-
Q2: My reaction is producing a lot of gas, and I'm concerned about pressure buildup.
A2: The gas is likely fluoroform (CF₃H), and this can be a significant safety hazard.
-
Potential Cause: Proton Source Contamination. The CF₃⁻ anion is being protonated by an acidic species in the reaction.
-
Adventitious Water: This is the most common cause.[1][2] Traces of water in the solvent or on the glassware react rapidly to form CF₃H.[3]
-
Protic Functional Groups: Substrates with -OH or -NH groups will react with the CF₃⁻ anion.[1]
-
Solution: Strictly enforce all anhydrous protocols. Protect any protic functional groups on your starting material (e.g., as a TMS-ether) before the trifluoromethylation step.[1]
-
-
Potential Cause: High Reaction Concentration. Fluoroform has low solubility in common organic solvents like THF.[1]
-
Solution: At reactant concentrations exceeding 0.3 M in THF, the evolved CF₃H can cause a dangerous pressure buildup in a sealed vessel.[1] Reduce the reaction concentration and ensure the vessel is not sealed but is instead vented through a bubbler.
-
Q3: I'm working with an enolizable ketone and observing significant formation of a silyl enol ether byproduct. How can I prevent this?
A3: This side reaction competes with the desired 1,2-addition of the trifluoromethyl group.
-
Potential Cause: Deprotonation of the Ketone. The CF₃⁻ anion can act as a base and deprotonate the α-C-H of the ketone, leading to the formation of CF₃H and the silyl enol ether.[1]
-
Solution: Modify the reaction conditions to favor the nucleophilic addition. Running the reaction at lower temperatures can help control the rate of side reactions.[1] You can also screen different initiators and counter-ions, as the cation (e.g., K⁺, Cs⁺ vs. Bu₄N⁺) can influence the selectivity of the reaction.[4]
-
Q4: My reaction starts but then stalls before the starting material is fully consumed.
A4: Reaction stalling is often caused by the gradual deactivation of the catalyst or initiator.
-
Potential Cause: Catalyst Deactivation by Moisture. This is particularly common for moisture-sensitive initiators.[2] Even minute amounts of water introduced during the reaction (e.g., from a slightly wet syringe) can be enough to kill the catalyst over time.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried and that all reagents and solvents are truly anhydrous. Consider adding a moisture scavenger to the reaction mixture. These are additives, such as molecular sieves or certain chemical reagents, that react with and remove trace moisture.[11]
-
Data Presentation: Solvent Purity
The efficiency of drying methods is critical. The following table summarizes the water content of Tetrahydrofuran (THF), a common solvent for trifluoromethylation, after treatment with various desiccants.
| Drying Method | Water Content (ppm) | Time Required | Reference |
| Untreated HPLC-grade THF | ~150 - 250 | N/A | [7] |
| Stored over KOH pellets | ~43 | >24 hours | [7] |
| Stored over 3Å molecular sieves (20% m/v) | ~3 - 4 | 48 - 72 hours | [7] |
| Single pass through activated neutral alumina column | ~3 - 4 | <1 hour | [7] |
| Refluxed over Sodium/Benzophenone | ~43 | Several hours | [7] |
As shown, storing THF over activated 3Å molecular sieves or passing it through a column of activated neutral alumina are highly effective methods for achieving low ppm water levels suitable for sensitive reactions.[7]
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using Molecular Sieves
This protocol describes a common and effective method for drying solvents for routine use.
-
Activation of Sieves: Place 3Å molecular sieves in a flask and heat them in a vacuum oven at >300 °C for at least 24 hours to remove adsorbed water.[7]
-
Solvent Addition: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon. Add the sieves to a bottle of HPLC-grade THF (approx. 10-20% mass/volume).[7]
-
Storage: Seal the bottle and store it under an inert atmosphere (e.g., in a glovebox or with a nitrogen inlet). Allow the solvent to stand over the sieves for at least 48 hours before use to achieve minimal water content.[7]
-
Dispensing: When needed, dispense the solvent using a dry syringe or cannula, always maintaining a positive pressure of inert gas in the storage bottle.
Protocol 2: General Procedure for an Anhydrous Trifluoromethylation Reaction
This protocol outlines the key steps for setting up a reaction under a moisture-free, inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, condenser, etc.) at >120 °C overnight, or flame-dry it under vacuum immediately before use.[2][5]
-
System Assembly: Quickly assemble the glassware while still hot and place it under a positive pressure of dry, inert gas (nitrogen or argon). A Schlenk line or a balloon setup can be used.[6] Allow the system to cool to room temperature.
-
Purging: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air and atmospheric moisture.[6]
-
Reagent Addition (Solids): Add any non-volatile solid reagents (substrate, catalyst) to the flask under a positive flow of inert gas.
-
Reagent Addition (Liquids): Add anhydrous solvent and liquid reagents via a dry syringe through a rubber septum.[6]
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Initiation: Slowly add the initiator solution (e.g., TBAF in THF) dropwise via a syringe pump to maintain control over the reaction rate.[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC.[10] Once complete, quench the reaction as specified in the literature procedure (e.g., with saturated aqueous NH₄Cl or 1 M HCl).[10][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Moisture Scavenger Manufacturer in Thane [specialadditives.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Temperature Control in the Synthesis of Trifluoromethylated Compounds
Welcome to the Technical Support Center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling temperature during the synthesis of trifluoromethylated compounds, a critical parameter for ensuring reaction success, maximizing yield, and minimizing side products.
Troubleshooting Guide
This section addresses specific issues related to temperature control that you may encounter during your experiments.
Question: My reaction yield is low or there is no reaction at all. Could temperature be the cause?
Answer: Yes, incorrect temperature is a common reason for low or no product yield. Several factors related to temperature could be at play:
-
Insufficient Thermal Energy: Some trifluoromethylation reactions require heating to proceed at an optimal rate. If the temperature is too low, the reaction may be too sluggish to produce a significant amount of product within a reasonable timeframe. For instance, certain copper-mediated cross-coupling reactions may require elevated temperatures to proceed efficiently.[1]
-
Reagent Decomposition at High Temperatures: Many trifluoromethylating reagents are thermally sensitive and can decompose at elevated temperatures, leading to a lower effective concentration of the reagent and consequently, a lower yield.[2] For example, some hypervalent iodine reagents can undergo exothermic decomposition.[3]
-
Suboptimal Temperature for Catalyst Activity: The catalyst used in your reaction will have an optimal temperature range for its activity. Temperatures that are too high or too low can lead to decreased catalyst performance or deactivation.[4]
Solution:
-
Consult the Literature: Review established protocols for the specific trifluoromethylating reagent and substrate you are using to determine the recommended temperature range.
-
Systematic Temperature Screening: If the optimal temperature is unknown, perform small-scale experiments at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to identify the optimal condition for your specific reaction.[4]
-
Ensure Proper Heating/Cooling: Use a reliable and calibrated heating mantle, oil bath, or cooling system to maintain a stable and accurate reaction temperature. For reactions requiring sub-zero temperatures, a dry ice/acetone bath (-78 °C) or an ice-water bath (0 °C) are common choices.[5]
Question: I am observing the formation of significant side products. How can I control the reaction temperature to improve selectivity?
Answer: The formation of side products is often highly dependent on the reaction temperature.
-
Competing Reaction Pathways: At different temperatures, competing reaction pathways may become more or less favorable. For example, in the trifluoromethylation of enolizable ketones with the Ruppert-Prakash reagent (TMSCF₃), higher temperatures can favor deprotonation, leading to the formation of silyl enol ether byproducts. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition.[2][5]
-
Radical vs. Ionic Pathways: For some electrophilic trifluoromethylating reagents, the reaction can proceed through either an ionic or a radical pathway. Temperature can influence which pathway is dominant, potentially leading to different product distributions.
Solution:
-
Lower the Reaction Temperature: For many reactions, especially those involving sensitive substrates or reagents, lowering the temperature can increase selectivity by minimizing side reactions.
-
Controlled Addition of Reagents: For exothermic reactions, a slow, controlled addition of a reagent to the reaction mixture at a low temperature can help to dissipate heat and maintain a stable temperature, thus preventing the formation of side products.
-
Optimize Solvent and Catalyst: The choice of solvent and catalyst can also influence the optimal temperature for selectivity. A solvent screen in conjunction with temperature optimization may be necessary.
Question: My reaction is highly exothermic and difficult to control. What strategies can I use to manage the temperature?
Answer: Exothermic reactions can pose a significant safety risk and lead to poor yields and side product formation if not properly controlled.
Solution:
-
Use a Cooling Bath: Conduct the reaction in a cooling bath (e.g., ice-water, dry ice/acetone) to dissipate the heat generated.
-
Slow Reagent Addition: Add the reactive reagent dropwise or via a syringe pump to control the rate of the reaction and heat generation.
-
Dilution: Using a larger volume of solvent can help to absorb the heat produced during the reaction.
-
Efficient Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.
-
Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer excellent temperature control due to their high surface-area-to-volume ratio, allowing for rapid heat dissipation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for using the Ruppert-Prakash reagent (TMSCF₃)?
The optimal temperature for reactions with the Ruppert-Prakash reagent depends on the substrate and the initiator used. For highly reactive substrates like aldehydes, the reaction is often carried out at 0 °C.[2] For less reactive or enolizable ketones, lower temperatures such as -78 °C may be necessary to minimize side reactions like enolization.[5] In some cases, allowing the reaction to slowly warm to room temperature may be required to achieve full conversion.
Q2: Are Togni and Umemoto reagents thermally stable?
Togni and Umemoto reagents are generally considered "shelf-stable" electrophilic trifluoromethylating reagents.[8][9] However, they can undergo thermal decomposition. Togni's reagents, in particular, have been shown to undergo thermally induced fragmentation to generate CF₃ radicals.[10][11] It is always recommended to store these reagents in a cool, dark place and to be mindful of the reaction temperature to avoid unwanted decomposition.
Q3: When is cryogenic cooling necessary for trifluoromethylation reactions?
Cryogenic cooling (e.g., -40 °C to -85 °C) is often employed when using highly reactive and thermally unstable trifluoromethylating agents or intermediates.[6] For example, the in situ generation of some trifluoromethyl anions from fluoroform requires very low temperatures to prevent decomposition.[6][12] It is also beneficial for reactions where high selectivity is required and side reactions are prevalent at higher temperatures.
Q4: Can room temperature be effective for trifluoromethylation?
Yes, many trifluoromethylation reactions can be successfully carried out at room temperature.[1][13][14][15] For example, radical C-H trifluoromethylation of heterocycles using Langlois' reagent is often performed at ambient temperature.[16] Copper-mediated trifluoromethylation of aryl boronic acids has also been developed to proceed at room temperature.[1] The feasibility of a room temperature reaction depends on the reactivity of the substrate and the chosen trifluoromethylating reagent.
Data Presentation
Table 1: Effect of Temperature on Yield in the Synthesis of Trifluoromethylated Spiroisoxazolones
| Entry | Temperature (°C) | Yield (%) |
| 1 | 0 | Diminished |
| 2 | Room Temperature | 78 |
| 3 | 50 | Diminished |
Data adapted from a study on the [3+2] cycloaddition of nitrile imines and unsaturated isoxazolones.[13]
Table 2: Recommended Temperature Ranges for Common Trifluoromethylation Scenarios
| Scenario | Reagent Example | Substrate Example | Recommended Temperature | Rationale |
| Nucleophilic addition to aldehyde | Ruppert-Prakash (TMSCF₃) | Benzaldehyde | 0 °C | Good reactivity, minimizes side reactions.[2] |
| Nucleophilic addition to enolizable ketone | Ruppert-Prakash (TMSCF₃) | Cyclohexanone | -78 °C to -40 °C | Favors nucleophilic addition over enolization.[5] |
| Nucleophilic trifluoromethylation of esters | Fluoroform/KHMDS | Methyl esters | -40 °C | Effective for this transformation.[12] |
| Electrophilic trifluoromethylation | Togni Reagent | Thiophenols | Room Temperature | Generally mild conditions are effective. |
| Radical C-H trifluoromethylation | Langlois' Reagent | Heterocycles | Room Temperature (23 °C) | Mild conditions sufficient for radical generation.[14][16] |
| High-temperature coupling | CF₃I / Copper | Iodobenzene | 150 °C | Requires significant thermal energy.[17] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃) at 0 °C
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 equivalents) dropwise via syringe to the stirred solution.[2]
-
Slowly add a solution of an initiator, such as tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol), dropwise.[2]
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.
Protocol 2: General Procedure for Radical C-H Trifluoromethylation of a Heterocycle using Langlois' Reagent at Room Temperature
-
To a solution of the heterocycle (1.0 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of dichloromethane and water), add sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equivalents).[18]
-
Add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 5.0 equivalents).[16]
-
Stir the reaction mixture vigorously at ambient temperature (e.g., 23 °C) for 3 to 24 hours.[16]
-
Monitor the reaction for completion by TLC or LC-MS. For less reactive substrates, a second addition of Langlois' reagent and the oxidant may be necessary.[16]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for a trifluoromethylation reaction.
Caption: A decision tree for troubleshooting common trifluoromethylation issues.
References
- 1. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]
- 14. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Trifluoromethylated Amines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues in the synthesis of trifluoromethylated amines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges, particularly the formation of unwanted byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My reaction with an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) on a substrate containing both an amine and a hydroxyl group is giving a mixture of products. How do I improve selectivity for N-trifluoromethylation?
A1: This is a common selectivity issue. The hydroxyl group (-OH) is also nucleophilic and can compete with the amine (-NH) for the electrophilic trifluoromethyl source, leading to the formation of an O-trifluoromethylated byproduct.
Troubleshooting Steps:
-
Protecting Groups: The most reliable solution is to protect the hydroxyl group before the trifluoromethylation step. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), is often a good choice as it is robust to many trifluoromethylation conditions and can be easily removed afterward.
-
Solvent Choice: The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Experiment with a range of anhydrous, non-nucleophilic solvents. Sometimes, less polar solvents can favor N-alkylation over O-alkylation.
-
Base Selection: If a base is used, its nature can be critical. A bulky, non-nucleophilic base may preferentially deprotonate the amine over the hydroxyl group, or vice-versa, depending on the steric environment. For instance, in some cases, sterically hindered amine bases like diisopropylethylamine (DIPEA) can be effective.[1]
-
Reagent Choice: Some trifluoromethylation methods show inherent selectivity. For example, a recently developed one-pot protocol using (Me₄N)SCF₃ and AgF has shown high selectivity for N-trifluoromethylation even in the presence of unprotected hydroxyl groups.[2][3]
Table 1: Byproduct Analysis in Competitive N- vs. O-Trifluoromethylation (Note: Data is illustrative, based on typical outcomes. Actual results will vary with specific substrates and conditions.)
| Condition | Desired Product (N-CF₃) Yield | Byproduct (O-CF₃) Yield | Comments |
| Unprotected -OH, Standard Conditions | 30-60% | 20-50% | Significant byproduct formation is common. |
| Protected -OH (e.g., -OTBDMS) | >90% | <2% | Protection is highly effective at preventing O-trifluoromethylation. |
| (Me₄N)SCF₃ / AgF Protocol | 56% | Not Detected | This specific method showed no O-trifluoromethylated byproduct for a substrate with a hydroxyl group.[3] |
Q2: I am using the Ruppert-Prakash reagent (TMSCF₃) with an imine, but the reaction is sluggish and I'm observing the formation of difluoromethylated byproducts. What is causing this?
A2: The formation of difluoromethylated species from TMSCF₃ can occur under certain conditions. The trifluoromethyl anion (CF₃⁻), once generated, can eliminate a fluoride ion to form difluorocarbene (:CF₂).[4] This highly reactive intermediate can then lead to various side products.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnose and resolve this issue.
References
Validation & Comparative
A Comparative Guide to the Activity of Trifluoromethylated vs. Non-Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid structures, particularly as a trifluoromethyl (CF3) group, has emerged as a powerful tool in medicinal chemistry and drug design. This guide provides an objective comparison of the biological activity of trifluoromethylated amino acids against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Replacing a methyl group or hydrogen atom with a trifluoromethyl group can profoundly alter the physicochemical properties of an amino acid. These modifications often lead to enhanced biological activity, improved metabolic stability, and increased cell permeability. The electron-withdrawing nature and high lipophilicity of the CF3 group are key contributors to these effects. This guide will delve into a quantitative comparison of these properties, providing researchers with the data and protocols necessary to evaluate the potential benefits of trifluoromethylation in their own drug discovery and development projects.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in biological activity and physicochemical properties between trifluoromethylated and non-fluorinated amino acids.
Table 1: Enzyme Inhibition Activity
A direct comparison of the inhibitory activity of the angiotensin-converting enzyme (ACE) inhibitor Captopril and its trifluoromethylated analog highlights the significant impact of trifluoromethylation on potency.
| Compound | Structure | Target Enzyme | IC50 |
| Captopril | (2S)-1-((2S)-2-methyl-3-sulfanoylpropanoyl)pyrrolidine-2-carboxylic acid | Angiotensin-Converting Enzyme (ACE) | 6 nM[1] |
| Trifluoromethyl-Captopril Analog | N/A | Angiotensin-Converting Enzyme (ACE) | 0.3 nM[2] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Metabolic Stability
The introduction of a trifluoromethyl group can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
| Compound Type | Key Feature | Expected In Vitro Half-life (t½) | Expected In Vitro Intrinsic Clearance (CLint) |
| Non-Fluorinated Amino Acid Derivative | Metabolically labile methyl group or C-H bond | Shorter | Higher |
| Trifluoromethylated Amino Acid Derivative | CF3 group blocks metabolic oxidation | Longer[3] | Lower[3] |
Table 3: Cell Permeability
Increased lipophilicity due to trifluoromethylation generally leads to improved passive diffusion across cell membranes.
| Compound Type | Key Feature | Expected Apparent Permeability (Papp) |
| Non-Fluorinated Amino Acid/Peptide | Lower lipophilicity | Lower |
| Trifluoromethylated Amino Acid/Peptide | Higher lipophilicity | Higher[4] |
Table 4: Physicochemical Properties
The electron-withdrawing nature of the trifluoromethyl group influences the acidity (pKa) and lipophilicity (LogP) of the amino acid.
| Property | Non-Fluorinated Amino Acid (e.g., Alanine) | Trifluoromethylated Amino Acid (e.g., Trifluoroalanine) | Impact of Trifluoromethylation |
| pKa (Carboxyl group) | ~2.34 | Lower | Increased acidity |
| pKa (Amino group) | ~9.69 | Lower | Decreased basicity |
| LogP | Lower | Higher | Increased lipophilicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a method to determine the IC50 value of a test compound against ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Test compounds (Captopril and its trifluoromethylated analog)
-
Borate buffer (pH 8.3)
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate reader
Procedure:
-
Prepare a solution of ACE in borate buffer.
-
Prepare serial dilutions of the test compounds.
-
Add the ACE solution and the test compound dilutions to the wells of a 96-well plate and pre-incubate at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., HCl).
-
Add the OPA reagent to react with the liberated His-Leu dipeptide.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a method to assess the metabolic stability of a compound using liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Test compounds
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This protocol provides a high-throughput method to predict passive membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in PBS.
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow it to impregnate.
-
Add PBS to the wells of the acceptor plate.
-
Add the test compound solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring contact between the membrane and the acceptor solution.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * Time)) * ln((C_D(0) - C_A(t)) / C_D(0)) Where V_A is the volume of the acceptor well, Area is the effective membrane area, Time is the incubation time, C_D(0) is the initial concentration in the donor well, and C_A(t) is the concentration in the acceptor well at time t.
Mandatory Visualization
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.
Caption: ACE Inhibition Pathway in the Renin-Angiotensin System.
Experimental Workflow: In Vitro Metabolic Stability Assay
The following diagram outlines the workflow for determining the metabolic stability of a compound using liver microsomes.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion
The incorporation of trifluoromethyl groups into amino acid structures offers a promising strategy for enhancing the therapeutic potential of peptides and small molecule drugs. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the unique properties of trifluoromethylated amino acids in their drug discovery efforts. The significant increase in ACE inhibition potency observed with the trifluoromethylated captopril analog underscores the potential for substantial improvements in biological activity. Furthermore, the expected enhancements in metabolic stability and cell permeability suggest that trifluoromethylation can address key pharmacokinetic challenges in drug development. Further head-to-head comparative studies are warranted to expand the quantitative understanding of these effects across a broader range of amino acid scaffolds and biological targets.
References
Comparative Reactivity of Ethyl 3-amino-4,4,4-trifluorobutyrate and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among structurally similar molecules is paramount for efficient synthesis and lead optimization. This guide provides an objective comparison of the reactivity of Ethyl 3-amino-4,4,4-trifluorobutyrate and its key analogs, supported by available experimental data.
The introduction of a trifluoromethyl group significantly influences the electronic properties and, consequently, the reactivity of organic molecules. In the case of β-amino esters, this substitution can modulate the nucleophilicity of the amino group and the overall reactivity profile of the molecule. This guide focuses on the synthesis and potential reactivity in key organic transformations of this compound and its analogs, including variations in the ester group and substitution on the nitrogen atom.
I. Synthesis of this compound and N-Alkyl Analog
The synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate and its N-methyl analog has been reported, providing a basis for comparing the feasibility of obtaining these building blocks. The general approach involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of a metal alcoholate to form an enolate, which is then reacted with an amine.
| Compound | Reactants | Yield (%) | Reference |
| Ethyl 3-amino-4,4,4-trifluorocrotonate | Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide, Ammonium acetate | 62-98% | [1][2] |
| Ethyl 3-methylamino-4,4,4-trifluorocrotonate | Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide, Methylamine | 71-73% | [1][2] |
Note: The yields reported are based on patent literature and may vary depending on the specific reaction conditions and scale.
II. Comparative Reactivity in Acylation Reactions
The acylation of the amino group is a fundamental transformation for these compounds, often serving as a key step in the synthesis of more complex molecules. While direct comparative studies are limited, information on the acylation of related, non-fluorinated aminocrotonates can provide valuable insights into the expected reactivity.
For instance, the acylation of methyl 3-aminocrotonate with various acid chlorides has been systematically studied. The reaction with aliphatic and aromatic acid chlorides in the presence of pyridine predominantly leads to the formation of N-acylated products (enamides) in excellent yields. This suggests that the amino group in these systems is sufficiently nucleophilic to readily undergo acylation.
The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to decrease the basicity and nucleophilicity of the amino group compared to its non-fluorinated analog. However, it is still anticipated to be reactive towards common acylating agents.
III. Reactivity in Alkylation Reactions
Similar to acylation, the alkylation of the amino group is a crucial reaction for introducing further diversity. The synthesis of Ethyl 3-methylamino-4,4,4-trifluorocrotonate with a yield of 71-73% demonstrates that N-alkylation is a viable transformation for this class of compounds[1][2]. The reaction conditions for this synthesis involve the in-situ formation of the enolate followed by reaction with methylamine.
IV. Potential in Cycloaddition Reactions
The double bond in Ethyl 3-amino-4,4,4-trifluorocrotonate and its analogs presents an opportunity for participation in cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.
The reactivity of the enamine double bond in these compounds in [4+2] cycloadditions would depend on the electronic nature of both the diene and the dienophile. The presence of the amino group (an electron-donating group) and the trifluoromethyl and ester groups (electron-withdrawing groups) creates a push-pull system that can influence the HOMO and LUMO energy levels of the double bond, thereby affecting its reactivity as a dienophile. Further experimental studies are required to fully elucidate the potential of these compounds in cycloaddition reactions.
Experimental Protocols
Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate
-
Reactants: Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide, Ammonium acetate, Acetic acid, Cyclohexane.
-
Procedure: A slurry of the sodium enolate is prepared by reacting ethyl trifluoroacetate and ethyl acetate with solid sodium ethoxide. After the addition of cyclohexane, ammonium acetate and anhydrous acetic acid are added. The mixture is heated to boiling, and water is separated by distillation with cyclohexane being refluxed. After completion, the organic phase is separated, cyclohexane is removed by distillation, and the product is fractionated under vacuum.[2]
-
Yield: 62%[2]
Synthesis of Ethyl 3-methylamino-4,4,4-trifluorocrotonate
-
Reactants: Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide, Methylammonium acetate, Acetic acid, Cyclohexane.
-
Procedure: Similar to the synthesis of the parent amine, the sodium enolate is first formed. Methylammonium acetate and anhydrous acetic acid are then added to the slurry in cyclohexane. The reaction mixture is heated, and water is removed azeotropically. After workup and purification by fractional distillation, the N-methylated product is obtained.[1][2]
-
Yield: 73%[2]
Visualizing Reaction Pathways
References
A Comparative Guide to Chiral HPLC Methods for the Separation of Trifluoromethylated Amine Enantiomers
For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of trifluoromethylated amine enantiomers is a critical task in pharmaceutical development and chemical synthesis. The unique electronic properties imparted by the trifluoromethyl group can present challenges for chiral recognition. This guide provides an objective comparison of common chiral High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to aid in the selection of an appropriate separation strategy.
Performance Comparison of Chiral Stationary Phases
The enantiomeric separation of trifluoromethylated amines is most commonly achieved using polysaccharide-based chiral stationary phases (CSPs). Derivatives of amylose and cellulose have demonstrated broad applicability for these analytes. The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation. The following table summarizes typical performance data for the separation of representative trifluoromethylated amine enantiomers on popular polysaccharide-based columns.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1-(4-Nitrophenyl)-2,2,2-trifluoroethylamine | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | 2.85 | 1.32 | 3.10 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | 3.40 | 1.21 | 2.55 | |
| 1-Phenyl-2,2,2-trifluoroethylamine | Chiralpak® IA (Immobilized amylose derivative) | n-Hexane/Ethanol (80:20, v/v) + 0.1% DEA | 2.15 | 1.45 | 4.20 |
| Chiralcel® OJ-H (Cellulose derivative) | n-Hexane/Isopropanol (95:5, v/v) | 4.10 | 1.15 | 1.90 |
Note: Data is compiled and representative of typical results. Actual performance may vary based on specific analyte, system, and conditions.
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of trifluoromethylated amines.
Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched trifluoromethylated amine in a suitable solvent. The ideal solvent is the mobile phase itself to avoid peak distortion. If solubility is an issue, use a solvent that is compatible with the mobile phase.
-
Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is the most common mobile phase for polysaccharide-based CSPs. A typical starting condition is 90:10 (v/v) n-hexane/isopropanol. The ratio can be adjusted to optimize retention and resolution.[1] For basic analytes like amines, the addition of a basic modifier such as diethylamine (DEA) can improve peak shape, while an acidic modifier like trifluoroacetic acid (TFA) can be beneficial in other cases.[2][3]
-
-
Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[1]
-
Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible retention times.[1]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance. For aromatic trifluoromethylated amines, this is often in the range of 210-254 nm.[1]
Data Analysis
-
Peak Identification: Inject a racemic standard to identify the retention times of both enantiomers.
-
Calculation of Chromatographic Parameters:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.[1]
-
Separation Factor (α): α = k'₂ / k'₁, where k'₂ and k'₁ are the retention factors of the more and less retained enantiomers, respectively.[1]
-
Resolution (Rs): Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[1]
-
Key Considerations for Method Development
-
Screening: For a new trifluoromethylated amine, it is advisable to screen a small set of complementary chiral columns (e.g., an amylose-based and a cellulose-based column) with a few standard mobile phases.
-
Mobile Phase Modifiers: The basicity of the amine analyte is a critical factor. The addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) or an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can significantly improve peak shape and resolution.[2][3]
-
Immobilized vs. Coated CSPs: Immobilized polysaccharide CSPs offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that are not compatible with traditional coated CSPs. Coated phases, in some instances, may offer better enantioselectivity.[4]
Visualizing the Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC method for the separation of trifluoromethylated amine enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
References
A Researcher's Guide to Validating the Stereochemistry of Trifluoromethyl-Containing Compounds
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, particularly for compounds containing the trifluoromethyl (CF3) group. The unique electronic properties and steric bulk of the CF3 group can significantly influence a molecule's biological activity, making the validation of its three-dimensional arrangement essential.[1][2][3] This guide provides a comparative overview of key analytical techniques used to determine the stereochemistry of trifluoromethyl-containing compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Several powerful analytical methods are at the disposal of researchers for stereochemical validation. The choice of technique often depends on the nature of the compound, the availability of instrumentation, and whether relative or absolute configuration is required. The most common methods include Chiral High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[4][5] | Enantiomeric excess (ee%), separation of enantiomers. | High throughput, excellent for determining enantiomeric purity, widely available. | Does not directly provide absolute configuration without a known standard. Method development can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound.[6][7] | Unambiguous determination of absolute configuration and solid-state conformation.[7][8] | Considered the "gold standard" for absolute configuration determination.[7][9] | Requires a high-quality single crystal, which can be challenging to grow.[6] The solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. Use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][7] | Determination of relative and absolute configuration (with CDAs/CSAs).[5] | Provides detailed structural information in solution. 19F NMR is particularly useful for probing the environment of the CF3 group.[10][11] | Distinguishing enantiomers requires the use of chiral auxiliaries, which involves additional synthetic steps.[5] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] | Determination of absolute configuration in solution by comparing experimental and computationally predicted spectra.[12][14] | Non-destructive, applicable to a wide range of molecules in solution, does not require crystallization.[14][15] | Requires specialized instrumentation and computational resources for spectral prediction.[13] |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric purity.[4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are widely used for their broad applicability in resolving trifluoromethyl-containing compounds.[4]
Generalized Experimental Protocol:
-
Column Selection: Begin by screening a set of complementary chiral columns, such as one based on amylose and another on cellulose.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol).
-
Sample Preparation: Dissolve the racemic or enantioenriched trifluoromethyl-containing compound in the mobile phase to avoid peak distortion.[4]
-
Instrumentation Setup:
-
Equilibrate the chiral column with the initial mobile phase until a stable baseline is achieved.
-
Set the column temperature, typically between 20°C and 40°C, to ensure reproducibility.[4]
-
Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 210-254 nm for aromatic compounds).[4]
-
-
Analysis: Inject a small volume of the sample and monitor the separation. Inject a racemic standard to identify the retention times of each enantiomer.[4]
-
Data Analysis: Calculate the retention factor (k), separation factor (α), and resolution (Rs) to evaluate the separation quality. The enantiomeric excess (ee%) can be determined from the peak areas of the two enantiomers.
Table 1: Representative Chiral HPLC Separation Data for a Trifluoromethyl-Containing Alcohol
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Separation Factor (α) | Resolution (Rs) |
| Amylose-based | 90:10 | 1.0 | 8.5 | 10.2 | 1.25 | 2.1 |
| Cellulose-based | 85:15 | 1.0 | 7.2 | 8.1 | 1.15 | 1.8 |
| Amylose-based | 95:5 | 0.8 | 12.1 | 15.3 | 1.30 | 2.5 |
| Cellulose-based | 90:10 | 0.8 | 9.8 | 10.9 | 1.12 | 1.6 |
Note: The data presented are illustrative and will vary depending on the specific analyte and experimental conditions.
Caption: Workflow for chiral HPLC analysis.
X-ray Crystallography
X-ray crystallography provides definitive proof of the absolute stereochemistry of a molecule by mapping the electron density of its crystalline form.[6][7][16]
Generalized Experimental Protocol:
-
Crystal Growth: The most critical and often challenging step is to grow a single, diffraction-quality crystal of the trifluoromethyl-containing compound.[6] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen, and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The absolute configuration is typically determined using the Flack parameter.
Caption: X-ray crystallography workflow.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a powerful tool for structure elucidation. To determine the absolute configuration of a chiral trifluoromethyl-containing alcohol or amine, a chiral derivatizing agent (CDA) can be employed. The CDA, being enantiomerically pure, reacts with the enantiomers of the analyte to form diastereomers, which are distinguishable by NMR.[5]
Generalized Experimental Protocol (using Mosher's Acid):
-
Derivatization: React the enantiomerically enriched or racemic trifluoromethyl-containing alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, to form diastereomeric esters.[6]
-
Purification: Purify the resulting diastereomeric esters by chromatography.
-
NMR Analysis: Acquire high-resolution 1H and 19F NMR spectra of each diastereomer.
-
Spectral Comparison: Compare the chemical shifts of the protons and fluorine atoms in the two diastereomers. The differences in chemical shifts can be used to deduce the absolute configuration of the original alcohol based on established models of the diastereomeric complexes.
Caption: Logic for using CDAs in NMR.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of polarized infrared light, providing a spectroscopic fingerprint of a molecule's chirality in solution.[12][13] By comparing the experimental VCD spectrum to quantum chemical predictions, the absolute configuration can be determined.[12]
Generalized Experimental Protocol:
-
Sample Preparation: Dissolve the purified trifluoromethyl-containing compound in a suitable solvent (e.g., CDCl3, CCl4) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.[13]
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using density functional theory (DFT).[12]
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both possible enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Caption: Workflow for VCD analysis.
Conclusion
The validation of stereochemistry in trifluoromethyl-containing compounds is achievable through a variety of robust analytical techniques. Chiral HPLC is invaluable for assessing enantiomeric purity, while X-ray crystallography provides the most definitive determination of absolute configuration in the solid state. NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers detailed structural information in solution. VCD has emerged as a powerful and versatile method for determining absolute configuration in solution without the need for crystallization or derivatization. The selection of the most appropriate technique or combination of techniques will depend on the specific research question, the properties of the compound, and the available resources.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. purechemistry.org [purechemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.microcms-assets.io [files.microcms-assets.io]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. "X-Ray Diffraction Studies Of Some Fluoroalkyl Compounds" by Billy Paul Smith [digitalcommons.pvamu.edu]
Spectroscopic Identification of Impurities in Ethyl 3-amino-4,4,4-trifluorobutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Ethyl 3-amino-4,4,4-trifluorobutyrate, a key building block in the synthesis of various pharmaceuticals, requires rigorous impurity profiling to ensure the quality of the final drug product. This guide provides a comparative analysis of spectroscopic techniques for the identification of potential impurities in this compound, supported by experimental data and detailed protocols.
Understanding Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the reaction of a trifluoro-ß-ketoester with an amine source. Based on this, potential impurities include unreacted starting materials and side-reaction products.
Common Potential Impurities:
-
Ethyl 4,4,4-trifluoroacetoacetate: A key starting material.
-
2,2,2-Trifluoroethylamine: A potential amine source or a side product.
-
Ethyl 3-amino-4,4,4-trifluorocrotonate: A potential unsaturated by-product.
-
Over-reduction Products: If the synthesis involves reduction of a nitro group, partially reduced intermediates could be present.
Spectroscopic Techniques for Impurity Identification
A multi-technique approach is essential for the unambiguous identification and quantification of impurities. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparison of Spectroscopic Methods
| Technique | Advantages | Disadvantages | Information Provided |
| ¹H, ¹³C, ¹⁹F NMR | Provides detailed structural information, quantitative analysis, non-destructive. | Lower sensitivity compared to MS, requires pure standards for absolute quantification. | Chemical environment of protons, carbons, and fluorine atoms, connectivity through coupling patterns. |
| Mass Spectrometry (MS) | High sensitivity for trace-level detection, provides molecular weight information. | Isomeric differentiation can be challenging, may require chromatographic coupling (e.g., GC-MS, LC-MS). | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues. |
| Infrared (IR) Spectroscopy | Fast, simple, provides information about functional groups. | Limited structural information, not ideal for complex mixtures. | Presence or absence of key functional groups (e.g., C=O, N-H, C-F). |
Spectroscopic Data of this compound and Potential Impurities
¹H NMR Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (ester) | -CH₂- (ester) | -CH₂- (backbone) | -CH= | NH/NH₂ |
| Ethyl 3-amino-4,4,4-trifluorocrotonate [1] | 1.18 (t) | 4.08 (q) | - | 4.86 (s) | 7.6 (br s) |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.29 (t) | 4.23 (q) | 3.65 (s) | - | - |
| 2,2,2-Trifluoroethylamine | - | - | 2.95 (q) | - | 1.4 (s) |
| Ethyl crotonate | 1.26 (t) | 4.14 (q) | - | 5.8 (dq), 6.9 (dq) | - |
¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | -CH₃ (ester) | -CH₂- (ester) | -CH₂- (backbone) | >C=O | >C=C< | >C(CF₃)- | -CF₃ |
| Ethyl 3-amino-4,4,4-trifluorocrotonate [1] | 14.0 | 59.0 | - | 168.0 | 82.0, 147.0 | - | 120.0 (q) |
| Ethyl 4,4,4-trifluoroacetoacetate | 13.9 | 62.2 | 49.3 | 166.8, 195.7 (q) | - | - | 116.3 (q) |
| 2,2,2-Trifluoroethylamine | - | - | 43.5 (q) | - | - | - | 128.8 (q) |
| Ethyl crotonate | 14.3 | 60.1 | - | 166.8 | 123.1, 144.6 | - | - |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Ethyl 3-amino-4,4,4-trifluorocrotonate [1] | 183 | 155, 138, 110, 82 |
| Ethyl 4,4,4-trifluoroacetoacetate | 184 | 156, 139, 115, 69 |
| 2,2,2-Trifluoroethylamine | 99 | 80, 69, 51 |
| Ethyl crotonate | 114 | 99, 87, 69, 43 |
IR Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C-F Stretch |
| Ethyl 3-amino-4,4,4-trifluorocrotonate | ~1710 | ~3300-3400 | ~1100-1300 |
| Ethyl 4,4,4-trifluoroacetoacetate | ~1740, ~1720 | - | ~1100-1300 |
| 2,2,2-Trifluoroethylamine | - | ~3300-3400 | ~1100-1300 |
| Ethyl crotonate | ~1720 | - | - |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
GC-MS Analysis Protocol
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split or splitless, depending on the expected impurity concentration.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the clean plates.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of impurities in this compound.
Caption: Workflow for Spectroscopic Impurity Identification.
Conclusion
The robust characterization of impurities in this compound is paramount for ensuring the quality and safety of resulting pharmaceutical products. A combination of NMR, MS, and IR spectroscopy provides a comprehensive analytical toolkit for the detection, identification, and quantification of potential process-related impurities and degradation products. By employing the comparative data and protocols outlined in this guide, researchers and drug development professionals can establish a reliable quality control strategy for this important synthetic intermediate.
References
A Comparative Guide to the Biological Stability of Trifluoromethylated vs. Non-fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into peptide structures represents a key strategy in modern drug design to overcome the inherent instability of natural peptides. This guide provides an objective comparison of the biological stability of trifluoromethylated peptides against their non-fluorinated counterparts, supported by experimental data. A primary challenge in the therapeutic use of peptides is their rapid degradation by endogenous proteases, leading to a short in vivo half-life.[1] Trifluoromethylation can significantly enhance resistance to this enzymatic degradation, thereby improving pharmacokinetic profiles.
Enhanced Metabolic Stability: Resisting Proteolytic Degradation
The replacement of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl group, can sterically hinder the approach of proteases to the peptide backbone. This modification shields vulnerable peptide bonds from enzymatic cleavage, leading to a significant increase in metabolic stability.[2] The extent of this stabilization can depend on the position of the trifluoromethylated amino acid within the peptide sequence and the specific protease involved.[3]
Quantitative Comparison of Proteolytic Stability
The following table summarizes quantitative data from studies comparing the stability of fluorinated peptides to their non-fluorinated analogs. While direct data for trifluoromethylated peptides is often embedded in broader studies, the use of hexafluoroleucine (which contains two trifluoromethyl groups) provides a strong case for the stabilizing effects of such moieties.
| Peptide Analog | Modification | Protease | Assay Conditions | Results | Reference |
| Buforin II Analog (BII6F2) | Leucine replaced with Hexafluoroleucine | Trypsin | 37°C, pH 7.8 | After 8 hours, ~75% of the fluorinated peptide remained intact, compared to ~50% of the non-fluorinated Buforin II. | [4] |
| Magainin 2 Analog (M2F2) | Phenylalanine replaced with Hexafluoroleucine | Trypsin | 37°C, pH 7.8 | After 8 hours, ~80% of the fluorinated peptide remained intact, while the non-fluorinated Magainin 2 was almost completely degraded. | [4] |
| GLP-1 Analog (F9) | Glutamic acid at position 9 replaced with Hexafluoroleucine | DPP IV | 37°C, pH 7.6 | Exhibited a 1.5-fold increase in stability relative to the native GLP-1. | [5] |
| GLP-1 Analog (F10) | Glycine at position 10 replaced with Hexafluoroleucine | DPP IV | 37°C, pH 7.6 | Showed a 2.9-fold increase in stability compared to the native GLP-1. | [5] |
| GLP-1 Analog (F8) | Alanine at position 8 replaced with Hexafluoroleucine | DPP IV | 37°C, pH 7.6 | Completely resistant to enzymatic hydrolysis, with no fragments detected after 24 hours of incubation. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of peptide stability. Below are typical protocols for in vitro protease and plasma stability assays.
In Vitro Protease Stability Assay
This assay evaluates the stability of a peptide in the presence of a specific protease.
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide (both trifluoromethylated and non-fluorinated analogs) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6).
-
Prepare a stock solution of the protease (e.g., Trypsin, DPP IV) in the same buffer. The concentration of the protease will depend on its activity.
-
-
Incubation:
-
In a microcentrifuge tube, combine the peptide solution and the protease solution to achieve the desired final concentrations. A typical peptide concentration is 10 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as 0.2% trifluoroacetic acid (TFA), to the aliquot.
-
-
Analysis:
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Plasma Stability Assay
This assay assesses the stability of a peptide in a more physiologically relevant matrix.
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Thaw frozen plasma (e.g., human, rat, or mouse plasma) at 37°C.
-
-
Incubation:
-
Add the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
To stop the reaction and precipitate plasma proteins, add a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard for LC-MS/MS analysis.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the peptide and its metabolites.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) to quantify the amount of the remaining intact peptide.
-
-
Data Analysis:
-
Determine the percentage of the parent peptide remaining at each time point compared to the 0-minute sample.
-
Calculate the in vitro half-life (t½) of the peptide in plasma.
-
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for a typical in vitro peptide stability assay.
Caption: Steric hindrance of protease by a trifluoromethyl group.
References
- 1. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylating Reagents for Modern Organic Synthesis
The incorporation of the trifluoromethyl (CF3) group is a cornerstone strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, a diverse array of reagents has been developed to introduce this critical functional group. This guide offers an objective, data-driven comparison of the most prominent electrophilic, nucleophilic, and radical trifluoromethylating reagents, complete with experimental protocols and mechanistic diagrams to aid researchers in selecting the optimal tool for their synthetic challenges.
Classification of Trifluoromethylating Reagents
Trifluoromethylating reagents can be broadly categorized based on the nature of the trifluoromethyl species they deliver to the substrate. The three primary classes are electrophilic, nucleophilic, and radical reagents, each with distinct reactivity profiles and substrate scopes.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
Electrophilic trifluoromethylating agents are highly valuable for their ability to react with a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1]
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one or Togni Reagent II) are bench-stable, crystalline solids that have gained widespread use due to their broad substrate scope and operational simplicity.[2] They are particularly effective for the trifluoromethylation of phenols, alcohols, alkenes, and heterocycles.[2]
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) are powerful electrophilic sources of the CF3 group.[3] They exhibit high reactivity towards a variety of nucleophiles, including β-dicarbonyl compounds and silyl enol ethers.[3][4] Newer generations of Umemoto's reagents have been developed with enhanced thermal stability and electrophilicity.[3]
Performance Data: Electrophilic Trifluoromethylation
| Reagent | Substrate Type | Specific Substrate | Yield (%) | Reference |
| Togni Reagent II | Enamine | N-(cyclohex-1-en-1-yl)pyrrolidine | 60 | [5] |
| Togni Reagent II | Indole | 1-Methylindole | 85 (C3-position) | [6] |
| Umemoto's Reagent | β-Ketoester | Methyl 1-indanone-2-carboxylate | 52-92 | [7] |
| Umemoto's Reagent IV | β-Ketoester Salt | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into electrophilic centers, most notably carbonyl compounds and imines. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most widely used reagent in this category.[8] It serves as a stable source of the trifluoromethyl anion (CF3⁻) upon activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[9] The reaction proceeds via an anionic chain mechanism.[9]
Performance Data: Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
| Substrate Type | Specific Substrate | Initiator | Yield (%) | Reference |
| Aldehyde | Benzaldehyde | TBAF (catalytic) | High | [10] |
| Ketone | Acetophenone | K₂CO₃ (catalytic) | High | [11] |
| Imine | N-Benzylidene-aniline | CsF | High | [11] |
Note: "High yield" is reported in the literature; specific percentages vary with conditions.
Radical Trifluoromethylation: The Langlois Reagent
Radical trifluoromethylation has emerged as a versatile strategy, particularly for the functionalization of (hetero)aromatic compounds. Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid that generates the trifluoromethyl radical (•CF3) in the presence of an oxidant.[12][13] This method is highly effective for the trifluoromethylation of electron-deficient and electron-rich heterocycles, as well as arylboronic acids.[13][14]
Performance Data: Radical Trifluoromethylation with Langlois Reagent
| Substrate Type | Specific Substrate | Oxidant | Yield (%) | Reference |
| Heteroarene | 4-Acetylpyridine | t-BuOOH | ~70-80 | [14] |
| Arylboronic Acid | 4-Methoxyphenylboronic acid | TBHP/Cu(OAc)₂ | 86 | [13][15] |
| Heteroarene | Pyridone | Light (photocatalyst-free) | Good | [16] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each class of trifluoromethylating reagent.
General Experimental Workflow
A typical trifluoromethylation reaction follows a general workflow, from setup to purification. The specific conditions, such as temperature, reaction time, and choice of solvent, will vary depending on the chosen reagent and substrate.
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent [17]
-
Materials: β-ketoester (1.0 equiv), Umemoto's Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.1 equiv), chiral guanidine base (1.1 equiv), anhydrous chloroform (CHCl3).
-
Procedure:
-
To a stirred solution of the β-ketoester in anhydrous CHCl3 (0.1 M), add the chiral guanidine base.
-
Stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) and stir for an additional 5 minutes.
-
Add the Umemoto's reagent in one portion.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent [9]
-
Materials: Benzaldehyde (1.0 equiv), Ruppert-Prakash reagent (TMSCF3, 1.2 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.05 equiv), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent dropwise to the stirred solution.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting silyl ether or the hydrolyzed alcohol by column chromatography.
-
Protocol 3: Radical Trifluoromethylation of an Arylboronic Acid using Langlois Reagent [13][15]
-
Materials: Arylboronic acid (1.0 equiv), Langlois reagent (NaSO2CF3, 2.0 equiv), Cu(OAc)2 (0.1 equiv), tert-butyl hydroperoxide (TBHP, 70 wt. % in H2O, 3.0 equiv), dichloromethane (DCM), and water.
-
Procedure:
-
To a reaction vial, add the arylboronic acid, Langlois reagent, and Cu(OAc)2.
-
Add a 1:1 mixture of DCM and water.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add TBHP dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, dilute the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mechanistic Overview
The distinct mechanisms of these reagent classes dictate their reactivity and compatibility with different functional groups.
Conclusion
The choice of a trifluoromethylating reagent is a critical decision in the design of a synthetic route. Electrophilic reagents like Togni's and Umemoto's are ideal for a broad range of nucleophiles and are often characterized by their stability and ease of handling. The nucleophilic Ruppert-Prakash reagent remains the gold standard for the trifluoromethylation of carbonyls and imines, operating through a well-understood catalytic cycle. Finally, radical methods using the Langlois reagent provide a powerful and cost-effective approach for the functionalization of (hetero)arenes, often with regioselectivity complementary to other methods. By understanding the comparative performance, scope, and practical considerations outlined in this guide, researchers can more effectively harness the power of trifluoromethylation to advance their work in drug discovery and materials science.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 13. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 14. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
Determining the Absolute Configuration of Trifluoromethylated Amines: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of the absolute configuration of chiral molecules is a critical step. This is particularly true for trifluoromethylated amines, a class of compounds of growing importance in medicinal chemistry. This guide provides an objective comparison of the primary analytical techniques used for this purpose: X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The trifluoromethyl group's unique electronic properties can significantly influence a molecule's biological activity, making the correct assignment of stereochemistry paramount. While X-ray crystallography is often considered the "gold standard," alternative solution-state methods like VCD and specialized NMR techniques offer valuable advantages, especially when suitable crystals cannot be obtained.
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute configuration of a trifluoromethylated amine depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's & 19F Methods) |
| Principle | Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map of the molecule.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] | Formation of diastereomeric derivatives with a chiral derivatizing agent (CDA), leading to distinguishable NMR signals that correlate to the absolute configuration.[4][5][6][7] |
| Sample Requirements | High-quality single crystal (often challenging to obtain).[8] | Solution (neat liquids or oils are also possible); typically 5-10 mg of material.[3] | Solution; requires derivatization of the amine. |
| Data Interpretation | Provides a direct and unambiguous 3D structure and absolute configuration through anomalous dispersion.[1] | Comparison of the experimental VCD spectrum with quantum chemical calculations for a known enantiomer.[2][3] | Analysis of the differences in chemical shifts (Δδ) between the two diastereomers.[4][6][7] |
| Key Advantages | Unambiguous determination of absolute configuration. | Applicable to a wide range of molecules in solution, no need for crystallization.[3] | High sensitivity, especially with 19F NMR; can be performed with small sample quantities. |
| Key Limitations | The primary challenge is growing single crystals of sufficient quality.[8] | Requires access to a VCD spectrometer and computational resources for theoretical calculations. | Requires successful chemical derivatization, which may not always be straightforward. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are summaries of the key experimental protocols.
X-ray Crystallography
The determination of the absolute configuration of a trifluoromethylated amine by single-crystal X-ray diffraction involves the following key steps:
-
Crystal Growth: High-quality single crystals of the compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For absolute configuration determination, it is crucial to use a wavelength that induces anomalous scattering from the atoms present in the molecule.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy
The process for determining the absolute configuration using VCD is as follows:
-
Sample Preparation: A solution of the trifluoromethylated amine is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[3]
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The 3D structure of one enantiomer of the molecule is modeled, and its VCD spectrum is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
NMR Spectroscopy: Mosher's Method and 19F NMR
The generalized protocol for determining the absolute configuration of a trifluoromethylated amine using a chiral derivatizing agent (CDA) is as follows:
-
Derivatization: The chiral amine is reacted with both enantiomers of a CDA, such as Mosher's acid chloride ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) or a more modern 19F-containing CDA, to form a pair of diastereomers.[4][9][10][11]
-
NMR Analysis: The ¹H or ¹⁹F NMR spectra of both diastereomeric products are recorded.
-
Data Analysis: The chemical shifts of corresponding protons or fluorine atoms in the two diastereomers are compared. The differences in chemical shifts (Δδ = δS - δR) are then used to deduce the absolute configuration based on established models of the CDA's conformation in solution.[4][6][7]
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 7. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
NMR techniques for assessing enantiomeric excess of chiral amines
A Comparative Guide to NMR Techniques for Assessing Enantiomeric Excess of Chiral Amines
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral amines is a critical step in asymmetric synthesis, quality control, and pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and versatile platform for this analysis. This guide provides an objective comparison of common NMR-based methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for a given application.
Core Principles of NMR Enantiomeric Discrimination
Enantiomers are chemically and physically identical in an achiral environment, resulting in indistinguishable NMR spectra. To determine enantiomeric excess, it is necessary to create a diastereomeric relationship. This is achieved by introducing a single enantiomer of a chiral auxiliary, which interacts with the amine enantiomers to form two distinct diastereomeric species. These diastereomers have different spatial arrangements and, consequently, exhibit different chemical shifts (δ) in the NMR spectrum. The relative ratio of the enantiomers can then be determined by integrating the well-resolved signals of the corresponding diastereomers.
The two primary strategies to achieve this diastereomeric differentiation for chiral amines are:
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the chiral amine to form stable diastereomeric amides.
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the chiral amine through interactions such as hydrogen bonding or π-π stacking.
A third approach involves a multi-component reaction to form a diastereomeric complex in situ.
Logical Workflow for ee Determination by NMR
The general process for determining the enantiomeric excess of a chiral amine using NMR spectroscopy is outlined below.
Caption: General workflow for NMR-based enantiomeric excess determination.
Comparison of Key Methodologies
The choice between using a Chiral Derivatizing Agent or a Chiral Solvating Agent involves trade-offs in sample preparation time, potential for side reactions, and the magnitude of the observed chemical shift difference (Δδ), which dictates the accuracy of integration.
Mechanism: CDA vs. CSA
The fundamental difference lies in the nature of the interaction between the chiral auxiliary and the amine.
Caption: Covalent vs. non-covalent interaction models for CDAs and CSAs.
Quantitative Performance Comparison
The effectiveness of a chiral auxiliary is often judged by the magnitude of the chemical shift non-equivalence (Δδ = |δ₁ - δ₂|) it induces between the diastereomeric species for a specific proton signal. A larger Δδ value allows for more accurate integration and determination of the minor enantiomer. The following table summarizes reported ¹H NMR data for the analysis of a common model compound, (rac)-1-phenylethylamine.
| Method Type | Chiral Auxiliary | Analyte Proton | Solvent | Δδ (ppm) | Reference(s) |
| CDA | (R)-Mosher's Acid (MTPA) | α-CH | CDCl₃ | ~0.05 | [1] |
| CSA | (2R, 3R)-Dibenzoyl-tartaric acid | -CH₃ | CDCl₃ | 0.08 | [2] |
| CSA | (+)-BINOL | α-CH | CDCl₃ | 0.10 - 0.16 | [1] |
| CSA | H[Al-(R)-BINOL complex] | -CH₃ | CD₃OD | 0.077 | [3] |
| 3-Component | (S)-BINOL + 2-Formylphenylboronic acid | Imine-CH | CDCl₃ | Baseline Resolved | [2][4][5] |
Note: Δδ values can be highly dependent on substrate, solvent, temperature, and concentration. This table serves as a representative comparison.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results.
Protocol 1: Chiral Derivatizing Agent (CDA) - Mosher's Amide Method
This method involves the formation of stable diastereomeric amides using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[6][7]
-
Reagent Preparation : Prepare the more reactive Mosher's acid chloride by treating enantiomerically pure (e.g., R)-Mosher's acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Derivatization : In a dry NMR tube or small vial, dissolve the chiral amine (approx. 1-5 mg) in an anhydrous deuterated solvent (e.g., 0.6 mL CDCl₃ or C₆D₆). Add a slight excess (approx. 1.1-1.2 equivalents) of the freshly prepared (R)-Mosher's acid chloride.
-
Reaction : Add a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.5 equivalents) to scavenge the HCl byproduct. The reaction should proceed to completion to avoid kinetic resolution, which can skew the measured enantiomeric ratio. The reaction is typically rapid at room temperature.
-
NMR Analysis : Acquire the ¹H NMR spectrum directly on the reaction mixture. Identify a well-resolved signal (e.g., the proton at the stereocenter or a methyl group) for each of the two diastereomers.
-
Calculation : Integrate the corresponding signals for the two diastereomers. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Protocol 2: Chiral Solvating Agent (CSA) - BINOL Method
This protocol uses a chiral diol, such as 1,1'-bi-2-naphthol (BINOL), to form transient diastereomeric complexes.[1][8] This method is significantly faster as it does not require covalent bond formation.
-
Sample Preparation : In an NMR tube, dissolve the chiral amine (1.0 equivalent, e.g., 0.025 mmol) and the enantiomerically pure CSA (e.g., (+)-BINOL, 2.0 equivalents, 0.05 mmol) in a non-polar deuterated solvent (0.6 mL CDCl₃ is common).[1][8][9] The optimal ratio of CSA to analyte may require adjustment.[8]
-
Equilibration : Shake the NMR tube for approximately 30-60 seconds to facilitate the formation of the diastereomeric host-guest complexes.[8]
-
NMR Analysis : Acquire the ¹H NMR spectrum at a constant temperature.
-
Calculation : Identify a signal that is resolved into two peaks corresponding to the two diastereomeric complexes and calculate the ee using the integration values as described in Protocol 1.
Protocol 3: Three-Component Derivatization Method
This protocol forms a diastereomeric iminoboronate ester complex in situ, which often provides excellent signal resolution.[2][4][10]
-
Reagent Solution (Host Solution) : Prepare a solution of 2-formylphenylboronic acid (1.0 equivalent) and an enantiopure diol such as (S)-BINOL (1.1 equivalents) in a deuterated solvent (e.g., CDCl₃).[5]
-
Sample Preparation : In an NMR tube, combine the chiral primary amine (1.0 equivalent) with the pre-mixed host solution. The use of molecular sieves is sometimes recommended to remove residual water, which can hydrolyze the resulting imine.
-
Reaction : The components rapidly condense at room temperature to form a mixture of two diastereomeric iminoboronate esters. The reaction is typically complete within minutes.
-
NMR Analysis : Acquire the ¹H NMR spectrum. The imine proton (CH=N) signals of the two diastereomers are often baseline resolved, providing an excellent window for analysis.[2][5]
-
Calculation : Integrate the two imine proton signals and calculate the ee as previously described.
Method Selection: A Comparative Summary
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Three-Component Derivatization |
| Principle | Covalent bond formation | Non-covalent, transient complexation | In situ covalent bond formation |
| Speed | Slower (requires reaction, ~1-2 hours) | Very Fast (mix and measure, <5 mins) | Fast (reaction in situ, <15 mins) |
| Sample Prep | More complex; requires anhydrous conditions, base, and complete conversion. | Simple; mix analyte and agent in NMR tube. | Moderately simple; requires pre-mixing of two components. |
| Risk Factors | Kinetic resolution if reaction is incomplete; potential for racemization. | Signal broadening; Δδ can be sensitive to concentration, solvent, and temperature. | Hydrolysis by water can interfere with results. |
| Signal Separation (Δδ) | Generally moderate to good. | Variable; can be excellent or poor depending on the agent/analyte pair. | Often excellent, with baseline resolution of key signals. |
| Best For | Robust, stable diastereomers; determining absolute configuration (e.g., Mosher's method). | Rapid screening, high-throughput analysis, and simple workflows. | Primary amines, providing highly resolved and clean spectra. |
Conclusion
The determination of enantiomeric excess in chiral amines by NMR is a versatile and powerful analytical technique. The choice of method depends on the specific requirements of the analysis. Chiral Solvating Agents (CSAs) offer unparalleled speed and simplicity, making them ideal for high-throughput screening and routine reaction monitoring. Chiral Derivatizing Agents (CDAs) , while requiring more extensive sample preparation, form stable diastereomers that can provide robust and highly reproducible results, and are the foundation for established methods of absolute configuration assignment. The three-component derivatization method provides a compelling balance of speed and performance, often yielding exceptionally well-resolved spectra for primary amines. By understanding the principles, advantages, and protocols of each technique, researchers can confidently select and apply the most appropriate NMR method for accurate and efficient chiral analysis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. minio.scielo.br [minio.scielo.br]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Ein vergleichender Leitfaden zur Wirksamkeit von trifluormethylierten Agrochemikalien
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Leistung von trifluormethylierten Agrochemikalien mit gängigen Alternativen, untermauert durch experimentelle Daten. Die Einbeziehung der Trifluormethylgruppe (-CF3) in die Molekülstruktur von Pestiziden führt häufig zu einer verbesserten Wirksamkeit, Stabilität und Zielspezifität.
Die einzigartigen elektronischen Eigenschaften des Fluoratoms verleihen diesen Verbindungen eine erhöhte Lipophilie, was die Aufnahme und den Transport in den Zielorganismen verbessert. Darüber hinaus kann die C-F-Bindung die metabolische Stabilität erhöhen und so eine länger anhaltende Wirkung gewährleisten. In diesem Leitfaden werden wir die Wirksamkeit von prominenten trifluormethylierten Herbiziden, Insektiziden und Fungiziden im Vergleich zu ihren nicht-trifluormethylierten Gegenstücken und anderen Alternativen untersuchen.
Herbizide: Trifluralin im Vergleich zu Pendimethalin
Trifluralin ist ein Dinitroanilin-Herbizid, das die Mikrotubuli-Bildung hemmt und so die Zellteilung und das Wurzelwachstum von Unkräutern stört.[1][2][3] Eine häufige Alternative aus derselben chemischen Klasse, jedoch ohne Trifluormethylgruppe, ist Pendimethalin.
Quantitative Daten zur Wirksamkeit
| Wirkstoff | Zielkultur | Zielunkraut | Beobachteter Effekt | Referenz |
| Trifluralin | Sojabohnen, Baumwolle | Diverse | Hemmung des Spitzenwachstums, der Primärwurzellänge und der Seitenwurzelentwicklung. | [4] |
| Pendimethalin | Sojabohnen, Baumwolle | Diverse | Geringere Hemmung des Wurzel- und Sprosswachstums im Vergleich zu Trifluralin bei äquivalenten Raten. | [4][5] |
| Trifluralin | Sojabohnen | Johnsongras, Scheunengras | >90% Kontrolle | [5] |
| Pendimethalin | Sojabohnen | Johnsongras, Scheunengras | >90% Kontrolle | [5] |
Experimentelle Protokolle
Herbizid-Feldversuch zur Bewertung der Unkrautbekämpfungswirksamkeit:
Feldversuche sind entscheidend für die Bewertung der Herbizidleistung unter realen Bedingungen. Ein typisches Protokoll umfasst:
-
Standortauswahl: Auswahl eines Feldes mit einer bekannten und gleichmäßigen Population der Zielunkräuter.
-
Versuchsaufbau: Anlage von Parzellen in einem randomisierten vollständigen Blockdesign mit mindestens vier Wiederholungen pro Behandlung.
-
Behandlungen: Aufbringung der Herbizide (z. B. Trifluralin und Pendimethalin) in verschiedenen Konzentrationen zusammen mit einer unbehandelten Kontrolle.
-
Ausbringung: Die Herbizide werden in der Regel vor der Aussaat ausgebracht und in den Boden eingearbeitet (pre-plant incorporated, PPI), um die Volatilisierung und den photochemischen Abbau zu minimieren.[1]
-
Datenerfassung: Die Wirksamkeit der Unkrautbekämpfung wird zu festgelegten Zeitpunkten nach der Anwendung (z. B. 4, 8 und 12 Wochen) visuell bewertet, wobei eine Skala von 0 % (keine Kontrolle) bis 100 % (vollständige Kontrolle) verwendet wird.[6] Auch die Phytotoxizität für die Kulturpflanze wird bewertet.
-
Ertragsmessung: Am Ende der Vegetationsperiode wird der Ernteertrag jeder Parzelle gemessen, um die Auswirkungen der Unkrautbekämpfung auf die Produktivität zu bestimmen.
Visualisierungen
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 3. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cotton.org [cotton.org]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Synthetic Routes for Ethyl 3-amino-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-4,4,4-trifluorobutyrate is a critical building block in medicinal chemistry, valued for the introduction of the trifluoromethyl group, which can enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comparative analysis of established and emerging synthetic methodologies for this compound, offering insights into reaction efficiency, stereocontrol, and operational complexity.
Executive Summary
The synthesis of this compound has traditionally relied on multi-step sequences, often proceeding through the unsaturated intermediate, Ethyl 3-amino-4,4,4-trifluorocrotonate. Newer methodologies, however, are focusing on more direct and stereocontrolled approaches. This guide will compare two established routes for the synthesis of the crotonate precursor with a modern, catalytic asymmetric approach that yields the desired saturated butyrate with high enantioselectivity.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Established Route 1: Condensation of Ethyl Trifluoroacetoacetate | Ethyl trifluoroacetoacetate, Ammonium acetate | Acetic acid, Cyclohexane | Reflux with water removal | 62% | 97.4% | Readily available starting materials, straightforward procedure. | Formation of the unsaturated crotonate requires a subsequent reduction step, moderate yield. |
| Established Route 2: Two-Stage from Ethyl Trifluoroacetate | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide, Cyclohexane, Acetic acid, Ammonium acetate | 0°C to reflux | ~70% (for N-methylated analog) | >99% | High purity of the intermediate enolate, potentially higher yields. | Two-stage process, requires handling of solid sodium ethoxide. |
| New Route: Asymmetric Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate | Ethyl 3-amino-4,4,4-trifluorocrotonate | Rhodium-based chiral catalyst (e.g., with Phanephos ligand), H₂ gas | Varies (e.g., low pressure) | High (typically >90%) | High, with high enantiomeric excess (ee) | Direct access to chiral product, high efficiency and stereoselectivity. | Requires specialized chiral catalysts which can be expensive, hydrogenation equipment needed. |
Experimental Protocols
Established Route 1: Condensation of Ethyl Trifluoroacetoacetate
This method involves the reaction of ethyl trifluoroacetoacetate with an ammonia source, such as ammonium acetate, to form the enamine, Ethyl 3-amino-4,4,4-trifluorocrotonate.
Procedure: A mixture of ethyl trifluoroacetate (0.50 mol), ethyl acetate (1.0 mol), and solid sodium ethoxide (0.5 mol) is prepared. To the resulting slurry of the sodium enolate, cyclohexane (250 ml), ammonium acetate (1.0 mol), and anhydrous acetic acid (0.65 mol) are added. The suspension is heated to boiling, and the water formed during the reaction is removed from the distillate, with the cyclohexane being returned to the reaction mixture. After approximately 5 hours, the reaction is complete. 300 ml of water is added to the cooled mixture, and the organic phase is separated. The cyclohexane is distilled off from the organic phase, and the crude product is purified by fractional distillation under reduced pressure to yield Ethyl 3-amino-4,4,4-trifluorocrotonate.[1]
Established Route 2: Two-Stage Synthesis from Ethyl Trifluoroacetate
This process involves the initial formation of the sodium enolate of ethyl trifluoroacetoacetate from ethyl trifluoroacetate and ethyl acetate, followed by reaction with an amine source.
Procedure: In a reaction flask under a nitrogen atmosphere, ethyl trifluoroacetoacetate (1.0 mol) and ethyl acetate (2.0 mol) are charged. Solid sodium ethoxide (1.0 mol) is added portion-wise at 18-20°C. The mixture is stirred and heated to 76°C for 4 hours. Excess ethyl acetate and ethanol are distilled off. The resulting crude sodium enolate is suspended in cyclohexane (500 ml), and anhydrous acetic acid (1.3 mol) is added. For the synthesis of the N-methylated analog, a 40% aqueous methylamine solution (1.3 mol) and additional acetic acid are added, and the mixture is heated to boiling with removal of water. After workup, the product is obtained by distillation. A similar procedure using ammonium acetate would yield the primary amine.[1]
New Route: Asymmetric Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate
This modern approach utilizes a chiral rhodium catalyst to directly reduce the enamine precursor to the desired chiral amine, this compound.
General Procedure: The substrate, Ethyl 3-amino-4,4,4-trifluorocrotonate, is dissolved in a suitable solvent in a pressure-rated vessel. A rhodium precursor and a chiral phosphine ligand (e.g., a fluorinated Phanephos) are added to form the active catalyst in situ. The vessel is then pressurized with hydrogen gas (pressures can be as low as 1 bar). The reaction is stirred at a specific temperature until completion. After the reaction, the solvent is removed, and the product is purified, typically by chromatography, to yield the enantioenriched this compound. The specific conditions (catalyst loading, pressure, temperature, and solvent) are highly dependent on the chosen catalyst system.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Established Route 1: Condensation followed by reduction.
Caption: Established Route 2: Two-stage synthesis and reduction.
Caption: New Route: Asymmetric hydrogenation.
Conclusion
While established routes offer reliable access to the precursor of this compound, they necessitate a separate, often non-stereoselective, reduction step. The emergence of new catalytic methods, such as asymmetric hydrogenation, represents a significant advancement. These modern routes provide a more direct and efficient pathway to the final, chirally pure product, which is highly desirable for pharmaceutical applications. The choice of synthetic route will ultimately depend on factors such as the required scale, cost of reagents and catalysts, and the need for stereochemical control. For research and development purposes where enantiopurity is paramount, the newer catalytic asymmetric methods present a compelling advantage.
References
Safety Operating Guide
Navigating the Disposal of Ethyl 3-amino-4,4,4-trifluorobutyrate: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of Ethyl 3-amino-4,4,4-trifluorobutyrate and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Evaporation in a fume hood is also not a permissible disposal method.[2][3]
-
Waste Collection:
-
Designate a specific, properly labeled, and sealed waste container for the collection of this compound waste.[4] The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.
-
Keep the waste container closed at all times, except when adding waste.[3][5]
-
-
Segregation of Waste:
-
Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be considered contaminated.[4]
-
These contaminated materials should be collected in the same designated hazardous waste container.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must still be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, the container must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinsate may also need to be collected, depending on local regulations.
-
Once triple-rinsed, the original labels on the container should be defaced or removed before disposal as non-hazardous waste.[2][5]
-
-
Arranging for Professional Disposal:
Quantitative Data for Hazardous Waste Management
In the absence of specific data for this compound, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. Adherence to these guidelines is crucial for maintaining regulatory compliance.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | No more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste. | [2] |
| Container Removal from SAA | Within three days of the container becoming full. | [3] |
| Partially Filled Container Storage in SAA | Up to one year. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
The ultimate disposal of fluorinated organic compounds like this compound is typically achieved through high-temperature incineration in specialized facilities equipped with scrubbers to neutralize hazardous byproducts such as hydrogen fluoride. Alternatively, disposal in a designated hazardous waste landfill is another option. These final disposal methods are managed by professional hazardous waste disposal services arranged by your institution's EHS department. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safe and compliant disposal of this chemical, protecting both themselves and the environment.
References
Personal protective equipment for handling Ethyl 3-amino-4,4,4-trifluorobutyrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS No. 372-29-2). The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (disposable nitrile gloves are a minimum for incidental contact; consider double gloving or heavier duty gloves for extended handling).[1][3] A flame-resistant lab coat that is fully buttoned with long sleeves.[2][3] Long pants and closed-toe shoes are mandatory.[4][5] | Prevents skin contact, which can be harmful.[6] A lab coat provides a barrier against spills. Appropriate attire protects against accidental exposure. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[7] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator is required.[3][7] | The compound is harmful if inhaled, and vapors may cause respiratory irritation.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[6][7][8] Prepare your workspace in a designated area, preferably a chemical fume hood.[7] | Familiarity with the hazards and emergency procedures is crucial. A clean and organized workspace minimizes the risk of spills and accidents. |
| 2. Handling and Use | Wear all required PPE as specified in the table above. Avoid all personal contact, including inhalation of vapors or mists.[6][8] Do not eat, drink, or smoke in the handling area.[6][8] Use non-sparking tools and take precautionary measures against static discharge as the compound is a flammable liquid.[6][7] | Prevents accidental exposure through ingestion, inhalation, or skin contact. Minimizes fire and explosion hazards. |
| 3. Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Store under an inert gas like nitrogen.[6][7] Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] | Proper storage is critical to maintain chemical stability and prevent hazardous reactions. |
| 4. Spill Response | In case of a spill, evacuate the area. Remove all sources of ignition.[6] Absorb the spill with an inert, non-combustible material such as sand or earth.[6] Place the absorbed material into a suitable, labeled container for disposal.[8] | A prompt and appropriate response to spills can prevent further contamination and potential harm. |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[6][7] Do not dispose of down the drain.[7] |
| Contaminated Materials | Any materials used to clean up spills or that have come into contact with the chemical should be placed in a sealed, labeled container and disposed of as hazardous waste.[8] |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers. Dispose of them through a licensed waste disposal service. |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ethz.ch [ethz.ch]
- 5. imse.k-state.edu [imse.k-state.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
